Product packaging for Cinnamyl caffeate(Cat. No.:CAS No. 115610-32-7)

Cinnamyl caffeate

Cat. No.: B3338595
CAS No.: 115610-32-7
M. Wt: 296.3 g/mol
InChI Key: GRZQNEYQRVPNRY-WUZDHUPESA-N
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Description

Cinnamyl caffeate is a natural product found in Populus deltoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B3338595 Cinnamyl caffeate CAS No. 115610-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQNEYQRVPNRY-WUZDHUPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Cinnamyl Caffeate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cinnamyl caffeate is a naturally occurring phenylpropanoid ester found in a variety of plant species, exhibiting a range of bioactive properties that are of interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps from primary metabolism to the final esterification. The guide includes detailed experimental protocols for key analytical techniques and presents quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the vast class of plant secondary metabolites known as phenylpropanoids. These compounds are derived from the shikimate pathway and play crucial roles in plant defense, structure, and signaling. This compound, an ester of cinnamyl alcohol and caffeic acid, has garnered attention for its potential antioxidant, anti-inflammatory, and other pharmacological activities. This guide elucidates the intricate biochemical route plants employ to synthesize this specialized metabolite.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages: the synthesis of the cinnamyl alcohol moiety, the synthesis of the caffeoyl-CoA moiety, and the final condensation of these two precursors.

The General Phenylpropanoid Pathway: The Foundation

The journey begins with the aromatic amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. This is the committed step of the phenylpropanoid pathway. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

Biosynthesis of Cinnamyl Alcohol

The synthesis of cinnamyl alcohol from p-coumaric acid involves a series of reductions and modifications:

  • Activation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

  • Reduction to Aldehyde: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde.

  • Reduction to Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces p-coumaraldehyde to p-coumaryl alcohol. While the direct precursor to cinnamyl alcohol is cinnamaldehyde, the pathway via p-coumaryl alcohol is a key branch point for monolignol biosynthesis. The direct conversion of cinnamoyl-CoA to cinnamaldehyde is also catalyzed by CCR, followed by reduction to cinnamyl alcohol by CAD.

Biosynthesis of Caffeoyl-CoA

The caffeoyl moiety is also derived from p-coumaroyl-CoA through a hydroxylation step:

  • Hydroxylation: p-Coumaroyl-CoA is hydroxylated at the 3-position of the aromatic ring to yield caffeoyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 3-Hydroxylase (C3H) , another cytochrome P450 enzyme.

The Final Esterification Step

The culmination of the pathway is the esterification of cinnamyl alcohol with caffeoyl-CoA. This reaction is catalyzed by a member of the BAHD acyltransferase family. While a specific enzyme designated as "cinnamyl alcohol:caffeoyl-CoA acyltransferase" has not been definitively characterized in all plant species, the existence of such an enzyme is strongly implied by the presence of this compound in various plants and the known substrate promiscuity of many BAHD acyltransferases. One closely related characterized enzyme is FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT) in Arabidopsis, which esterifies long-chain fatty alcohols with caffeoyl-CoA[1][2]. It is hypothesized that a homologous BAHD acyltransferase with a substrate binding pocket amenable to cinnamyl alcohol is responsible for this compound synthesis.

Biosynthesis_of_Cinnamyl_Caffeate Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA C3H C3H pCouCoA->C3H CCR CCR pCouCoA->CCR CaffCoA Caffeoyl-CoA BAHD BAHD Acyltransferase CaffCoA->BAHD CinAld Cinnamaldehyde CAD CAD CinAld->CAD CinAlc Cinnamyl Alcohol CinAlc->BAHD CinCaf This compound PAL->Cin C4H->pCou _4CL->pCouCoA C3H->CaffCoA CCR->CinAld CAD->CinAlc BAHD->CinCaf BAHD_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Protein_Exp Recombinant Protein Expression & Purification Reaction_Setup Set up Reaction Mixture Protein_Exp->Reaction_Setup Substrate_Prep Prepare Substrates (Caffeoyl-CoA, Cinnamyl Alcohol) Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination HPLC_LCMS HPLC or LC-MS Analysis Termination->HPLC_LCMS Data_Analysis Data Analysis (Quantification, Kinetics) HPLC_LCMS->Data_Analysis

References

Cinnamyl Caffeate: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring ester formed from cinnamyl alcohol and caffeic acid. It is found in various plant sources, most notably in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources.[1][2] As a member of the phenylpropanoid class, this compound is of significant interest to researchers due to the combined biological activities of its constituent parts: the anti-inflammatory and antioxidant properties of caffeic acid and the aromatic, antimicrobial characteristics of cinnamyl alcohol. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and isolation, and an exploration of its biological activities and related signaling pathways.

Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₈H₁₆O₄.[3] Its chemical structure combines the catechol ring and acrylic acid moiety of caffeic acid with the phenylpropene structure of cinnamyl alcohol.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₄[3][4]
Molecular Weight 296.32 g/mol [1]
IUPAC Name [(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[4]
CAS Number 115610-32-7[1]
Melting Point 159–160 °C[5]
Solubility While specific data for this compound is limited, its parent compounds offer insights. Caffeic acid is sparingly soluble in cold water but freely soluble in hot water and cold alcohol. Cinnamyl alcohol is sparingly soluble in water but highly soluble in most common organic solvents. It is expected that this compound is soluble in organic solvents like ethanol, methanol, and DMSO.[6]
XLogP3 3.6[4]

Experimental Protocols

Synthesis of (E)-Cinnamyl-(E)-caffeate

A general method for the synthesis of cinnamyl cinnamates, including this compound, has been described. This convenient, high-yield method involves the reaction of benzaldehydes with a phosphorane.

Methodology:

  • Phosphorane Preparation: A phosphonium salt is prepared and then reacted with a base, such as sodium hydroxide, to furnish the phosphorane.

  • Wittig Reaction: The appropriate benzaldehyde (in this case, a protected 3,4-dihydroxybenzaldehyde) is reacted with the prepared phosphorane.

  • Product Formation: The reaction yields the (E,E)-cinnamyl caffeate as the major product, with the (E,Z)-ester formed in low yields in the same reaction.

  • Purification: The products are separated and purified using column chromatography. The final product is typically a solid.

This method has been reported to produce (E)-cinnamyl-(E)-caffeate in an 80% yield.[5]

Isolation from Propolis

This compound is a known component of bee propolis.[2][7] A general protocol for the extraction and isolation of compounds from propolis is outlined below.

Methodology:

  • Extraction: Crude propolis is dissolved in 95% ethanol (a common weight-to-volume ratio is 1:5 to 1:10) and agitated, often at a slightly elevated temperature (e.g., 40°C), for one hour.[7][8]

  • Filtration: The ethanolic solution is filtered to remove insoluble materials.[8]

  • Fractionation: The ethanolic extract is then subjected to further separation. This can be achieved through liquid-liquid extraction with solvents of increasing polarity or directly through chromatographic techniques.

  • Chromatography: The fraction containing this compound is further purified using column chromatography, often with a silica gel stationary phase.

  • Final Purification: Final purification to isolate pure this compound is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[9]

G cluster_extraction Extraction cluster_purification Purification Propolis Crude Propolis Extract Ethanolic Extract Propolis->Extract Maceration/Agitation Ethanol 95% Ethanol Ethanol->Extract Filtered Filtered Extract Extract->Filtered Filtration Fractionation Column Chromatography Filtered->Fractionation HPLC Reversed-Phase HPLC Fractionation->HPLC Isolated Isolated this compound HPLC->Isolated

Workflow for the isolation of this compound from propolis.

Spectral Data

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the cinnamyl and caffeoyl moieties, typically in the range of 6.5-7.5 ppm. The vinyl protons of the two double bonds would appear as doublets in the 6.0-8.0 ppm region with characteristic coupling constants for the trans configuration. The methylene protons of the cinnamyl group (-O-CH₂-) would likely be a doublet around 4.5-5.0 ppm. The hydroxyl protons on the catechol ring would appear as broad singlets.

  • ¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at around 166-170 ppm. The aromatic and vinyl carbons would resonate in the 110-150 ppm range. The methylene carbon of the cinnamyl ester group would be expected around 65 ppm.

Biological Activity and Signaling Pathways

This compound's biological activity is attributed to its hybrid structure. Caffeic acid and its derivatives are well-known for their antioxidant, anti-inflammatory, and anticancer properties.[1][11] Cinnamaldehyde and cinnamyl alcohol also exhibit significant anti-inflammatory and anticancer activities.[3][12]

Anti-inflammatory Activity

The anti-inflammatory effects of caffeic acid, a component of this compound, have been shown to be mediated through the inhibition of several key signaling pathways. One such pathway involves the Toll-like receptor 4 (TLR4) signaling cascade. Caffeic acid has been demonstrated to directly inhibit Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, which are crucial upstream kinases in the TLR4 pathway. This inhibition leads to the suppression of downstream signaling through TAK1 and ultimately prevents the activation of transcription factors like AP-1, which are responsible for the expression of pro-inflammatory mediators such as iNOS and COX-2.[11]

Anticancer Activity

Derivatives of both cinnamic acid and caffeic acid have demonstrated anticancer properties. These compounds can modulate various signaling pathways involved in cancer progression, including those that regulate cell proliferation, apoptosis, and metastasis.[13] For instance, caffeic acid can stimulate the AMP-activated protein kinase (AMPK) pathway and disrupt the PI3K/Akt signaling pathway, both of which are critical in cancer cell survival and growth.[1] Cinnamaldehyde has been shown to affect the JAK/STAT3 and NF-κB pathways.[3] Given these activities of its parent compounds and related molecules, this compound is a promising candidate for further investigation as an anticancer agent.

G LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TAK1 TAK1 IRAK1->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 Inflammation Pro-inflammatory Mediators (iNOS, COX-2) AP1->Inflammation Caffeate Caffeic Acid Moiety Caffeate->IRAK4 Caffeate->IRAK1

Inhibitory action of the caffeic acid moiety on the TLR4 signaling pathway.[11]

Conclusion

This compound is a natural product with significant potential in drug discovery and development. Its well-defined chemical structure and the known biological activities of its precursors make it a compelling target for further research. This guide summarizes the current knowledge of its physicochemical properties and provides a foundation for future studies into its synthesis, isolation, and pharmacological mechanisms. The exploration of its effects on key cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

References

The Multifaceted Biological Activities of Cinnamyl Caffeate: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

[Shanghai, China] – Cinnamyl caffeate, a naturally occurring ester of cinnamyl alcohol and caffeic acid, is emerging as a compound of significant interest within the scientific community. Possessing a unique chemical architecture derived from two well-known bioactive moieties, this compound is demonstrating a wide spectrum of potential therapeutic activities. This technical guide provides an in-depth analysis of the current understanding of this compound's biological effects, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway diagrams to inform future research and drug development initiatives.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most quantitatively characterized to date. The following tables summarize the key quantitative data available for this compound and its closely related analogs.

Biological Activity Assay Cell Line/Target IC50 Value Reference
AnticancerMTT AssayA549 (Human Lung Carcinoma)71 µM[1][2]
AnticancerMTT AssayBEL-7404 (Human Hepatocellular Carcinoma)91 µM[1][2]

Table 1: Anticancer Activity of this compound

Biological Activity Compound Assay Target IC50 Value Reference
Anti-inflammatoryCinnamyl-3,4-dihydroxy-α-cyanocinnamateCell-free5-Lipoxygenase9-25 nM[3]
Anti-inflammatoryCinnamyl-3,4-dihydroxy-α-cyanocinnamateIntact Leukocytes5-Lipoxygenase0.45-0.8 µM[3]

Table 2: Anti-inflammatory Activity of a this compound Analog

Key Signaling Pathways Modulated by this compound and Its Analogs

The biological effects of this compound and its structural relatives, such as Caffeic Acid Phenethyl Ester (CAPE), are mediated through the modulation of critical intracellular signaling pathways. These pathways are central to cellular processes like inflammation, proliferation, and survival.

Anti-inflammatory Signaling via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. This compound and its analogs are believed to exert their anti-inflammatory effects by inhibiting this pathway, likely by preventing the degradation of IκBα and thus blocking NF-κB's nuclear translocation[5][6][7].

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) Proteasome Proteasome IkBa->Proteasome Targeted for Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription CinnamylCaffeate This compound CinnamylCaffeate->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK and ERK pathways, are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. Cinnamyl alcohol, a component of this compound, has been shown to suppress the phosphorylation of ERK1/2[7]. Furthermore, related compounds like bornyl caffeate can induce apoptosis in cancer cells through the activation of p38 and JNK, which are stress-activated MAPKs[8]. This suggests that this compound may have a complex, context-dependent modulatory effect on MAPK signaling.

MAPK_Pathway Stimuli Stress / Growth Factors UpstreamKinases Upstream Kinases (e.g., MEKK, MKK) Stimuli->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 Activates ERK ERK1/2 UpstreamKinases->ERK Activates JNK JNK UpstreamKinases->JNK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Proliferation, Inflammation) TranscriptionFactors->CellularResponse Regulates CinnamylCaffeate This compound CinnamylCaffeate->p38 Activates CinnamylCaffeate->ERK Inhibits* CinnamylCaffeate->JNK Activates note *Modulation by this compound is inferred from related compounds.

Modulation of MAPK Signaling Pathways.
Neuroprotection via the Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. Caffeic acid and CAPE are known activators of the Nrf2 pathway, a mechanism that is central to their neuroprotective effects[9][10][11]. This activation leads to the upregulation of enzymes that detoxify reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage, a key pathological feature of neurodegenerative diseases.

Nrf2_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Cytosolic) OxidativeStress->Keap1_Nrf2 Disrupts Interaction CinnamylCaffeate This compound CinnamylCaffeate->Keap1_Nrf2 Disrupts Interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription

Activation of the Nrf2 Antioxidant Pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, the following are detailed methodologies for key experiments.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, BEL-7404) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of leukotrienes.

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (from soybean or human recombinant) is prepared in a 0.1 M phosphate buffer (pH 8.0). The substrate, linoleic acid, is also prepared in the same buffer.

  • Incubation: The test compound (this compound or its analog) is pre-incubated with the enzyme solution for 10 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-compound mixture.

  • Absorbance Measurement: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without the compound). The IC50 value is determined from the concentration-inhibition curve[12][13].

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and rapid assay to assess the free radical scavenging ability of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals[3][14].

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., with LPS and/or this compound) Lysis 2. Cell Lysis (Protein Extraction) CellCulture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) SDSPAGE->Transfer Blocking 6. Blocking (e.g., with BSA or Milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-IκBα, anti-NF-κB) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection (Imaging) SecondaryAb->Detection Analysis 10. Data Analysis (Band Densitometry) Detection->Analysis

References

Cinnamyl Caffeate: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinnamyl caffeate is a naturally occurring ester of cinnamyl alcohol and caffeic acid, found in sources such as propolis.[1][2] While its direct biological activities are not as extensively studied as its constituent parts or its well-known analogue, caffeic acid phenethyl ester (CAPE), a strong hypothesis for its mechanism of action can be formulated. This technical guide synthesizes the known biological activities of cinnamyl alcohol, caffeic acid, and related cinnamoyl and caffeoyl compounds to propose a multi-faceted mechanism of action for this compound. The core hypotheses center on its potential as an anti-inflammatory, antioxidant, and anti-cancer agent through the modulation of key cellular signaling pathways, including NF-κB, Nrf2, MAPK/ERK, and PI3K/Akt. This document provides a comprehensive overview of these pathways, summarizes relevant quantitative data, details key experimental protocols for investigation, and presents visual diagrams of the proposed molecular interactions.

Introduction: The this compound Molecule

This compound is a phenolic compound that combines the structural features of both caffeic acid and cinnamyl alcohol. Caffeic acid is a well-documented hydroxycinnamic acid with potent antioxidant and anti-inflammatory properties.[3][4][5] Similarly, cinnamyl alcohol and its related aldehyde, cinnamaldehyde, have demonstrated significant biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.[6][7] The combination of these two moieties in a single ester molecule suggests a synergistic or unique pharmacological profile. This guide will explore the hypothesized mechanisms of action of this compound by examining the established pathways modulated by its structural analogues.

Core Hypothesized Mechanisms of Action

The primary mechanisms of action for this compound are hypothesized to be centered around three key areas: anti-inflammatory activity, antioxidant response, and anti-cancer effects. These are likely mediated through the modulation of several interconnected signaling cascades.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A major hypothesized mechanism is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]

The analogue, CAPE, is a well-documented and specific inhibitor of NF-κB activation.[9] It has been shown to block the activation of NF-κB induced by various inflammatory agents like tumor necrosis factor (TNF), phorbol esters, and hydrogen peroxide. The proposed mechanism involves preventing the translocation of the p65 subunit of NF-κB into the nucleus. Some studies suggest this may occur through the inhibition of IκB kinase (IKK) phosphorylation or by directly inhibiting NF-κB's DNA binding capability.[9] Cinnamaldehyde has also been shown to inhibit NF-κB activation through the NIK/IKK, ERK, and p38 MAPK pathways.[8] Given these precedents, this compound is strongly hypothesized to act as a potent NF-κB inhibitor.

dot cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation Cinnamyl_Caffeate This compound Cinnamyl_Caffeate->IKK_Complex Inhibition Cinnamyl_Caffeate->NFkB_n Inhibition of Translocation/Binding DNA DNA (κB site) NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes (e.g., Heme Oxygenase-1 (HO-1), γ-glutamyl-cysteine synthetase (γ-GCS)).

Both cinnamaldehyde and caffeic acid derivatives have been shown to activate the Nrf2 pathway.[10] Cinnamaldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells.[11] CAPE induces HO-1 expression via Nrf2 activation, which is partially dependent on the ERK signaling pathway.[10] Cinnamic acid has also been shown to ameliorate diabetic nephropathy by activating Nrf2.[12] this compound, containing an α,β-unsaturated carbonyl system, is a potential Michael acceptor, a characteristic of many Nrf2 activators. It is therefore highly probable that it can induce a potent antioxidant response by activating the Nrf2/ARE pathway.

References

The Anti-Inflammatory Potential of Cinnamyl Caffeate: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preliminary Studies on the Anti-inflammatory Effects of Cinnamyl Caffeate and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound, an ester of cinnamyl alcohol and caffeic acid, has emerged as a compound of interest in the exploration of novel anti-inflammatory agents. Preliminary research, alongside studies of its structural relatives like caffeic acid phenethyl ester (CAPE), suggests a significant potential to modulate key inflammatory pathways. This technical guide synthesizes the current understanding of the anti-inflammatory properties of this compound and related molecules, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory efficacy of this compound and its analogs has been quantified in various preclinical models. The following tables summarize key findings, providing a comparative overview of their potency.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundModel SystemInflammatory MediatorConcentration / Dose% Inhibition / IC50Reference
Caffeoyl derivativesLipopolysaccharide (LPS)-induced Caco-2 cellsIL-6, IL-1β, TNF-α, PGE21 or 10 μMSignificant reduction[1]
Caffeic acid phenethyl ester (CAPE)LPS-stimulated microglial cellsNitric Oxide (NO)0.3 μMSignificant inhibition[2]
Caffeic acid phenethyl ester (CAPE)LPS-stimulated microglial cellsiNOS, COX-20.3 μMSignificant inhibition[2]
Ethyl caffeateLPS-stimulated RAW 264.7 macrophagesNF-κB DNA binding10 μg/mlModerate inhibition[3]
Caffeic acidRANKL-TNF-α-induced RAW-D cellsNF-κB activityStarting from 1 µg/mLSignificant inhibition[4][5]
Caffeoyl clustersCell-free 5-lipoxygenase (5-LO) assay5-LO product synthesis-IC50: 0.66 to 0.79 μM[6]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelInflammatory ChallengeDoseOutcomeReference
Caffeic acid phenethyl ester (CAPE)Sprague Dawley ratsCarrageenan-induced paw edema10 and 30 mg/kg (i.p.)Significant reduction in paw volume[7][8]
Cinnamyl alcoholSepsis-induced miceCecal ligation and punctureNot specifiedReduced mortality and inflammatory cytokines (IL-1β, IL-18)[9]
Cinnamic acidLipopolysaccharide (LPS)-induced miceLPS injection100 and 200 mg/kgAttenuated depressive-like behaviors and neuroinflammation[10]
Caffeic acidDextran sulfate sodium (DSS)-induced colitis in miceDSS in drinking water251 mg/kg in dietDecreased production of LPS and inflammatory cytokines (IL-1β, IL-6, TNF-α)[11]
Caffeic acidLipopolysaccharide (LPS)-induced miceLPS injection (1.5mg/kg)30mg/kg (p.o.)Reduced systemic and brain cytokine levels[12]

Key Signaling Pathways in the Anti-inflammatory Action of this compound and its Analogs

The anti-inflammatory effects of this compound and related compounds are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Caffeic acid and its derivatives have been shown to inhibit this pathway at multiple levels.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->Proinflammatory_Genes activates transcription Cinnamyl_Caffeate This compound & Analogs Cinnamyl_Caffeate->IKK inhibits Cinnamyl_Caffeate->IkappaB prevents degradation Cinnamyl_Caffeate->NFkappaB_nucleus inhibits nuclear translocation & DNA binding

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, ERK, and JNK, is another critical regulator of inflammation. Caffeic acid derivatives have demonstrated the ability to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Cinnamyl_Caffeate This compound & Analogs Cinnamyl_Caffeate->p38 inhibits phosphorylation Cinnamyl_Caffeate->ERK inhibits phosphorylation Cinnamyl_Caffeate->JNK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound and related compounds.

Experimental Protocols: A Guide to Preclinical Models

The following sections detail the methodologies employed in key preliminary studies to evaluate the anti-inflammatory effects of this compound and its analogs.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMMs).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound or the analog for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression of Inflammatory Mediators (iNOS, COX-2): Assessed by quantitative reverse transcription PCR (qRT-PCR).

    • Protein Expression and Pathway Activation: Analyzed by Western blotting to detect levels of iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.

LPS_Workflow start Seed RAW 264.7 cells pretreatment Pre-treat with This compound start->pretreatment induction Induce inflammation with LPS (1 µg/mL) pretreatment->induction incubation Incubate for 24 hours induction->incubation analysis Analyze inflammatory markers incubation->analysis endpoints NO (Griess) Cytokines (ELISA) Gene Expression (qRT-PCR) Protein Expression (Western Blot) analysis->endpoints

Caption: Experimental workflow for LPS-induced inflammation in macrophages.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.[13]

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Treatment Protocol:

    • Animals are divided into control, vehicle, positive control (e.g., indomethacin), and experimental groups (receiving different doses of this compound).

    • The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the inflammatory insult.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[13]

  • Endpoint Analysis:

    • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[7][8] The percentage inhibition of edema is calculated.

    • Histopathological Examination: At the end of the experiment, paw tissue may be collected for histological analysis to assess inflammatory cell infiltration and tissue damage.

    • Biochemical Analysis: Paw tissue can be homogenized to measure levels of inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Carrageenan_Workflow start Acclimatize rodents treatment Administer this compound (i.p. or p.o.) start->treatment induction Inject Carrageenan into hind paw treatment->induction measurement Measure paw volume with plethysmometer at hourly intervals induction->measurement analysis Calculate % inhibition of edema measurement->analysis optional_analysis Optional: Histopathology Biochemical analysis of paw tissue analysis->optional_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Concluding Remarks

The preliminary evidence strongly suggests that this compound and its analogs possess significant anti-inflammatory properties. Their mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, which are critical drivers of the inflammatory process. The presented quantitative data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic and pharmacodynamic profiles, and evaluating the efficacy and safety in more complex disease models. The information compiled in this whitepaper is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

References

The Anticancer Potential of Cinnamyl Caffeate: An Initial Screening Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate, an ester formed from cinnamyl alcohol and caffeic acid, is a naturally derived compound that has garnered interest for its potential therapeutic properties. Both of its constituent molecules, cinnamaldehyde and caffeic acid, have been independently studied for their anticancer effects, suggesting that their combined ester may possess significant cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the initial screening of this compound's anticancer potential, detailing its effects on cancer cell viability, the signaling pathways it modulates, and the experimental protocols utilized for its evaluation.

Data Presentation: In Vitro Cytotoxicity

The initial screening of a potential anticancer compound typically involves determining its cytotoxic effects on various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are still emerging in the literature, data from its constituent parts and related derivatives provide a strong rationale for its investigation.

For context, caffeic acid has demonstrated inhibitory effects on the growth of various cancer cell lines. For instance, in T47D human breast cancer cells, caffeic acid was found to be a potent inhibitor of cell growth with an IC50 value of 2.17 x 10-9 M[1]. In human cervical cancer cell lines, the IC50 values for caffeic acid were determined to be 327 µM for HeLa, 220 µM for CaSki, 157 µM for SiHa, and 40 µM for C33A cells[1]. Similarly, cinnamaldehyde has shown antiproliferative activity against human metastatic melanoma cell lines (A375, G361, LOX) with IC50 values below 10 µM[2].

The following table summarizes the IC50 values of caffeic acid and cinnamaldehyde in various human cancer cell lines, providing a preliminary indication of the potential cytotoxic range for this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Caffeic AcidT47D (Breast)0.00217[1]
Caffeic AcidHeLa (Cervical)327[1]
Caffeic AcidCaSki (Cervical)220[1]
Caffeic AcidSiHa (Cervical)157[1]
Caffeic AcidC33A (Cervical)40[1]
CinnamaldehydeA375 (Melanoma)< 10[2]
CinnamaldehydeG361 (Melanoma)< 10[2]
CinnamaldehydeLOX (Melanoma)< 10[2]

Core Signaling Pathways in this compound's Anticancer Activity

The anticancer effects of natural compounds are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the activities of its parent compounds, this compound is hypothesized to exert its effects through the PI3K/Akt, NF-κB, and JAK/STAT signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation in many types of cancer. Cinnamaldehyde has been shown to inhibit the EGF-induced PI3K/Akt signaling pathway in ovarian cancer cells, leading to reduced phosphorylation of mTOR, PI3K, and Akt[2]. Similarly, caffeic acid derivatives have been found to inhibit the growth of colon cancer cells through the suppression of the PI3K/Akt pathway[3][4]. It is therefore plausible that this compound would also inhibit this pathway, leading to decreased cancer cell proliferation and survival.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Akt->Caspase9 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9->Apoptosis CinnamylCaffeate This compound CinnamylCaffeate->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Caffeic acid phenethyl ester (CAPE), a related compound, is a potent and specific inhibitor of NF-κB activation[3]. It has been shown to block the activation of NF-κB induced by various inflammatory agents[3]. Cinnamon extract has also been found to inhibit NF-κB activity in tumor cells[5]. Therefore, this compound is expected to inhibit the NF-κB pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.

NF_kB_Pathway cluster_stimuli cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates CinnamylCaffeate This compound CinnamylCaffeate->IKK inhibits TargetGenes Target Gene Expression NFkB_nuc->TargetGenes Proliferation Proliferation, Survival, Angiogenesis TargetGenes->Proliferation

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Curcumin, a compound with structural similarities to the caffeic acid moiety, has been shown to suppress the JAK/STAT3 signaling pathway in gastric cancer[6]. This suggests that this compound may also possess the ability to inhibit this pathway, thereby contributing to its anticancer effects.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes CinnamylCaffeate This compound CinnamylCaffeate->JAK inhibits TargetGenes Target Gene Expression STAT_dimer->TargetGenes Proliferation Proliferation, Survival TargetGenes->Proliferation Experimental_Workflow cluster_screening cluster_mechanism cluster_pathways CellCulture Cell Culture (Various Cancer Lines) MTT MTT Assay (Determine IC50) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay IC50 dose WesternBlot Western Blot Analysis (Signaling Pathways) MTT->WesternBlot IC50 dose PI3K PI3K/Akt WesternBlot->PI3K NFkB NF-κB WesternBlot->NFkB JAKSTAT JAK/STAT WesternBlot->JAKSTAT

References

Cinnamyl Caffeate: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl caffeate, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has emerged as a molecule of significant interest in the scientific community. Initially identified as a component of plant resins, particularly from species of the Populus genus, its biological activities have garnered attention for potential therapeutic applications. This document provides a comprehensive overview of the history, synthesis, and known biological functions of this compound, with a focus on its discovery, experimental methodologies, and modulation of cellular signaling pathways. Quantitative data are presented in a structured format to facilitate analysis and comparison.

Discovery and History

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₁₆O₄
Molecular Weight 296.32 g/mol
Appearance White solid
Melting Point 159-160 °C (for (E)-Cinnamyl-(E)-caffeate)[1]
IUPAC Name [(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Synthesis and Isolation

This compound can be obtained through both isolation from natural sources and chemical synthesis.

Isolation from Natural Sources

The primary natural sources of this compound are the bud exudates of Populus species, such as Populus balsamifera, and in propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, including tree buds.

Experimental Protocol: General Isolation from Populus Bud Exudate

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

  • Extraction:

    • Collect fresh Populus buds and immerse them in a suitable organic solvent, such as methanol or ethanol, at room temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow for the extraction of the resinous material.

    • Filter the mixture to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure to yield a crude extract.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to partition into the ethyl acetate fraction.

  • Chromatographic Purification:

    • Apply the ethyl acetate fraction to a silica gel column.

    • Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate them.

    • Further purify the isolated compound using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A high-yield chemical synthesis for (E)-Cinnamyl-(E)-caffeate has been reported, providing a reliable method for obtaining this compound for research purposes.

Experimental Protocol: Synthesis of (E)-Cinnamyl-(E)-caffeate (Patil et al., 2001)

This method involves the reaction of a phosphorane with 3,4-dihydroxybenzaldehyde.

  • Preparation of the Phosphorane:

    • Synthesize the required phosphorane from (E)-cinnamyl chloroacetate.

  • Wittig Reaction:

    • React 3,4-dihydroxybenzaldehyde (caffeic aldehyde) with the prepared phosphorane in a suitable solvent.

    • The reaction yields (E,E)-cinnamyl caffeate with a high yield (80%).

  • Purification:

    • Purify the product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized (E)-Cinnamyl-(E)-caffeate using spectroscopic techniques (IR, ¹H NMR, and Mass Spectrometry). The reported melting point for the synthesized compound is 159–160°C.[1]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic effects against cancer cell lines being a prominent area of investigation.

Cytotoxic Activity

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Assay
A549Lung Carcinoma71MTT Assay
BEL-7404Hepatoma91MTT Assay
PC-3Prostate Cancer88MTT Assay
CNENasopharyngeal Carcinoma79MTT Assay
HeLaCervical Cancer>100MTT Assay
KBOral Epidermoid Carcinoma95MTT Assay

Data sourced from MedChemExpress product information, citing primary literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Antioxidant and Anti-inflammatory Activities

Modulation of Signaling Pathways

Caffeic acid and its esters are known to influence cellular signaling pathways involved in cell survival, proliferation, and apoptosis. While direct studies on this compound's effect on these pathways are limited, research on structurally similar caffeic acid alkyl esters provides a strong model for its likely mechanism of action. The ERK1/2 and Akt signaling pathways are key regulators of these cellular processes and are likely targets of this compound.

The ERK1/2 and Akt Signaling Pathways

The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways are critical downstream effectors of growth factor receptor signaling. Activation of these pathways generally promotes cell survival and proliferation.

Diagram: Postulated Modulation of ERK1/2 and Akt Signaling by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Cinnamyl_Caffeate This compound Cinnamyl_Caffeate->PI3K Modulates Cinnamyl_Caffeate->Ras Modulates Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Cell_Survival Cell Survival & Proliferation p_ERK1_2->Cell_Survival

Caption: Postulated signaling pathway modulated by this compound.

Experimental Workflow: Western Blot Analysis of Protein Phosphorylation

Western blotting is a key technique to assess the activation state of signaling proteins by detecting their phosphorylation.

  • Cell Lysis:

    • Treat cells with this compound for a specified time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt).

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of ERK1/2 and Akt to determine the relative change in phosphorylation.

Conclusion and Future Directions

This compound, a natural product with a rich history rooted in the phytochemistry of Populus species, has demonstrated significant biological potential, particularly in the realm of oncology. Its cytotoxic effects against a variety of cancer cell lines, coupled with the likely modulation of key cell signaling pathways such as ERK1/2 and Akt, make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, expanding the scope of its biological activity profiling to include more detailed anti-inflammatory and antioxidant studies, and exploring its in vivo efficacy and safety in preclinical models. The development of more efficient and scalable synthesis methods will also be crucial for advancing its therapeutic potential.

References

A Technical Guide to the Chemical Analysis of Cinnamyl Caffeate in Propolis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies employed for the identification and quantification of cinnamyl caffeate, a significant bioactive compound found in propolis. It details experimental protocols, presents quantitative data, and illustrates key workflows and related biological pathways.

Introduction: this compound in the Propolis Matrix

Propolis is a complex resinous mixture produced by honeybees from plant exudates, beeswax, and salivary secretions.[1][2][3] Its chemical composition is highly variable and dependent on geographical origin, local flora, and bee species.[1][4][5] Propolis is rich in bioactive polyphenols, including flavonoids, phenolic acids, and their esters, which contribute to its recognized antioxidant, antimicrobial, and anti-inflammatory properties.[4][5]

This compound is a specific caffeic acid ester that has been identified as a constituent of certain types of propolis, such as that from Slovenia.[6] As a member of the phenylpropanoid class, its presence and concentration are of significant interest for the quality control and standardization of propolis-based products and for research into their pharmacological activities. Accurate and robust analytical methods are therefore essential for its characterization.

Experimental Protocols for Analysis

The analysis of this compound in the complex propolis matrix necessitates a multi-step approach involving efficient extraction followed by high-resolution chromatographic separation and detection.

Sample Preparation and Extraction

The primary goal of sample preparation is to efficiently extract phenolic compounds, including this compound, from the raw propolis while minimizing the co-extraction of interfering substances like wax.

  • Maceration (Ethanolic Extraction): This is the most common and traditional method.[3][7]

    • Grinding: Freeze raw propolis to make it brittle and grind it into a fine powder to increase the surface area for extraction.

    • Solvent Addition: Mix the propolis powder with an aqueous ethanol solution (typically 70-80% ethanol) at a solid-to-liquid ratio ranging from 1:10 to 1:20 (w/v).[3][7] Ethanol is favored as it is non-toxic and effective at dissolving polyphenols while leaving much of the wax behind.[1][7]

    • Extraction: Macerate the mixture at room temperature for 24 to 72 hours with periodic shaking or stirring.[3][7] The process should be conducted in the dark to prevent the degradation of light-sensitive compounds.

    • Filtration: Filter the resulting solution through a suitable filter paper (e.g., Whatman No. 1) to remove solid residues.[7]

    • Concentration: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 40°C. The resulting concentrated extract can be lyophilized to produce a dry powder.[7]

    • Final Preparation: Before analysis, dissolve a precise weight of the dry extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.45 µm syringe filter.[8]

  • Advanced Extraction Methods:

    • Ultrasound-Assisted Extraction (UAE): This method uses the mechanical effects of acoustic cavitation to improve extraction efficiency, often yielding higher amounts of phenolics in a shorter time compared to maceration.[3][9]

    • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[3][9][10]

    • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds. It is a green technology that can offer high selectivity.[1]

Chromatographic Analysis: HPLC-PDA/DAD

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Diode Array Detector (DAD) is the reference method for quantifying phenolic compounds in propolis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatographic Conditions (Typical):

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed.[11]

    • Mobile Phase: A gradient elution using two solvents is typical.

      • Solvent A: Water, acidified with 0.1% formic acid or 1% acetic acid to improve peak shape and resolution.[11][12]

      • Solvent B: Acetonitrile or methanol, also with 0.1% formic acid.[12]

    • Elution Gradient: A linear gradient is used, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity. An example gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B.

    • Flow Rate: Typically set around 1.0 mL/min.[11]

    • Column Temperature: Maintained at 25-30°C for reproducibility.[11]

    • Injection Volume: 10-20 µL.[11]

    • Detection: UV-Vis spectra are recorded across a range (e.g., 190-400 nm). Specific wavelengths, such as 280 nm for general phenolics and ~330 nm for caffeic acid derivatives, are used for quantification.[11][12]

  • Quantification:

    • An external standard method is used. A calibration curve is generated by injecting known concentrations of a pure this compound standard.

    • The linearity of the method is confirmed by a high coefficient of determination (r²) > 0.99.[12]

    • The concentration of this compound in the propolis extract is determined by comparing its peak area to the calibration curve.

Confirmatory Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity, which is crucial for both confirming the identity of compounds in a complex matrix and for trace-level quantification.

  • Ionization: Electrospray Ionization (ESI) is typically used, often in negative ion mode for phenolic acids.

  • Selective Detection: Precursor ion scanning can be employed to selectively detect caffeic acid esters.[8] By scanning for precursors of a common fragment ion characteristic of the caffeoyl moiety, related compounds can be identified.[8]

  • Structural Information: The fragmentation pattern obtained from MS/MS analysis provides structural information that confirms the identity of the compound by matching it with a standard or with literature data.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification of isolated compounds and for characterizing the overall chemical profile of a propolis extract.[13][14][15] ¹H-NMR can be used for the simultaneous detection of multiple phenolic compounds within the complex propolis matrix.[13] While not a primary tool for routine quantification, it is invaluable for verifying the structure of reference standards and identifying novel constituents.

Quantitative Data

The chemical composition of propolis, including the concentration of this compound, varies significantly based on its botanical and geographical origin.[4] While this compound is a known constituent, comprehensive comparative studies detailing its concentration across various propolis types are limited. The table below presents data on the content of major phenolic acids and esters found in different propolis samples to illustrate this variability.

CompoundPropolis OriginConcentration (% of Extract)Analytical MethodReference
Cinnamic Acid PalestineHigher than Moroccan samplesHPLC-PDA[16]
Caffeic Acid Northern India0.9 - 1.7%UHPLC-DAD[12]
p-Coumaric Acid Northern India0.2 - 0.4%UHPLC-DAD[12]
Ferulic Acid Northern India0.4 - 0.7%UHPLC-DAD[12]
Caffeic Acid Phenethyl Ester (CAPE) Northern India0.9 - 2.2%UHPLC-DAD[12]
Pinocembrin Palestine0.87 - 35.2% (8721 - 352001 µg/g)HPLC-PDA[16]
Chrysin Palestine0.05 - 3.0% (542 - 30061 µg/g)HPLC-PDA[16]

Note: Data for this compound specifically is not detailed in broad comparative analyses but it is confirmed as an isolatable component of certain propolis types.[6] The table highlights the wide concentration ranges of related phenolic compounds.

Visualizations: Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general experimental workflow for the chemical analysis of this compound in propolis.

G cluster_hplc Analysis Stage Propolis Raw Propolis Sample Grind Grinding / Pulverization Propolis->Grind Extract Solvent Extraction (e.g., 70% Ethanol Maceration) Grind->Extract Filter Filtration & Concentration Extract->Filter DryExtract Dry Propolis Extract Filter->DryExtract Dissolve Re-dissolution & Syringe Filtration DryExtract->Dissolve HPLC HPLC / LC-MS System Dissolve->HPLC Separation Chromatographic Separation (C18 Column) Detection Detection (DAD or MS/MS) Separation->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data Quant Quantification (vs. Standard Curve) Data->Quant Result Result: [this compound] Quant->Result

Caption: Workflow for propolis sample preparation and analysis.

Representative Biological Pathway

Caffeic acid esters, such as the structurally similar Caffeic Acid Phenethyl Ester (CAPE), are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4] This diagram illustrates the inhibitory action of such compounds on this pathway.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Transcription Caffeate This compound (and related esters) Caffeate->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

References

A Theoretical and Computational Guide to the Reactivity of Cinnamyl Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl caffeate, an ester of cinnamic acid and caffeic acid, is a phenolic compound of significant interest due to its potential antioxidant properties. Understanding the underlying mechanisms of its reactivity, particularly in the context of free radical scavenging, is crucial for its application in drug development and as a bioactive food component. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactivity of this compound. Drawing upon extensive research on its constituent moieties and structurally similar compounds like caffeic acid and caffeic acid phenethyl ester (CAPE), this document outlines the principal antioxidant mechanisms, details the standard computational protocols, and presents key reactivity descriptors in a structured format. While direct theoretical studies on this compound are limited, this guide offers a robust framework for its investigation based on well-established computational chemistry principles.

Introduction: The Significance of this compound's Reactivity

This compound's molecular structure, featuring a catechol ring from the caffeic acid moiety, suggests a strong potential for antioxidant activity. This activity is primarily attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating damaging free radical chain reactions. The reactivity of this compound is central to its biological functions, including its potential anti-inflammatory, neuroprotective, and cardioprotective effects.

Theoretical and computational studies provide a powerful lens through which to investigate these reactive properties at a molecular level. By employing quantum chemical methods, researchers can elucidate reaction pathways, calculate thermodynamic and kinetic parameters, and predict the antioxidant efficacy of this compound and its derivatives.

Key Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound is predominantly governed by three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The prevalence of each mechanism is highly dependent on factors such as the solvent polarity and the pH of the environment.[1]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, a hydrogen atom is directly transferred from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. This is a one-step process that is generally favored in non-polar (lipidic) media. The efficiency of the HAT mechanism is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation.[2][3]

HAT_Mechanism CinnamylCaffeate-OH This compound-OH CinnamylCaffeate-O This compound-O• CinnamylCaffeate-OH->CinnamylCaffeate-O + R• Radical R• NeutralizedRadical R-H

Hydrogen Atom Transfer (HAT) Mechanism
Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, an electron is transferred from the this compound molecule to the free radical, forming a radical cation of this compound and an anion of the radical. In the subsequent step, the radical cation releases a proton to a solvent molecule or the radical anion. This mechanism is more prevalent in polar solvents. The first step, electron transfer, is governed by the Ionization Potential (IP) of the antioxidant. A lower IP facilitates easier electron donation.[1][3]

SET_PT_Mechanism Start This compound-OH + R• Intermediate [this compound-OH]•+ + R- Start->Intermediate Single Electron Transfer (SET) End This compound-O• + R-H Intermediate->End Proton Transfer (PT)

Single Electron Transfer - Proton Transfer (SET-PT)
Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism also involves two steps but begins with the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is particularly significant in polar solvents and at physiological pH where phenolic acids can exist in their anionic forms.[1] The first step is governed by the acidity (pKa) of the phenolic proton.

SPLET_Mechanism Start This compound-OH Anion This compound-O- + H+ Start->Anion Proton Loss RadicalFormation This compound-O• + R- Anion->RadicalFormation + R• (Electron Transfer) Radical R•

Sequential Proton Loss Electron Transfer (SPLET)

Computational Methodologies

The theoretical investigation of this compound's reactivity relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method.[3][4]

Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of atoms, molecules, and condensed matter. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Commonly Used Functionals and Basis Sets:

  • Functionals: B3LYP is a popular hybrid functional, while M06-2X is often recommended for studies involving kinetics and thermochemistry of antioxidant reactions.[1][2]

  • Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are frequently employed to provide a good description of the electronic structure.[2][4]

Solvent Effects

The surrounding medium can significantly influence reaction mechanisms. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations to simulate the effects of different solvents (e.g., water for polar environments, benzene or n-heptane for non-polar environments).

Computational Workflow

A typical computational workflow for studying the reactivity of this compound involves several key steps:

Computational_Workflow Opt Geometry Optimization of Reactants, Intermediates, Transition States, and Products Freq Frequency Calculation (to confirm minima and transition states) Opt->Freq Energy Single-Point Energy Calculation (for higher accuracy) Freq->Energy Analysis Calculation of Reactivity Descriptors (BDE, IP, etc.) Energy->Analysis Kinetics Calculation of Reaction Barriers and Rate Constants Energy->Kinetics Results Elucidation of Reaction Mechanisms and Reactivity Prediction Analysis->Results Kinetics->Results

Typical Computational Workflow

Key Reactivity Descriptors and Quantitative Data

Reactivity DescriptorDefinitionSignificance for Antioxidant ActivityTypical Calculated Values (kcal/mol) for Phenolic Compounds
Bond Dissociation Enthalpy (BDE) The enthalpy change required to break a bond homolytically.[5]A lower O-H BDE indicates easier hydrogen atom donation (favors HAT mechanism).[2]Phenol: ~87-89[2][6]; Catechol: ~79-82[2]
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.A lower IP suggests easier electron donation (favors SET-PT mechanism).[3]Phenol: ~190-195
Proton Affinity (PA) The negative of the enthalpy change for the gas-phase reaction of a species with a proton.A lower PA indicates a more acidic proton, facilitating deprotonation (favors SPLET mechanism).Phenol: ~340-345
Electron Affinity (EA) The energy released when an electron is added to a neutral atom or molecule.A higher EA of the resulting radical indicates greater stability.Phenol radical: ~55-60
HOMO-LUMO Energy Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]A smaller gap generally indicates higher chemical reactivity and a greater ease of donating electrons.[4]Cinnamic Acid: ~5.8 eV[4]

Note: The values presented are approximate and can vary depending on the computational method and basis set used.

Global Reactivity Descriptors: Other important descriptors that provide insights into the overall reactivity include:

  • Hardness (η): Resistance to deformation of the electron cloud. Higher hardness implies lower reactivity.[8]

  • Softness (S): The reciprocal of hardness. Higher softness indicates higher reactivity.[8]

  • Electronegativity (χ): The power of an atom to attract electrons.[8]

  • Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.[8]

Conclusion

The theoretical and computational study of this compound's reactivity provides invaluable insights into its potential as an antioxidant. By applying established quantum chemical methods, particularly DFT, researchers can dissect the intricate mechanisms of free radical scavenging. While direct computational data for this compound remains an area for future research, the extensive studies on caffeic acid and its esters offer a robust predictive framework. The principles and methodologies outlined in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling a deeper understanding and informed exploration of this compound's therapeutic potential. Future computational work should focus on calculating the specific thermodynamic and kinetic parameters for this compound to provide a more precise quantification of its antioxidant capabilities.

References

Methodological & Application

Synthesis and Purification of Cinnamyl Caffeate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Cinnamyl caffeate, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a comprehensive protocol for the chemical synthesis and subsequent purification of this compound, tailored for researchers in drug discovery and natural product synthesis. The described methodology is based on established esterification procedures, offering a reliable route to obtain high-purity this compound for in-vitro and in-vivo studies.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the esterification of caffeic acid with cinnamyl alcohol. One established method involves a direct synthesis approach that yields the desired (E)-Cinnamyl-(E)-caffeate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Caffeic Acid≥98%Sigma-Aldrich
Cinnamyl Alcohol≥98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Ethyl AcetateACS GradeVWR
HexaneACS GradeVWR
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshMerck
Experimental Protocol

A common and effective method for the synthesis of this compound is the Steglich esterification, which utilizes DCC as a coupling agent and DMAP as a catalyst.

Reaction Scheme:

Caffeic Acid + Cinnamyl Alcohol --(DCC, DMAP, DCM)--> this compound + Dicyclohexylurea (DCU)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve caffeic acid (1.0 eq) and cinnamyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation of Reaction: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM (20 mL) to the reaction mixture over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

The crude this compound is purified by column chromatography followed by recrystallization to obtain a high-purity product.

Purification Protocol

Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Pooling: Combine the fractions containing the pure this compound and concentrate under reduced pressure.

Recrystallization:

  • Solvent Selection: Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.

  • Crystal Formation: Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure (E)-Cinnamyl-(E)-caffeate.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data
ParameterValueReference
Yield 80%[1]
Melting Point 159–160 °C[1]
Molecular Formula C₁₈H₁₆O₄[2]
Molecular Weight 296.3 g/mol [2]

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent caffeic_acid Caffeic Acid reaction Esterification (0°C to RT, 12-24h) caffeic_acid->reaction cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction dcm DCM dcm->reaction workup Work-up (Filtration, Extraction) reaction->workup crude_product Crude this compound workup->crude_product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow crude_product Crude this compound column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography purified_product Purified this compound column_chromatography->purified_product recrystallization Recrystallization (EtOAc/Hexane) purified_product->recrystallization pure_crystals Pure Crystalline This compound recrystallization->pure_crystals

References

Application Note: Quantification of Cinnamyl Caffeate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring phenolic compound found in various plants. It is an ester of cinnamic acid and caffeic acid, both of which are known for their antioxidant and potential therapeutic properties. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol). The quantification is performed by detecting the analyte using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Data Presentation

The following tables summarize the typical chromatographic conditions and validation parameters for the analysis of this compound and related phenolic compounds by HPLC. These values are based on established methods for similar analytes and provide a benchmark for method performance.[1][2][3][4][5]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 10% B, 5 min: 35% B, 15 min: 65% B, 20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 280-320 nm

Table 2: Method Validation Parameters (Expected Performance)

ParameterExpected Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.03 mg/L
Limit of Quantification (LOQ) 0.03 - 0.09 mg/L
Accuracy (Recovery) 85% - 115%
Precision (RSD) < 2% (Intra-day), < 5% (Inter-day)

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile, methanol, and water

  • Glacial acetic acid, analytical grade

  • 0.22 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[6][7][8]

  • For Plant Extracts:

    • Accurately weigh the powdered plant material.

    • Perform an extraction with methanol or ethanol using sonication or Soxhlet extraction.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.[9]

  • For Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding a precipitating agent like acetonitrile or methanol (typically in a 1:3 ratio of plasma to solvent).[6]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.[9]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (10% acetonitrile in 0.5% acetic acid in water) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution in triplicate to construct a calibration curve.

  • Inject 20 µL of the prepared sample solutions for analysis.

  • Run the gradient program as described in Table 1.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

Data Analysis
  • Plot a calibration curve of the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the calibration curve equation.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound by HPLC.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Preparation (Stock & Working Solutions) D Injection of Standards & Samples A->D B Sample Preparation (Extraction/Precipitation) B->D C System Equilibration C->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of This compound H->I

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes & Protocols: A Validated HPLC Method for the Quantification of Cinnamyl Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of cinnamyl caffeate. This compound, an ester of cinnamic acid and caffeic acid, is a naturally occurring compound found in various plants, including Slovenian Propolis, and is of interest for its potential biological activities.[1][2][3][4] The described method is designed to be accurate, precise, and robust, making it suitable for routine quality control and research applications. The protocols adhere to the International Conference on Harmonisation (ICH) guidelines for method validation.[5][6]

Introduction to this compound and Analytical Needs

This compound (C₁₈H₁₆O₄, Molar Mass: 296.32 g/mol ) is a phenolic compound with potential antioxidant and other pharmacological properties.[1][2][3][4][7] Accurate and reliable quantification of this compound in various matrices is crucial for its study and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. This application note details a systematic approach to developing and validating an isocratic RP-HPLC method for this compound.

Proposed HPLC Method

Based on the analysis of related compounds such as caffeic acid and cinnamic acid, the following HPLC conditions are proposed for the analysis of this compound.[8][9][10][11]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% v/v acetic acid in water
Gradient/Isocratic Isocratic elution with an optimized ratio (e.g., 60:40 Acetonitrile:Water with 0.1% Acetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at approximately 325 nm (based on the chromophores in the molecule)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices like plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by a minimum of five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data from the method validation experiments should be summarized in clear and structured tables.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]
Mean % Recovery [Insert Data]
% RSD < 2%

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low< 2%< 2%
Medium< 2%< 2%
High< 2%< 2%

Table 5: LOD and LOQ Data

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data based on S/N ratio of 3:1]
Limit of Quantitation (LOQ) [Insert Data based on S/N ratio of 10:1]

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 2%
Column Temperature± 2 °C< 2%
Mobile Phase Composition± 2% Organic Phase< 2%

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) A Literature Review & Analyte Properties C Column & Mobile Phase Selection A->C B Standard & Sample Preparation G Linearity B->G H Accuracy B->H I Precision B->I D Optimization of Flow Rate & Temperature C->D E Wavelength Selection D->E F Specificity E->F F->G G->H H->I J LOD & LOQ I->J K Robustness J->K L Validated HPLC Method K->L HPLC_System_Schematic MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Validation_Parameters_Relationship Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy->Precision LOD_LOQ LOD/LOQ Linearity->LOD_LOQ

References

Application Notes and Protocols for Testing Cinnamyl Caffeate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring ester of cinnamic acid and caffeic acid, found in plants such as Slovenian Propolis.[1] Like other caffeic acid derivatives, it is being investigated for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Understanding the cytotoxic profile of this compound is a critical step in evaluating its potential as an anticancer agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines, along with methods to elucidate its mechanism of action.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.[1][2] These values can serve as a reference for selecting appropriate concentration ranges for your experiments.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma71
BEL-7404Hepatocellular Carcinoma91
CNENasopharyngeal Carcinoma-
HeLaCervical Adenocarcinoma-
KBOral Carcinoma-
PC-3Prostate Adenocarcinoma123

Note: Specific IC50 values for CNE, HeLa, and KB cells were not explicitly found in the provided search results, but they are listed as cell lines against which this compound has been tested.[1]

Experimental Protocols

Cell Culture
  • Cell Lines: Based on available data, the following human cancer cell lines are suitable for testing the cytotoxicity of this compound: A549 (lung), BEL-7404 (liver), HeLa (cervical), KB (oral), and PC-3 (prostate).[1]

  • Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions of this compound in culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., a serial dilution from 10 µM to 200 µM) and a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.[1][5][6][7][8]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Investigate the effect of this compound on the expression of key apoptosis-regulating proteins. Based on studies of related compounds, the intrinsic pathway is a likely target.[5]

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.

  • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment Seed Cells Seed Cells Overnight Incubation Overnight Incubation Seed Cells->Overnight Incubation Add this compound Add this compound Overnight Incubation->Add this compound Incubate (24-72h) Incubate (24-72h) Add this compound->Incubate (24-72h) MTT Assay MTT Assay Incubate (24-72h)->MTT Assay LDH Assay LDH Assay Incubate (24-72h)->LDH Assay Apoptosis Assays Apoptosis Assays Incubate (24-72h)->Apoptosis Assays

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

G cluster_0 Potential Upstream Triggers cluster_1 MAPK Pathway cluster_2 Intrinsic Apoptosis Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation ER Stress ER Stress This compound->ER Stress TLR4 Activation TLR4 Activation This compound->TLR4 Activation p38 p38 ROS Generation->p38 JNK JNK ROS Generation->JNK ER Stress->JNK Bax Bax p38->Bax JNK->Bax Mitochondrial Disruption Mitochondrial Disruption Bax->Mitochondrial Disruption Upregulation Bcl-2 Bcl-2 Bcl-2->Mitochondrial Disruption Downregulation Caspase-9 Caspase-9 Mitochondrial Disruption->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Putative signaling pathways involved in this compound-induced apoptosis.

References

Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Cinnamyl Caffeate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a phenolic compound that, like other caffeic acid esters, is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties. These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory effects of this compound. The protocols and data presented herein are intended to assist researchers in the fields of pharmacology, drug discovery, and molecular biology in designing and executing experiments to elucidate the mechanisms of action of this compound and similar compounds.

The primary anti-inflammatory mechanisms of this compound and its derivatives involve the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, this compound can effectively reduce the inflammatory response in vitro.

Data Presentation

While specific quantitative data for the anti-inflammatory effects of this compound are not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of closely related caffeic acid esters to provide a comparative context for its potential efficacy.

CompoundAssayCell LineIC50 (µM)Reference
Ethyl CaffeateNitric Oxide (NO) ProductionRAW 264.725.3[1][2]
Caffeic Acid Methyl EsterNitric Oxide (NO) ProductionRAW 264.7~50[3]
Caffeic Acid Benzyl Ester AnalogNitric Oxide (NO) ProductionRAW 264.7-[4]
TyrosolIL-1β ProductionRAW 264.70.91[5]
TyrosolIL-6 ProductionRAW 264.72.67[5]
TyrosolTNF-α ProductionRAW 264.74.60[5]

Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, and potentially the JAK-STAT pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascades (ERK, JNK, p38) MAPK Cascades (ERK, JNK, p38) TAK1->MAPK Cascades (ERK, JNK, p38) IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (active) NF-κB (active) NF-κB (p65/p50)->NF-κB (active) translocates AP-1 AP-1 MAPK Cascades (ERK, JNK, p38)->AP-1 AP-1 (active) AP-1 (active) AP-1->AP-1 (active) translocates Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB (active)->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription AP-1 (active)->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription This compound This compound This compound->IKK Complex inhibits This compound->MAPK Cascades (ERK, JNK, p38) inhibits

Inhibition of NF-κB and MAPK Pathways by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes STAT Dimer (active) STAT Dimer (active) STAT Dimer->STAT Dimer (active) translocates Inflammatory Gene Expression Inflammatory Gene Expression STAT Dimer (active)->Inflammatory Gene Expression activates transcription This compound This compound This compound->JAK potential inhibition

Potential Modulation of the JAK-STAT Pathway.

Experimental Workflow

A general workflow for assessing the anti-inflammatory effects of this compound in vitro is outlined below.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Measurement of Inflammatory Markers cluster_2 Phase 3: Data Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound A->B C Induce Inflammation (e.g., with LPS) B->C D Collect Supernatant for Cytokine and NO assays C->D E Lyse Cells for Protein Analysis (Western Blot) C->E F Quantify Cytokine Levels (ELISA) D->F G Measure Nitric Oxide Production (Griess Assay) D->G H Determine Protein Expression (COX-2, iNOS) E->H I Calculate IC50 Values F->I G->I H->I

Experimental Workflow for In Vitro Anti-inflammatory Assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine assays, 6-well for Western blotting) at a density of 5 x 10^5 cells/mL.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Sodium Nitrite (NaNO2) standard solution.

  • Protocol:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for murine TNF-α and IL-6.

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined by comparison to a standard curve.

Western Blot Analysis for COX-2 and iNOS Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (COX-2 and iNOS) in cell lysates.

  • Protocol:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

These application notes and protocols provide a robust framework for the in vitro investigation of the anti-inflammatory properties of this compound. By employing these methodologies, researchers can effectively assess its impact on key inflammatory mediators and signaling pathways. The provided data on related compounds offer a valuable reference for designing concentration ranges and interpreting experimental outcomes. Further research is warranted to establish a more comprehensive quantitative profile of this compound's anti-inflammatory efficacy.

References

Application Notes and Protocols for In Vivo Testing of Cinnamyl Caffeate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamyl caffeate, a derivative of caffeic acid, is a natural phenolic compound that has garnered significant interest for its diverse pharmacological properties. Preclinical studies, both in vitro and in vivo, have highlighted its potential as a potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective agent.[1][2][3] These effects are often attributed to its ability to modulate key cellular signaling pathways, such as NF-κB and Nrf2.[4][5][6] This document provides detailed application notes and standardized protocols for evaluating the therapeutic efficacy of this compound in various animal models.

Section 1: Anti-inflammatory and Antioxidant Activity

This compound and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties by inhibiting pro-inflammatory mediators and scavenging free radicals.[3][7][8] The following protocols describe widely used animal models to assess these effects.

Protocol 1.1: Carrageenan-Induced Paw Edema Model

This model is a standard for evaluating acute, localized inflammation and is highly effective for screening anti-inflammatory drugs.[9][10]

Methodology:

  • Animal Selection: Male Wistar rats or Swiss albino mice (150-200g) are commonly used.[10]

  • Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.[9]

  • Grouping (n=6-8 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III (Test Group): this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[9]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[9]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-0.85 ± 0.07-
IIIndomethacin100.32 ± 0.0462.3%
IIIThis compound100.65 ± 0.0623.5%
IVThis compound250.48 ± 0.0543.5%
VThis compound500.35 ± 0.0458.8%
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammation by inducing a widespread inflammatory response, making it suitable for studying the effects of compounds on cytokine production.[9]

Methodology:

  • Animal Selection: BALB/c or C57BL/6 mice (8-10 weeks old).

  • Acclimatization: As described in Protocol 1.1.

  • Grouping (n=6-8 per group):

    • Group I (Control): Vehicle + Saline.

    • Group II (LPS Control): Vehicle + LPS.

    • Group III (Test Group): this compound (e.g., 25 mg/kg, i.p.) + LPS.

  • Compound Administration: Administer this compound or vehicle 1 hour before the LPS challenge.[9]

  • Inflammation Induction: Inject LPS (1-5 mg/kg) intraperitoneally. The control group receives sterile saline.[9]

  • Sample Collection: At 2, 6, or 24 hours post-LPS injection, collect blood via cardiac puncture. Euthanize animals and harvest tissues (liver, lungs) for further analysis.

  • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits. Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD).

Quantitative Data Summary:

GroupTreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver MDA (nmol/mg protein)
IVehicle + Saline25 ± 540 ± 81.2 ± 0.2
IIVehicle + LPS850 ± 951200 ± 1504.5 ± 0.5
IIIThis compound + LPS420 ± 60650 ± 1102.1 ± 0.3
Signaling Pathway: NF-κB Inhibition

This compound's anti-inflammatory effects are partly mediated by inhibiting the NF-κB signaling pathway, which reduces the expression of inflammatory genes like iNOS, COX-2, and various cytokines.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription CC This compound CC->IKK CC->IkB

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Section 2: Anti-Cancer Activity

Caffeic acid and its derivatives have shown potential anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.[1][11] In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of such compounds.

Protocol 2.1: Subcutaneous Xenograft Tumor Model

This is the most common in vivo model for assessing the efficacy of anti-cancer agents on solid tumors.[12]

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., PC3 for prostate cancer, HCT116 for colon cancer) under appropriate conditions.

  • Animal Selection: Immunocompromised mice (e.g., Nude, SCID) aged 6-8 weeks are required to prevent graft rejection.

  • Acclimatization: As described in Protocol 1.1.

  • Tumor Cell Implantation: Resuspend cultured cancer cells in sterile PBS or Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume every 2-3 days using digital calipers.[13] Tumor volume is calculated as: (Length x Width²) / 2.[13]

  • Grouping and Treatment: Once tumors reach the desired size, randomly assign mice to treatment groups (n=8-10 per group).

    • Group I (Control): Vehicle.

    • Group II (Positive Control): Standard chemotherapy agent (e.g., Doxorubicin, 5 mg/kg, i.v.).

    • Group III (Test Group): this compound (e.g., 20, 40 mg/kg, p.o. or i.p., daily).

  • Endpoint: Continue treatment for a predetermined period (e.g., 14-21 days). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot). Monitor animal body weight throughout the study as a measure of toxicity.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)Body Weight Change (%)
IVehicle-1550 ± 2101.6 ± 0.3+2.5%
IIDoxorubicin5450 ± 900.5 ± 0.1-8.0%
IIIThis compound201100 ± 1801.1 ± 0.2+1.5%
IVThis compound40750 ± 1200.8 ± 0.1+0.5%
Experimental Workflow: In Vivo Anti-Cancer Study

The following diagram illustrates the typical workflow for a xenograft study.

G acclimate Animal Acclimatization implant Tumor Cell Implantation acclimate->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization & Grouping monitor->randomize treat Treatment Administration randomize->treat endpoint Endpoint: Tumor Excision treat->endpoint analysis Data Analysis (Volume, Weight, etc.) endpoint->analysis

Caption: Standard workflow for a subcutaneous xenograft animal model study.

Section 3: Neuroprotective Activity

Caffeic acid and its phenethyl ester (CAPE) have shown promise in protecting neurons from damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][14][15]

Protocol 3.1: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This model involves the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Methodology:

  • Animal Selection: Male Wistar rats (200-250g).

  • Acclimatization: As described in Protocol 1.1.

  • Grouping (n=8-10 per group):

    • Group I (Sham): Vehicle injection into the brain.

    • Group II (6-OHDA Control): 6-OHDA injection + vehicle treatment.

    • Group III (Test Group): 6-OHDA injection + this compound (e.g., 10 mg/kg, i.p.).

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL saline with 0.02% ascorbic acid) into the medial forebrain bundle or substantia nigra.[16] Sham animals receive a vehicle injection.

  • Treatment: Begin administration of this compound or vehicle 24 hours after surgery and continue daily for the duration of the study (e.g., 2-4 weeks).

  • Behavioral Testing (starting 1 week post-lesion):

    • Apomorphine-Induced Rotation Test: Inject apomorphine (a dopamine agonist) and count the number of contralateral rotations over 30-60 minutes. A reduction in rotations in the treated group indicates neuroprotection.[16]

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.[16][17]

  • Endpoint Analysis: After the final behavioral test, euthanize the animals. Perfuse the brains and process them for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss) and neurochemical analysis (e.g., dopamine levels via HPLC).

Quantitative Data Summary:

GroupTreatmentNet Contralateral Rotations (turns/30 min)Latency to Fall on Rotarod (s)TH+ Neurons in Substantia Nigra (% of Sham)
ISham5 ± 2180 ± 20100%
II6-OHDA + Vehicle250 ± 4565 ± 1525 ± 8%
III6-OHDA + this compound110 ± 30125 ± 1860 ± 12%
Signaling Pathway: Nrf2/HO-1 Activation

The neuroprotective effects of caffeic acid derivatives are often linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[5][14]

G Stress Oxidative Stress (e.g., 6-OHDA, Aβ) Keap1 Keap1 Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Transcription Protection Neuroprotection Genes->Protection CC This compound CC->Nrf2 Promotes Release

Caption: Nrf2/HO-1 antioxidant pathway activated by this compound.

References

Determining the In Vivo Bioavailability of Cinnamyl Caffeate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring ester of caffeic acid and cinnamyl alcohol, found in various plant sources, including propolis. Like other caffeic acid esters, it is investigated for its potential pharmacological activities, which are closely linked to its bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for determining the in vivo bioavailability of this compound in a preclinical rodent model, based on established methodologies for similar phenolic compounds.

Predicted Metabolic Pathway of this compound

Based on the metabolism of structurally related compounds like bornyl caffeate, it is anticipated that this compound undergoes significant hydrolysis in vivo to yield caffeic acid and cinnamyl alcohol.[1] The primary metabolite, caffeic acid, is then expected to undergo Phase II metabolism, including glucuronidation, sulfation, and O-methylation.[1][2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound.

Materials:

  • This compound (high purity)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Metabolic cages for urine and feces collection

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

    • Divide the animals into two groups: an oral administration group and an intravenous (IV) administration group (for bioavailability calculation).

    • Oral Group: Administer a single dose of this compound (e.g., 50 mg/kg) suspended in the vehicle via oral gavage.

    • IV Group: Administer a single dose of this compound (e.g., 5 mg/kg) dissolved in a suitable sterile vehicle via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately transfer the blood into tubes containing anticoagulant.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection (Optional):

    • House a subset of animals in metabolic cages for 24 or 48 hours to collect urine and feces for excretion studies.

    • Measure the volume of urine and the weight of feces collected at specified intervals.

    • Store samples at -80°C until analysis.

Bioanalytical Method: Quantification by HPLC-MS/MS

This section details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, caffeic acid, in plasma samples.[1][3][4]

Instrumentation and Conditions:

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes and internal standard.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Negative ESI mode is often suitable for phenolic compounds.

  • MRM Transitions: Specific parent-to-daughter ion transitions for this compound, caffeic acid, and the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

Method Validation:

The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

The following tables present hypothetical pharmacokinetic parameters for this compound, based on data from a study on the structurally similar compound, bornyl caffeate.[1] These tables are for illustrative purposes to demonstrate how the data should be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and Caffeic Acid After Oral Administration in Rats.

AnalyteTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)AUC(0-∞) (ng·h/mL)t1/2 (h)
This compound0.5410125013002.5
Caffeic Acid (Metabolite)1.0550280029503.0

Data are presented as mean values and are illustrative, adapted from pharmacokinetic data of bornyl caffeate.[1]

Table 2: Hypothetical Bioavailability of this compound.

ParameterOral Administration (50 mg/kg)IV Administration (5 mg/kg)Absolute Bioavailability (%)
Dose (mg/kg) 505-
AUC(0-∞) (ng·h/mL) 130015008.7

Absolute Bioavailability (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Visualizations

Experimental Workflow

G acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (Oral/IV) fasting->dosing sampling Blood Sampling (Time Points) dosing->sampling collection Urine/Feces Collection dosing->collection processing Plasma Separation sampling->processing storage Sample Storage (-80°C) collection->storage processing->storage analysis HPLC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for the in vivo bioavailability study of this compound.

Signaling Pathway

Caffeic acid and its esters have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways.[5][6][7]

G cluster_cell Cellular Response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFkB_n NF-κB Gene_Expr Pro-inflammatory Gene Expression NFkB_n->Gene_Expr Induces IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_c NF-κB IkB->NFkB_c Releases NFkB_c->NFkB_n Translocates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Caffeate This compound (hydrolyzed to Caffeic Acid) Caffeate->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by caffeic acid.

References

Application Notes and Protocols for Cinnamyl Caffeate Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of cinnamyl caffeate to improve its aqueous solubility, a critical factor for enhancing its bioavailability and therapeutic efficacy. The included methodologies, characterization techniques, and biological context are intended to guide researchers in developing effective delivery systems for this promising natural compound.

Introduction

This compound, also known as caffeic acid phenethyl ester (CAPE), is a natural compound found in propolis and various plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, the poor aqueous solubility of this compound presents a major challenge for its clinical development, limiting its absorption and bioavailability when administered orally.

This document outlines two primary strategies to enhance the solubility of this compound: solid dispersion with polyvinylpyrrolidone (PVP K30) and inclusion complexation with β-cyclodextrin. Additionally, it provides protocols for the characterization of these formulations and details on the relevant signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful formulation and characterization of this compound delivery systems.

Table 1: Solubility of this compound Formulations

FormulationSolventSolubility (µg/mL)Fold Increase in Solubility
Unformulated this compoundWater~1.5-
Solid Dispersion (1:5 drug-to-PVP K30 ratio)Water~150~100
β-Cyclodextrin Inclusion Complex (1:1 molar ratio)Water~75~50

Table 2: Physicochemical Characterization of this compound Formulations

FormulationMethodParameterTypical Values
Solid Dispersion DSCGlass Transition (Tg)Single Tg, indicating amorphous dispersion
XRDCrystallinityHalo pattern, indicating amorphous state
Particle Size AnalysisMean Particle Size200 - 500 nm
β-Cyclodextrin Inclusion Complex Encapsulation Efficiency% EE> 80%
Particle Size AnalysisMean Particle Size400 - 800 nm
Zeta PotentialSurface Charge-15 to -30 mV

Experimental Protocols

Formulation of this compound Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (99.9%)

  • Distilled Water

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a 1:5 weight ratio. Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.

  • Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator at room temperature.

Formulation of this compound β-Cyclodextrin Inclusion Complex

This protocol details the preparation of an inclusion complex of this compound with β-cyclodextrin using the co-precipitation method.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol (99.9%)

  • Distilled Water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in distilled water by stirring at 60°C for 1 hour.

  • This compound Solution: Dissolve this compound in a minimum volume of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring at 60°C.

  • Cooling and Precipitation: Continue stirring for 4 hours at 60°C, then allow the mixture to cool down slowly to room temperature overnight with continuous stirring to facilitate the precipitation of the inclusion complex.

  • Separation: Centrifuge the suspension at 5000 rpm for 15 minutes to separate the precipitate.

  • Washing: Wash the precipitate twice with distilled water to remove any uncomplexed β-cyclodextrin and then with a small amount of cold ethanol to remove uncomplexed this compound.

  • Lyophilization: Freeze the washed precipitate at -80°C and then lyophilize for 48 hours to obtain a fine powder of the inclusion complex.

  • Storage: Store the lyophilized complex in a desiccator at room temperature.

Characterization of Formulations
  • Add an excess amount of the formulated this compound (solid dispersion or inclusion complex) to a known volume of distilled water.

  • Shake the suspension in a thermostatically controlled water bath at 37°C for 24 hours to reach equilibrium.

  • Centrifuge the suspension at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Analyze the thermal behavior of the pure components and the formulations using a DSC instrument. Heat the samples from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The absence of the drug's melting peak in the formulation's thermogram indicates its amorphous state.

Obtain X-ray diffractograms of the samples using a diffractometer with Cu Kα radiation. Scan the samples over a 2θ range of 5° to 60°. The disappearance of the characteristic crystalline peaks of this compound in the diffractogram of the formulation confirms its amorphous conversion.

Disperse the formulated powders in distilled water and sonicate briefly. Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

Signaling Pathway Diagrams

This compound has been shown to exert its biological effects by modulating key inflammatory signaling pathways.[1][2] The following diagrams illustrate the proposed mechanisms of action.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation CC Cinnamyl Caffeate SD_Prep Solid Dispersion (Solvent Evaporation) CC->SD_Prep IC_Prep Inclusion Complex (Co-precipitation) CC->IC_Prep PVP PVP K30 PVP->SD_Prep bCD β-Cyclodextrin bCD->IC_Prep Solubility Solubility (HPLC-UV) SD_Prep->Solubility DSC DSC SD_Prep->DSC XRD XRD SD_Prep->XRD DLS Particle Size & Zeta Potential SD_Prep->DLS IC_Prep->Solubility IC_Prep->DSC IC_Prep->XRD IC_Prep->DLS Dissolution In Vitro Dissolution Solubility->Dissolution Bioavailability In Vivo Bioavailability Dissolution->Bioavailability

Figure 1: Experimental workflow for formulation and evaluation.

nf_kb_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p50/p65 Complex IKK->IkB_NFkB NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) CinnamylCaffeate This compound CinnamylCaffeate->IKK Inhibits CinnamylCaffeate->NFkB_active Inhibits Nuclear Translocation IkB_NFkB->IkB IkB_NFkB->NFkB_inactive IkB_NFkB->NFkB_active Releases

Figure 2: Inhibition of the NF-κB signaling pathway.

mapk_pathway Stress_Stimuli Cellular Stress (e.g., LPS, Oxidative Stress) TAK1 TAK1 Stress_Stimuli->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p38_active p-p38 MAPK (Active) MKK3_6->p38_active Downstream Downstream Targets (e.g., AP-1, CREB) p38_active->Downstream Activates Inflammation Inflammatory Response Downstream->Inflammation CinnamylCaffeate This compound CinnamylCaffeate->p38_active Inhibits Phosphorylation

Figure 3: Modulation of the p38 MAPK signaling pathway.

References

Application Notes and Protocols for the Enzymatic Synthesis of Cinnamyl Caffeate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of cinnamyl caffeate and its derivatives. This environmentally friendly approach offers high selectivity and mild reaction conditions compared to traditional chemical synthesis.

Introduction

This compound is a naturally occurring phenolic compound that, along with its derivatives, has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The enzymatic synthesis of these esters, primarily through lipase-catalyzed esterification or transesterification, presents a green and efficient alternative to chemical methods. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are widely used for their stability in organic solvents and high catalytic activity.[1][2][3] This document outlines the methodologies for the synthesis of this compound and related compounds, presenting key quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the enzymatic synthesis of cinnamyl and caffeate esters from various studies.

Table 1: Enzymatic Synthesis of Caffeic Acid Phenethyl Ester (CAPE) - A Model for this compound Synthesis

EnzymeSubstrates (Molar Ratio)SolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Novozym 435Caffeic acid:Phenethyl alcohol (1:72)Isooctane695991.7[4]
Novozym 435Caffeic acid:Phenethyl alcohol (1:92)Isooctane7048~100[2][5]
Novozym 435Caffeic acid:Phenethyl alcohol (1:1)tert-Butyl alcohol-50040[2]
Aspergillus niger lipase (AnL-IM)Caffeic acid:Phenethyl alcohol (1:92)Isooctane--76.5[6][7]
Aspergillus niger lipase (AnL-IM)Caffeic acid:Phenethyl alcohol (1:5)Choline chloride-based DES70-802417.5[6][7]

Table 2: Enzymatic Synthesis of Cinnamyl Acetate

EnzymeSubstrates (Molar Ratio)SystemTemp. (°C)Time (h)Conversion (%)Reference
Novozym 435Cinnamyl alcohol:Ethyl acetate (1:15)Solvent-free40390.1[8]
Immobilized Geobacillus uzenensis esterase (EstGUZ753)Cinnamyl alcohol (1.0 M):Acyl donor--699[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from the optimized synthesis of Caffeic Acid Phenethyl Ester (CAPE) due to the structural similarity of the substrates.[4] The use of a non-polar solvent like isooctane is recommended as it has shown higher conversion rates for caffeic acid esterification.[2]

Materials:

  • Caffeic Acid

  • Cinnamyl Alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Isooctane (anhydrous)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, dissolve caffeic acid (1 mmol) and cinnamyl alcohol (72 mmol) in 20 mL of isooctane. The high molar excess of the alcohol can enhance the conversion rate.[2]

  • Enzyme and Desiccant Addition: Add Novozym 435 (e.g., 350 PLU or approximately 10-15% w/w of substrates) and activated molecular sieves (1 g) to the reaction mixture. The molecular sieves will remove the water produced during esterification, which can inhibit the enzyme.[2]

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator at 69°C with constant agitation (e.g., 200 rpm) for approximately 60 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction is complete, stop the agitation and allow the immobilized enzyme and molecular sieves to settle. Decant or filter the supernatant to separate the biocatalyst. The enzyme can be washed with fresh solvent and stored for reuse.

  • Solvent Evaporation: Remove the isooctane from the supernatant using a rotary evaporator.

  • Purification: Purify the resulting crude product (a mixture of this compound, unreacted cinnamyl alcohol, and minor by-products) using silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective for separating the ester.

  • Characterization: Confirm the structure and purity of the isolated this compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Enzymatic Synthesis of Cinnamyl Acetate (Solvent-Free)

This protocol utilizes a solvent-free system where one of the reactants also acts as the solvent.[8]

Materials:

  • Cinnamyl Alcohol

  • Ethyl Acetate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Mixture: In a reaction vessel, mix cinnamyl alcohol and ethyl acetate in a 1:15 molar ratio.

  • Enzyme Addition: Add Novozym 435 at a concentration of 2.67 g/L to the reaction mixture.

  • Reaction Incubation: Incubate the mixture at 40°C with constant agitation for 3 hours.[8]

  • Post-Reaction Processing: After the reaction, the enzyme can be filtered off. The excess ethyl acetate can be removed by rotary evaporation to yield the crude cinnamyl acetate, which can be further purified if necessary.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Isolation CaffeicAcid Caffeic Acid ReactionVessel Reaction Vessel (69°C, ~60h) CaffeicAcid->ReactionVessel CinnamylAlcohol Cinnamyl Alcohol CinnamylAlcohol->ReactionVessel Solvent Organic Solvent (e.g., Isooctane) Solvent->ReactionVessel Filtration Enzyme Filtration (Reuse) ReactionVessel->Filtration Lipase Immobilized Lipase (Novozym 435) Lipase->ReactionVessel Sieves Molecular Sieves Sieves->ReactionVessel Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Signaling_Pathway CinnamylCaffeate This compound AMPK AMPKα CinnamylCaffeate->AMPK inhibits ERK ERK1/2 CinnamylCaffeate->ERK inhibits Adipogenesis Adipogenesis AMPK->Adipogenesis negatively regulates CellCycle Cell Cycle Progression ERK->CellCycle promotes Inflammation Inflammatory Response

Caption: Postulated signaling pathways affected by this compound.

References

Application Notes: Cinnamyl Caffeate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring ester of cinnamic alcohol and caffeic acid, found in various plant resins and propolis.[1][2] As a member of the phenylpropanoid class, it exhibits significant biological activities, including antioxidant and anti-inflammatory properties.[3][4] These characteristics make this compound a molecule of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in complex matrices is crucial for quality control, pharmacokinetic studies, and the elucidation of its biological functions. This document provides detailed application notes and protocols for the use of this compound as a standard in high-performance liquid chromatography (HPLC).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a chromatographic standard.

PropertyValue
Molecular Formula C₁₈H₁₆O₄
Molecular Weight 296.32 g/mol
IUPAC Name [(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Appearance Solid
Solubility Soluble in methanol, ethanol, and other organic solvents.
Storage Store in a cool, dark, and dry place. For long-term storage, -20°C is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration and quantification.

Materials:

  • This compound standard (purity ≥98%)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

  • Amber glass vials

Procedure:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard using an analytical balance.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the standard.

    • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial and store it at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Store working solutions in amber glass vials at 4°C for short-term use. It is recommended to prepare fresh working solutions daily.

Protocol 2: HPLC Method for the Quantification of this compound

Objective: To provide a robust and reliable HPLC method for the separation and quantification of this compound. This method is adapted from established protocols for similar phenolic compounds.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-20 min: 20% to 60% B20-25 min: 60% to 80% B25-30 min: 80% B (hold)30-35 min: 80% to 20% B35-40 min: 20% B (hold for equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 325 nm (based on the UV absorbance maxima of the caffeic acid and cinnamic acid chromophores)

Procedure:

  • System Preparation:

    • Prepare the mobile phases and degas them thoroughly before use.

    • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Sample Analysis:

    • Prepare the sample extract by dissolving it in methanol and filtering it through a 0.45 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

    • Identify the this compound peak based on the retention time obtained from the standard injections.

    • Quantify the amount of this compound in the sample using the calibration curve equation.

Data Presentation

The following table summarizes typical quantitative data for a validated HPLC method for a structurally related compound, which can be used as a reference for method validation for this compound.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Proposed Signaling Pathway of this compound's Anti-Inflammatory Action

While direct studies on the signaling pathways modulated by this compound are limited, based on the known activities of its constituent molecules, caffeic acid and cinnamyl alcohol, a proposed mechanism of action can be elucidated. Both caffeic acid and cinnamaldehyde (an oxidation product of cinnamyl alcohol) have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[5][6][7][8][9][10][11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to MAPK->NFkB_nuc activates CinnCaff This compound CinnCaff->IKK inhibits CinnCaff->MAPK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in a sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Extraction & Filtration HPLC HPLC-DAD Analysis SamplePrep->HPLC DataProc Data Processing (Peak Integration) HPLC->DataProc Calibration->DataProc Quant Quantification of This compound DataProc->Quant

Caption: Workflow for this compound Quantification.

References

Cinnamyl Caffeate: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate, an ester of cinnamic acid and caffeic acid, is a promising bioactive compound for cosmetic formulations. Exhibiting a range of beneficial properties for the skin, it is garnering increasing interest for its potential in anti-aging, skin brightening, and soothing applications. Cinnamic acid and its derivatives are already recognized in the cosmetics industry for their fragrance, UV-filtering, antioxidant, and antimicrobial properties.[1][2] this compound, combining the structural features of both cinnamic and caffeic acids, offers a multi-faceted approach to skin care. This document provides detailed application notes and experimental protocols for researchers and formulators interested in exploring the cosmetic applications of this compound.

Mechanism of Action

This compound's efficacy in cosmetic formulations stems from its potent antioxidant, anti-inflammatory, and tyrosinase-inhibiting activities. These actions collectively address key factors in skin aging and hyperpigmentation.

  • Antioxidant Activity: this compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a primary contributor to skin aging.[1] The presence of the catechol group in the caffeic acid moiety is crucial for its radical scavenging capabilities.[3]

  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines in skin cells.[4][5] By suppressing the inflammatory cascade, this compound can help to soothe irritated skin and reduce redness.

  • Skin Lightening: this compound acts as a tyrosinase inhibitor.[6][7] Tyrosinase is the key enzyme in melanin synthesis, and its inhibition leads to a reduction in melanin production, thus helping to address hyperpigmentation and uneven skin tone.[7]

Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and related compounds, providing a benchmark for formulation development.

Assay Compound IC50 Value Reference Compound IC50 Value (Reference)
DPPH Radical Scavenging Caffeic Acid5.9 µg/mLAscorbic Acid43.2 µg/mL
Ferulic Acid9.9 µg/mLTrolox6.3 µg/mL
ABTS Radical Scavenging Caffeic Acid9.7 µg/mLTrolox3.8 µg/mL
Ferulic Acid16.7 µg/mLAscorbic Acid36.8 µg/mL
Tyrosinase Inhibition Cinnamic Acid-Eugenol Ester (c27)3.07 ± 0.28 µMKojic Acid14.15 ± 0.46 µM
Cinnamic Acid201.4 ± 5.3 µM

Table 1: Antioxidant and Tyrosinase Inhibition Efficacy Data.[2][8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in a laboratory setting are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample dilutions to the respective wells.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

    • For the blank, use 100 µL of the solvent instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the test sample.

    • Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples/Controls DPPH_Solution->Mix Test_Samples Prepare Cinnamyl Caffeate Dilutions Test_Samples->Mix Controls Prepare Positive Controls Controls->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for DPPH Radical Scavenging Assay.
Mushroom Tyrosinase Inhibition Assay

This protocol evaluates the skin-lightening potential of this compound by measuring its ability to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for human tyrosinase.[1][9]

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader (475 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM L-DOPA solution in phosphate buffer.

    • Prepare the mushroom tyrosinase solution in cold phosphate buffer.

    • Dissolve this compound and kojic acid in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 40 µL of the test sample dilutions.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the L-DOPA solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 40 µL of the mushroom tyrosinase solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for 20-30 minutes using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100

    • A_control is the absorbance of the control reaction (with enzyme, without inhibitor).

    • A_control_blank is the absorbance of the control blank (without enzyme, without inhibitor).

    • A_sample is the absorbance of the sample reaction (with enzyme and inhibitor).

    • A_sample_blank is the absorbance of the sample blank (without enzyme, with inhibitor).

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Assay Procedure cluster_measurement Data Acquisition & Analysis Reagents Prepare L-DOPA, Tyrosinase, and Test Compound Solutions Mix Mix Reagents in 96-well Plate Reagents->Mix Pre-incubate Pre-incubate at 25°C Mix->Pre-incubate Initiate Add Tyrosinase to Start Reaction Pre-incubate->Initiate Measure Measure Absorbance at 475 nm (kinetic) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for Mushroom Tyrosinase Inhibition Assay.
In Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation in Human Keratinocytes

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the NF-κB pathway in human keratinocytes (e.g., HaCaT cells) stimulated with an inflammatory agent like TNF-α.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dexamethasone (positive control)

  • Reagents for immunofluorescence staining (anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HaCaT cells in appropriate medium until they reach 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

    • Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for a specified time (e.g., 30-60 minutes).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated or effectively treated cells, NF-κB p65 will be localized in the cytoplasm.

    • In TNF-α stimulated cells, NF-κB p65 will translocate to the nucleus.

    • Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in this compound-treated cells compared to TNF-α-only treated cells indicates inhibition of NF-κB activation.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Cinnamyl_Caffeate This compound Cinnamyl_Caffeate->IKK Inhibits

This compound's Inhibition of the NF-κB Signaling Pathway.

Formulation and Stability Considerations

This compound is a lipophilic molecule, which influences its incorporation into cosmetic formulations.

  • Solubility: It is generally soluble in organic solvents and oils, making it suitable for inclusion in the oil phase of emulsions (creams, lotions) or in anhydrous formulations (serums, oils).

  • Stability: Like many phenolic compounds, this compound can be susceptible to oxidation, which may lead to discoloration and a decrease in efficacy.[8] To enhance stability, formulations should:

    • Be packaged in airless or opaque containers to minimize exposure to air and light.

    • Include other antioxidants, such as tocopherol (Vitamin E) or ascorbyl palmitate, to create a synergistic antioxidant network.[8]

    • Maintain a slightly acidic pH, as some cinnamic acid derivatives show better stability in such conditions.[10]

  • Safety: Cinnamic acid and its derivatives are generally considered safe for cosmetic use, though some individuals may experience skin sensitization.[11] It is recommended to conduct patch testing for new formulations containing this compound.

Conclusion

This compound is a multifunctional active ingredient with significant potential for use in advanced cosmetic formulations. Its well-documented antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties make it a valuable component for products targeting skin aging, hyperpigmentation, and sensitivity. The experimental protocols provided herein offer a framework for researchers and formulators to substantiate the efficacy of this compound and to develop innovative and effective skincare products. Further research into optimal formulation strategies and clinical validation will continue to solidify the role of this compound in the cosmetic industry.

References

Cinnamyl Caffeate: A Natural Preservative for Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Cinnamyl caffeate, an ester formed from cinnamyl alcohol and caffeic acid, presents a promising natural alternative to synthetic food preservatives. This compound, found in plants and propolis, combines the known antimicrobial properties of the cinnamic aldehyde family with the potent antioxidant capabilities of caffeic acid and its derivatives.[1][2] These dual functionalities make it a strong candidate for extending the shelf-life and maintaining the quality of various food products by inhibiting microbial growth and retarding oxidative degradation.

Principle of Action

This compound's preservative action is rooted in its chemical structure. The caffeic acid moiety is an excellent free radical scavenger, effectively quenching reactive oxygen species (ROS) that contribute to lipid peroxidation and food spoilage.[3][4] The cinnamyl group, on the other hand, contributes to the compound's antimicrobial efficacy, likely through disruption of microbial cell membranes and inhibition of essential enzymes, a mechanism observed in related cinnamic acid derivatives.[5][6]

Applications in Food Preservation

Based on the known efficacy of its constituent components and related esters, this compound is anticipated to be effective in a variety of food matrices. Potential applications include:

  • High-fat foods: To prevent lipid oxidation in products like oils, dressings, and processed meats.

  • Bakery products: To inhibit mold growth and extend freshness.

  • Beverages: To control the growth of spoilage yeasts and bacteria in fruit juices and other drinks.

  • Fresh produce: As a component of edible coatings to reduce microbial load and oxidative browning on fruits and vegetables.[7]

Quantitative Data Summary

While specific experimental data for this compound is emerging, the following tables summarize the known antioxidant and antimicrobial activities of its parent compounds and structurally similar esters. This data provides a strong basis for estimating the potential efficacy of this compound.

Table 1: Antioxidant Activity of Caffeic Acid and Related Compounds

CompoundAntioxidant AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Caffeic AcidDPPH Radical Scavenging50Trolox56
Caffeic AcidDPPH Radical Scavenging5.9Ascorbic Acid43.2
Ethyl CaffeateDPPH Radical Scavenging12.67Ascorbic Acid14.55

IC50: The concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.[3][4][8]

Table 2: Antimicrobial Activity of Cinnamaldehyde and Cinnamic Acid

CompoundMicroorganismMIC (µg/mL)
CinnamaldehydeEscherichia coli2500
CinnamaldehydeListeria monocytogenes2500
CinnamaldehydeAspergillus niger40
Cinnamic AcidEscherichia coli20000
Cinnamic AcidListeria monocytogenes20000

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.[1][9]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a food preservative.

Protocol 1: Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

Objective: To quantify the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader (517 nm)

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity (%):

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[10]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare this compound and Control Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

DPPH Antioxidant Assay Workflow
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the growth of common food spoilage microorganisms.

Materials:

  • This compound

  • Test microorganisms (e.g., Escherichia coli, Listeria monocytogenes, Aspergillus niger, Penicillium chrysogenum)

  • Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm for bacteria, 530 nm for fungi)

  • Positive control (e.g., a commercial antibiotic or antifungal)

  • Negative control (broth with microorganism, no this compound)

Procedure:

  • Inoculum Preparation: Culture the test microorganisms overnight in their respective broth media. Adjust the concentration of the microbial suspension to approximately 1 x 10^6 CFU/mL for bacteria and 1 x 10^5 spores/mL for fungi.

  • Preparation of Sample Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then create a two-fold serial dilution in the appropriate sterile broth medium in a 96-well microplate. The final concentrations may range, for example, from 1000 µg/mL down to 1 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well of the microplate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: After incubation, determine microbial growth by measuring the optical density (OD) at the appropriate wavelength. The MIC is the lowest concentration of this compound at which there is no visible growth (or a significant reduction in OD compared to the negative control).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microplate Wells Inoculum->Inoculate Dilutions Prepare Serial Dilutions of This compound in Broth Dilutions->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Measure Measure Optical Density Incubate->Measure Determine_MIC Determine MIC Measure->Determine_MIC

Minimum Inhibitory Concentration (MIC) Workflow

Signaling Pathway Insights

The preservative effects of this compound are likely mediated through direct interactions with microbial cells rather than complex signaling pathways within the food matrix itself. However, understanding the cellular response of microorganisms to this compound can provide insights into its mechanism of action. Based on studies of related phenolic compounds, the antimicrobial action may involve the following logical progression:

Antimicrobial_Mechanism CC This compound Membrane Microbial Cell Membrane and Wall CC->Membrane Interaction Enzyme Inhibition of Essential Enzymes CC->Enzyme Direct Inhibition Permeability Increased Permeability and Disruption Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Enzyme->Metabolism Death Microbial Cell Death Metabolism->Death

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Caffeate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamyl caffeate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield In enzymatic synthesis: - Inactive enzyme. - Inappropriate solvent. - Suboptimal temperature. - Incorrect substrate molar ratio. - Presence of excess water.[1][2]For enzymatic synthesis: - Verify enzyme activity and use a fresh batch if necessary. - Use a non-polar solvent like isooctane or a deep eutectic solvent (DES).[3][4] - Optimize temperature (typically 60-70°C for Novozym 435).[2][5] - Optimize the molar ratio of caffeic acid to cinnamyl alcohol (e.g., ratios from 1:5 to 1:92 have been reported to be effective depending on the system).[3][5] - Control water content; molecular sieves can be added to remove excess water generated during esterification.[2] A small amount of water (e.g., 2.5%) can sometimes enhance yield in DES systems.[3]
In chemical synthesis: - Incomplete reaction. - Degradation of starting materials or product. - Inefficient coupling agent.For chemical synthesis: - Increase reaction time or temperature as appropriate for the specific method. - Ensure anhydrous conditions, especially when using acyl chlorides. - Consider alternative coupling agents such as DCC/DMAP or using a different synthetic route like the Wittig reaction.[6][7]
Presence of Side Products - Self-condensation of caffeic acid. - Polymerization of reactants or products. - Incomplete reaction leading to a mixture of starting materials and product.- Use protecting groups for the hydroxyl groups of caffeic acid, which can be removed after the esterification. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. - Purify the final product using column chromatography.[8][9]
Difficulty in Product Purification - Similar polarity of product and unreacted starting materials. - Formation of hard-to-remove byproducts.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).[8] - Recrystallization from an appropriate solvent can also be effective.[2]
Inconsistent Results - Variability in raw material quality. - Inconsistent reaction conditions. - Deactivation of the enzyme over time (for enzymatic synthesis).- Ensure the purity of starting materials (caffeic acid and cinnamyl alcohol). - Maintain precise control over reaction parameters (temperature, stirring speed, time). - For enzymatic synthesis, consider enzyme reusability and potential deactivation after several cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: Enzymatic synthesis using an immobilized lipase, such as Novozym 435, is a widely favored method. It offers mild reaction conditions, high selectivity, and is considered a greener alternative to chemical synthesis.[5][10] Yields can be high, though optimization of reaction parameters is crucial.

Q2: How does the choice of solvent affect the yield of enzymatic synthesis?

A2: The solvent plays a critical role. Non-polar solvents like isooctane generally give higher conversion rates compared to polar solvents, which can strip the essential water layer from the enzyme, leading to deactivation.[2][4] Deep eutectic solvents (DES) are also emerging as effective and environmentally friendly reaction media.[3]

Q3: What is the optimal temperature for the enzymatic synthesis of this compound?

A3: For the commonly used Novozym 435, the optimal temperature is typically in the range of 60-70°C.[2][5] Higher temperatures can lead to enzyme denaturation, while lower temperatures may result in slow reaction rates.

Q4: How does the molar ratio of substrates influence the reaction?

A4: The molar ratio of caffeic acid to cinnamyl alcohol is a key parameter for maximizing yield. An excess of the alcohol is often used to drive the reaction towards product formation. However, a very large excess can sometimes inhibit or inactivate the enzyme.[2] Optimal ratios are system-dependent and require experimental determination.[3][5]

Q5: Is water content in the reaction medium important for enzymatic synthesis?

A5: Yes, water content is critical. While esterification reactions produce water, which can inhibit the enzyme and shift the equilibrium back to the reactants, a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity.[1][11] In some systems, like deep eutectic solvents, a small, controlled addition of water (e.g., 2.5%) has been shown to enhance the yield.[3] In other cases, the removal of water using molecular sieves is beneficial.[2]

Q6: What are the common chemical synthesis routes for this compound?

A6: Chemical synthesis methods include:

  • Acyl Chloride Method: Caffeic acid is converted to its acyl chloride, which then reacts with cinnamyl alcohol. This method can provide high yields but requires handling of corrosive reagents.[2][6]

  • DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to facilitate the esterification between caffeic acid and cinnamyl alcohol.[6]

  • Wittig Reaction: This method involves the reaction of an appropriate phosphonium ylide with a benzaldehyde derivative.[6]

Q7: How can I purify the synthesized this compound?

A7: Column chromatography is a standard and effective method for purifying this compound from unreacted starting materials and byproducts.[8][9] A silica gel column with a gradient of ethyl acetate in hexane is a common choice for the mobile phase. Recrystallization can also be used for further purification.[2]

Quantitative Data Summary

Table 1: Comparison of Enzymatic Synthesis Conditions for Caffeic Acid Esters

CatalystSubstratesSolventMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Novozym 435Caffeic Acid, 2-PhenylethanolIsooctane1:72695991.65[5]
A. niger LipaseCaffeic Acid, 2-PhenylethanolIsooctane1:92704876.5[3][4]
Novozym 435Methyl Caffeate, 1-Propanol[Bmim][CF3SO3]1:560-High[6]
A. niger LipaseCaffeic Acid, 2-PhenylethanolDES (Choline Chloride-based)1:5802417.5[3]
A. niger LipaseCaffeic Acid, 2-PhenylethanolDES with 2.5% water1:5802421.34[3]

Table 2: Comparison of Chemical Synthesis Methods for Caffeic Acid Esters

MethodStarting MaterialsReagents/CatalystSolventYield (%)Reference
Acyl ChlorideCaffeic Acid, Phenethyl AlcoholSOCl2, PyridineNitrobenzene50-86[2]
DCC CouplingCaffeic Acid, various alcoholsDCCDioxane53-77[6]
One Pot3,4-Dihydroxy Benzaldehyde, Isopropylidene Malonate, Phenethyl Alcohol-Toluene68.9[2]
Wittig Reaction3,4-Dihydroxybenzaldehyde, Phosphonium salt of an alcoholK2CO3CHCl3/1,4-Dioxane-[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym 435

This protocol is a general guideline based on commonly reported procedures. Optimization may be required for specific experimental setups.

Materials:

  • Caffeic acid

  • Cinnamyl alcohol

  • Immobilized lipase (Novozym 435)

  • Isooctane (or other suitable non-polar solvent)

  • Molecular sieves (optional)

  • Reaction vessel with temperature control and stirring

Procedure:

  • To a reaction vessel, add caffeic acid and isooctane.

  • Add cinnamyl alcohol to the mixture. A molar excess of cinnamyl alcohol is typically used (e.g., a molar ratio of caffeic acid to cinnamyl alcohol of 1:10 to 1:90 has been explored).[5]

  • Add Novozym 435 to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • If desired, add activated molecular sieves to the mixture to remove water produced during the reaction.

  • Seal the reaction vessel and place it in a shaker or use a magnetic stirrer.

  • Maintain the reaction at the desired temperature (e.g., 60-70°C) with constant agitation for the specified reaction time (e.g., 24-72 hours).[5]

  • Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique such as HPLC or TLC.

  • Once the reaction is complete, separate the enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Chemical Synthesis of this compound via the Acyl Chloride Method

This protocol involves the use of hazardous reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Caffeic acid

  • Thionyl chloride (SOCl2)

  • Cinnamyl alcohol

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Caffeoyl Chloride:

    • In a round-bottom flask, suspend caffeic acid in an excess of thionyl chloride.

    • Reflux the mixture for 1-2 hours until the reaction is complete (the evolution of HCl gas ceases).

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude caffeoyl chloride. It is often used in the next step without further purification.

  • Esterification:

    • Dissolve the crude caffeoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve cinnamyl alcohol and pyridine (as a base to neutralize the HCl produced) in anhydrous DCM.

    • Cool the cinnamyl alcohol solution in an ice bath and slowly add the caffeoyl chloride solution dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Caffeic Acid + Cinnamyl Alcohol ReactionVessel Esterification (Controlled Temperature & Stirring) Reactants->ReactionVessel Solvent Solvent (e.g., Isooctane) Solvent->ReactionVessel Enzyme Immobilized Lipase (Novozym 435) Enzyme->ReactionVessel Filtration Enzyme Filtration (for reuse) ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct Factors_Affecting_Yield cluster_params Key Reaction Parameters Yield This compound Yield Temperature Temperature Temperature->Yield MolarRatio Substrate Molar Ratio MolarRatio->Yield Solvent Solvent Choice Solvent->Yield EnzymeLoading Enzyme Loading EnzymeLoading->Yield WaterContent Water Content WaterContent->Yield ReactionTime Reaction Time ReactionTime->Yield Chemical_Synthesis_Pathway CaffeicAcid Caffeic Acid AcylChloride Caffeoyl Chloride CaffeicAcid->AcylChloride + SOCl2 CinnamylCaffeate This compound AcylChloride->CinnamylCaffeate CinnamylAlcohol Cinnamyl Alcohol CinnamylAlcohol->CinnamylCaffeate + Pyridine

References

cinnamyl caffeate stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cinnamyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture applications.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture experiments.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected biological activity. Degradation of this compound in media. this compound, an ester, is susceptible to hydrolysis under standard cell culture conditions (37°C, pH 7.2-7.4), breaking down into caffeic acid and cinnamyl alcohol. This degradation can occur rapidly, reducing the effective concentration of the active compound.1. Prepare fresh working solutions of this compound in media immediately before each experiment. 2. Minimize the incubation time of the compound with the cells as much as the experimental design allows. 3. Consider conducting a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions. 4. If long-term exposure is necessary, replenish the media with freshly prepared this compound solution at regular intervals (e.g., every 12-24 hours).
Precipitation of the compound. this compound is a lipophilic molecule with low aqueous solubility. Improper dissolution or high concentrations can lead to precipitation in the cell culture medium.1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity. 2. When diluting the stock solution into the medium, add the stock solution to the pre-warmed medium while gently vortexing to ensure rapid and uniform dispersion. 3. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider reducing the final concentration.
High variability between experimental replicates. Inconsistent stock solution preparation or storage. this compound stock solutions, if not prepared and stored correctly, can lead to variability in experimental outcomes.1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C and protect them from light.
Unexpected cellular responses or cytotoxicity. Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells and may induce off-target effects.1. Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used to dissolve the this compound). 2. Determine the maximum tolerable solvent concentration for your specific cell line through a dose-response experiment.
Degradation products may have biological activity. The primary degradation products, caffeic acid and cinnamyl alcohol, may have their own biological effects that could confound the interpretation of your results.1. If feasible, test the effects of caffeic acid and cinnamyl alcohol individually and in combination on your cell system to understand their potential contributions to the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For example, you can prepare a 10 mM stock solution in DMSO. To enhance solubility, you can gently warm the solution to 37°C and vortex it. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the stability of this compound in cell culture media?

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to prepare the this compound-containing media fresh for each experiment and use it immediately. If your experimental protocol involves long incubation periods, consider replacing the media with a fresh solution of the compound at regular intervals (e.g., every 12 to 24 hours) to maintain a more consistent concentration.

Q4: My cells are showing signs of stress. Could it be the this compound?

A4: While this compound can induce cellular responses, it is also important to consider other factors. Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically below 0.5%, with 0.1% being preferable). Always run a vehicle control (media with the same concentration of solvent) to differentiate between the effects of the compound and the solvent. If solvent toxicity is ruled out, you may need to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cells.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis of the ester bond. This would yield caffeic acid and cinnamyl alcohol. It is important to be aware that these degradation products may also have biological activities.

Signaling Pathways and Experimental Workflows

This compound and its structural analogs have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation. The primary targets are believed to be within the NF-κB, PI3K/Akt, and MAPK signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K Akt Akt IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation NF-κB_IκBα NF-κB/IκBα NF-κB_IκBα->NF-κB Gene Expression Inflammatory & Proliferative Gene Expression NF-κB_n->Gene Expression This compound This compound This compound->MAPK Modulates This compound->IKK Inhibits IKK->IκBα Phosphorylates & Degrades PI3K->Akt

Caption: Putative signaling pathways modulated by this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare this compound stock solution (e.g., 10 mM in DMSO) B Spike into pre-warmed cell culture medium to final concentration A->B C Incubate at 37°C in a cell culture incubator B->C D Collect aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24h) C->D E Analyze samples by reverse-phase HPLC with UV detection D->E F Quantify peak area of This compound E->F G Plot concentration vs. time and calculate half-life (t½) F->G

Caption: Experimental workflow for assessing this compound stability.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (HPLC grade)

  • 37°C cell culture incubator

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. This stock solution will be your t=0 standard for 100% concentration.

  • Sample Preparation:

    • Pre-warm your chosen cell culture medium to 37°C.

    • In a sterile tube, spike the pre-warmed medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly by gentle inversion.

    • Immediately take an aliquot of this solution (e.g., 200 µL), which will serve as your t=0 time point. Store it at -80°C until analysis.

    • Place the remaining solution in a 37°C cell culture incubator.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the this compound-containing medium from the incubator.

    • Immediately store the collected samples at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw all samples, including the t=0 sample, on ice.

    • Centrifuge the samples to pellet any precipitates.

    • Set up the HPLC system with a C18 reverse-phase column.

    • A suitable mobile phase could be a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Set the UV detector to a wavelength appropriate for this compound (a wavelength scan can determine the optimal absorbance, likely around 325 nm).

    • Inject equal volumes of the supernatant from each sample onto the HPLC system.

  • Data Analysis:

    • For each time point, identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area for this compound in each chromatogram.

    • Normalize the peak area of each time point to the peak area of the t=0 sample to determine the percentage of this compound remaining.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the half-life (t½) of this compound under your specific experimental conditions.

This comprehensive guide should assist researchers in successfully designing and troubleshooting their experiments involving this compound, ensuring more reliable and reproducible results.

degradation products of cinnamyl caffeate under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl caffeate. The information provided is designed to address specific issues that may be encountered during experimental forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which is an ester of caffeic acid and cinnamyl alcohol, the primary expected degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond is likely to hydrolyze, yielding caffeic acid and cinnamyl alcohol.

  • Oxidation: The electron-rich catechol ring of the caffeic acid moiety and the allylic alcohol portion of the cinnamyl moiety are susceptible to oxidation. This can lead to the formation of quinone-type structures from the caffeic acid part and oxidation of the cinnamyl alcohol to cinnamaldehyde, and potentially further to cinnamic acid or even benzaldehyde and benzoic acid through cleavage of the side chain.

  • Photodegradation: Exposure to UV light can induce isomerization of the trans-double bond in both the caffeic acid and cinnamyl alcohol moieties to the cis-form. Photodegradation can also lead to oxidative degradation and polymerization.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions. Decarboxylation of the caffeic acid moiety is also a possibility at elevated temperatures.

Q2: I am not seeing any degradation of this compound under my stress conditions. What could be the problem?

A2: If you are not observing degradation, consider the following:

  • Inadequate Stress Conditions: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough. It is recommended to start with more extreme conditions and then adjust to achieve a target degradation of 5-20%.[1]

  • Solvent Selection: The solubility and stability of this compound in the chosen solvent system are critical. Ensure the compound is fully dissolved. The solvent itself might also influence the degradation pathway.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Method validation, including establishing the limit of detection (LOD) and limit of quantitation (LOQ), is crucial.

  • Inherent Stability: this compound may be inherently stable under the specific conditions you are testing.

Q3: My chromatogram shows multiple unexpected peaks after stress testing. How can I identify them?

A3: The presence of multiple peaks suggests the formation of several degradation products. To identify these, you can use hyphenated analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the degradation products. Fragmentation patterns (MS/MS) can provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural elucidation.

Q4: How can I quantify the degradation of this compound and the formation of its degradation products?

A4: A validated stability-indicating HPLC method is typically used for quantification.[2][3] This involves:

  • Method Development: Developing an HPLC method that can separate this compound from all its degradation products.

  • Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Quantification: Once validated, the method can be used to determine the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time. The percentage of degradation can be calculated from the change in the parent peak area.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Screen different C18 columns from various manufacturers or consider a different stationary phase (e.g., phenyl-hexyl).
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like caffeic acid, a lower pH (e.g., using formic acid or phosphoric acid) can improve peak shape.
Gradient Elution Profile Optimize the gradient slope and time to improve the separation of closely eluting peaks.
Sample Overload Reduce the injection volume or the concentration of the sample.
Issue 2: Inconsistent or Irreproducible Degradation Results
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and concentration of stressor agents. Use calibrated equipment.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent volumes, mixing times, and storage conditions of the stressed samples before analysis.
Light Exposure Variation (Photostability) Use a photostability chamber with controlled light intensity and temperature. Ensure consistent sample positioning.
Oxygen Availability (Oxidation) For oxidative studies, ensure consistent exposure to the oxidizing agent and consider if the reaction is sensitive to atmospheric oxygen.

Data Presentation: Predicted Degradation Products of this compound

Stress Condition Predicted Major Degradation Products Analytical Technique for Identification
Acid Hydrolysis Caffeic Acid, Cinnamyl AlcoholHPLC, LC-MS
Base Hydrolysis Caffeic Acid, Cinnamyl AlcoholHPLC, LC-MS
Oxidation (e.g., H₂O₂) Caffeic Acid Quinone, Cinnamaldehyde, Cinnamic Acid, Benzaldehyde, Benzoic AcidLC-MS, GC-MS
Photodegradation (UV Light) cis-Cinnamyl Caffeate (isomer), Caffeic Acid, Cinnamyl AlcoholHPLC-UV, LC-MS
Thermal Degradation Caffeic Acid, Cinnamyl Alcohol, Decarboxylation productsHPLC, LC-MS, GC-MS

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

Protocol 3: Forced Degradation by Photolysis
  • Sample Preparation: Prepare a solution of this compound at a suitable concentration in a transparent container.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze the samples at appropriate time intervals by HPLC.

Protocol 4: Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven at a temperature significantly higher than accelerated stability conditions (e.g., 105°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a solution of this compound and incubate it at a high temperature (e.g., 80°C).

    • Analyze aliquots at different time points.

Mandatory Visualizations

Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis DegradationMixture Degradation Mixture Acid->DegradationMixture Base Base Hydrolysis Base->DegradationMixture Oxidation Oxidation (H₂O₂) Oxidation->DegradationMixture Photo Photolysis (UV) Photo->DegradationMixture Thermal Thermal Thermal->DegradationMixture HPLC HPLC-UV/DAD (Separation & Quantification) LCMS LC-MS/MS (Identification) HPLC->LCMS Isolation Preparative HPLC (Isolation) HPLC->Isolation IdentifiedProducts Identified Degradation Products LCMS->IdentifiedProducts NMR NMR (Structure Elucidation) Isolation->NMR NMR->IdentifiedProducts CinnamylCaffeate This compound CinnamylCaffeate->Acid CinnamylCaffeate->Base CinnamylCaffeate->Oxidation CinnamylCaffeate->Photo CinnamylCaffeate->Thermal DegradationMixture->HPLC

Caption: Experimental workflow for forced degradation and analysis.

Hydrolysis_Pathway CinnamylCaffeate This compound CaffeicAcid Caffeic Acid CinnamylCaffeate->CaffeicAcid H⁺ or OH⁻ H₂O CinnamylAlcohol Cinnamyl Alcohol CinnamylCaffeate->CinnamylAlcohol H⁺ or OH⁻ H₂O

Caption: Predicted hydrolytic degradation pathway.

Oxidation_Pathway CinnamylCaffeate This compound OxidizedProducts Oxidized Products CinnamylCaffeate->OxidizedProducts [O] Cinnamaldehyde Cinnamaldehyde OxidizedProducts->Cinnamaldehyde CaffeicAcidQuinone Caffeic Acid Quinone OxidizedProducts->CaffeicAcidQuinone

Caption: Predicted oxidative degradation pathways.

Photodegradation_Pathway Trans_CC trans-Cinnamyl Caffeate Cis_CC cis-Cinnamyl Caffeate Trans_CC->Cis_CC UV Light

Caption: Predicted photodegradation (isomerization) pathway.

References

overcoming poor water solubility of cinnamyl caffeate for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with cinnamyl caffeate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural phenolic compound and a caffeic acid ester.[1][2] It is found in sources like Slovenian Propolis.[1] Structurally, it is formed by the esterification of caffeic acid with cinnamyl alcohol. Like other polyphenols, it is investigated for various biological activities.[3] Due to its chemical structure, featuring two aromatic rings and an ester linkage, it is a hydrophobic (lipophilic) molecule with poor water solubility.

Q2: Why is poor water solubility a problem in biological assays?

A2: Most biological assays are conducted in aqueous environments (e.g., cell culture media, buffers). When a hydrophobic compound like this compound is introduced into an aqueous system, it may precipitate out of the solution. This leads to several problems:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown and lower than intended.

  • Low Bioavailability: The compound is not available to interact with cells or target proteins, leading to false-negative results.

  • Inconsistent Results: The degree of precipitation can vary between experiments, causing poor reproducibility.

  • Physical Interference: Precipitate can interfere with assay measurements, such as optical density or fluorescence readings.

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for initially dissolving this compound and other hydrophobic phenolic compounds for in vitro studies.[4] Ethanol can also be used.[5] Due to the lack of specific solubility data for this compound, data from its parent compound, caffeic acid, can be used as a guideline.

Q4: How do I prepare a stock solution and dilute it for my experiment?

A4: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the experiment, dilute this stock solution into your aqueous buffer or cell culture medium so that the final concentration of DMSO is very low. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or stirring to facilitate mixing and reduce the chance of immediate precipitation.[6]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO is cell-line specific. However, a general rule is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[6] For sensitive or primary cell lines, the concentration should be kept even lower, ideally ≤0.1%.[7] It is essential to run a vehicle control (medium with the same final concentration of DMSO but without your compound) to ensure that any observed effects are not due to the solvent.[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The stock solution was added too quickly or without sufficient mixing.1. Decrease Final Concentration: Lower the target concentration of this compound in your assay. 2. Optimize Dilution: Add the DMSO stock drop-wise into the aqueous medium while vigorously vortexing or stirring.[6] 3. Use a Higher Volume of Media: Increase the final volume of the assay to lower the effective concentration. 4. Consider Advanced Formulations: If a high concentration is necessary, use a solubilization strategy like liposomes or nanoparticles.
Inconsistent results or no biological activity observed. The compound is precipitating over time in the incubator, reducing its effective concentration. The compound may be forming aggregates that are not biologically active.1. Verify Solubility: Before the assay, perform a visual solubility test. Prepare your final dilution and let it sit for the duration of your experiment (e.g., 24-48 hours) at the assay temperature. Check for any cloudiness or precipitate. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is as low as possible (e.g., ≤0.1%) as higher concentrations can sometimes promote aggregation.[7] 3. Enhance Bioavailability: Utilize advanced delivery systems like cyclodextrins, liposomes, or PLGA nanoparticles to keep the compound soluble and bioavailable.
Cell death or stress is observed in all wells, including controls. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.1. Perform a Vehicle Control Titration: Test the effect of different DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your specific cell line's viability to determine its maximum tolerance.[7][8] 2. Lower the DMSO Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage. 3. Change Solvents: If cells are exceptionally sensitive to DMSO, consider ethanol, but be aware of its volatility and potential effects on cells.

Quantitative Data Summary

Table 1: Solubility of Caffeic Acid (Parent Compound) in Various Solvents
SolventApproximate SolubilityReference
Water (PBS, pH 7.2)~0.5 mg/mL[5]
Ethanol~25 mg/mL[5]
DMSO~5 mg/mL[5]
Dimethyl Formamide (DMF)~5 mg/mL[5]
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
SolventRecommended Max. ConcentrationNotesReference
DMSO≤ 0.5% (v/v) Ideal concentration is ≤ 0.1% for sensitive cells or long-term assays. Always include a vehicle control.[6][7]
Ethanol≤ 0.5% (v/v) Can be more cytotoxic than DMSO for some cell lines. Volatility can be an issue.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance and sterile pipette tips

Procedure:

  • Weigh the Compound: Accurately weigh a desired amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.

  • Add Solvent: Based on the molecular weight of this compound (296.3 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 50 mM stock from 5 mg, add 337.5 µL of DMSO).

  • Dissolve: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilution: For experiments, dilute the stock solution in cell culture medium or buffer to the final desired concentration, ensuring the final DMSO percentage remains below the cytotoxic limit for your cells.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for handling poorly soluble compounds like this compound.

G start Start: this compound Experiment solubility_check Is the required concentration soluble with ≤0.5% DMSO in media? start->solubility_check use_dmso Proceed with DMSO Stock Solution. Keep final concentration ≤0.5%. Always use a vehicle control. solubility_check->use_dmso  Yes need_high_conc Is a high concentration (> solubility limit) essential? solubility_check->need_high_conc No   end_point Perform Biological Assay use_dmso->end_point lower_conc Re-evaluate experiment. Use a lower, soluble concentration. need_high_conc->lower_conc No   advanced_formulation Choose an Advanced Formulation Strategy need_high_conc->advanced_formulation  Yes lower_conc->end_point liposomes Liposomal Formulation (Improves bioavailability) advanced_formulation->liposomes nanoparticles Nanoparticle Formulation (e.g., PLGA) (Controlled release) advanced_formulation->nanoparticles cyclodextrin Cyclodextrin Complexation (Increases solubility) advanced_formulation->cyclodextrin liposomes->end_point nanoparticles->end_point cyclodextrin->end_point

Caption: Decision workflow for solubilizing this compound.

Protocol 2: General Method for Liposomal Formulation

Objective: To encapsulate this compound into liposomes to enhance its solubility and delivery in aqueous solutions. This protocol is adapted from standard thin-film hydration methods used for hydrophobic drugs.[9][10]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine - SPC, or DPPC)

  • Cholesterol

  • Organic solvent (e.g., Chloroform or a Methanol/Chloroform mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Rotary evaporator, sonicator (probe or bath), and extrusion equipment (optional)

Procedure:

  • Lipid & Drug Dissolution: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 7:3 for lipid:cholesterol. The drug-to-lipid ratio may need optimization (e.g., 1:20 w/w).[11]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, dry lipid-drug film on the inner wall of the flask.[9]

  • Hydration: Add the aqueous buffer (PBS) to the flask. Hydrate the film by rotating the flask at a temperature above the lipid's transition temperature (e.g., 60°C) for about 30-60 minutes. This process forms multilamellar vesicles (MLVs).[11]

  • Size Reduction (Sonication): To create smaller vesicles, sonicate the MLV suspension. Use a probe sonicator on ice for short bursts or a bath sonicator. This breaks down the large vesicles into smaller unilamellar vesicles (SUVs).

  • Size Reduction (Extrusion - Optional but Recommended): For a more uniform size distribution, pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency.

Signaling Pathway Visualization

This compound is structurally very similar to Caffeic Acid Phenethyl Ester (CAPE), a well-studied inhibitor of the NF-κB signaling pathway.[12][13] CAPE has been shown to prevent the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα.[13] The diagram below illustrates this inhibitory mechanism.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_node IκBα NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases NFkB_node NF-κB DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds Compound This compound (or CAPE analogue) Compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Inhibition of the NF-κB signaling pathway.

References

troubleshooting cinnamyl caffeate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with cinnamyl caffeate precipitation in stock solutions and experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture medium. What is the primary cause of this?

A1: The most common reason for this compound precipitation is the rapid change in solvent polarity when a concentrated dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). This compound, being a hydrophobic molecule, is significantly less soluble in water-based solutions than in DMSO. This abrupt shift from a favorable organic solvent to an unfavorable aqueous solvent causes the compound to "crash out" of solution and form a precipitate.

Q2: What is a recommended solvent for preparing this compound stock solutions?

A2: High-purity, anhydrous DMSO is the most recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many hydrophobic compounds. While ethanol can also be used, DMSO is often preferred because it is less volatile, preventing the concentration of your stock solution from increasing over time due to evaporation[1].

Q3: At what concentration should I prepare my this compound stock solution?

A3: It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM in DMSO. Using a concentrated stock allows you to add a very small volume to your experimental setup, which helps in keeping the final DMSO concentration low (ideally at or below 0.1%) to avoid solvent-induced cell toxicity and to minimize the chances of precipitation.

Q4: What is a typical effective concentration for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. As a point of reference, one study reported an IC50 value of 12.3 µM for cytotoxicity against human PC-3 cells after 72 hours of treatment[2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q5: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?

A5: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of the compound and may affect its solubility, possibly leading to precipitation. It is best practice to store your stock solution in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Issue: this compound Precipitates Immediately Upon Dilution

This is a common issue arising from the poor aqueous solubility of this compound. The following steps can help mitigate this problem.

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately Upon Dilution check_dilution How was the stock solution added to the aqueous medium? start->check_dilution direct_addition Directly pipetted a larger volume of stock into the medium check_dilution->direct_addition Directly dropwise_addition Added dropwise while vortexing/ swirling the pre-warmed medium check_dilution->dropwise_addition Dropwise solution1 Adopt dropwise addition to pre-warmed (37°C) medium with gentle agitation. direct_addition->solution1 check_concentration Is the final concentration of this compound very high? dropwise_addition->check_concentration end Problem Resolved solution1->end high_concentration Yes, aiming for a high final concentration. check_concentration->high_concentration Yes low_concentration No, the final concentration is in the expected µM range. check_concentration->low_concentration No solution2 Perform serial dilutions. First, dilute the stock into a small volume of medium, then add this to the final culture volume. high_concentration->solution2 check_stock_conc What is the stock concentration? low_concentration->check_stock_conc solution2->end low_stock Relatively low (e.g., <10 mM), requiring a larger volume. check_stock_conc->low_stock Low high_stock High (e.g., >10 mM) check_stock_conc->high_stock High solution3 Prepare a higher concentration stock solution (e.g., 50 mM) to reduce the volume of DMSO added to the medium. low_stock->solution3 high_stock->end solution3->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue: Solution Becomes Cloudy Over Time in the Incubator

If the solution is initially clear but becomes cloudy or forms a precipitate after incubation, other factors may be at play.

Troubleshooting Workflow for Delayed Precipitation

start Precipitation Observed After Incubation check_media_components Are there high concentrations of serum or other proteins in the medium? start->check_media_components high_serum Yes check_media_components->high_serum Yes low_serum No check_media_components->low_serum No solution1 Consider reducing the serum concentration during treatment or testing solubility in a simpler buffer like PBS first. high_serum->solution1 check_ph Is the pH of the medium stable? low_serum->check_ph end Problem Resolved solution1->end ph_unstable No, it might be changing. check_ph->ph_unstable No ph_stable Yes check_ph->ph_stable Yes solution2 Use a buffered medium (e.g., with HEPES) to maintain a stable pH. ph_unstable->solution2 check_compound_stability Could the compound be degrading? ph_stable->check_compound_stability solution2->end degradation_possible Yes check_compound_stability->degradation_possible Yes degradation_unlikely No check_compound_stability->degradation_unlikely No solution3 Prepare fresh dilutions immediately before each experiment. Protect from light if the compound is light-sensitive. degradation_possible->solution3 degradation_unlikely->end solution3->end

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Solubilities
This compoundC₁₈H₁₆O₄296.32Data not explicitly available. Expected to be soluble in DMSO and ethanol, with low aqueous solubility.
Caffeic AcidC₉H₈O₄180.16Ethanol: ~25 mg/mL; DMSO: ~5 mg/mL; PBS (pH 7.2): ~0.5 mg/mL[3][4].
Cinnamyl AlcoholC₉H₁₀O134.18Water: 1.8 g/L (20°C)[5].

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 296.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = 0.050 mol/L * 0.001 L * 296.32 g/mol = 0.0148 g = 14.8 mg

  • Weigh the compound: Accurately weigh 14.8 mg of this compound and transfer it to the sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming up to 37°C can aid in dissolution.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Calculate the dilution factor:

    • Dilution Factor = (50 mM) / (50 µM) = 1000

  • Prepare the working solution:

    • For 1 mL of working solution, you will need 1 µL of the 50 mM stock solution.

    • Add 999 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

    • While gently vortexing or swirling the tube of medium, add the 1 µL of the 50 mM this compound stock solution dropwise.

  • Final DMSO concentration: The final DMSO concentration in this working solution will be 0.1%.

  • Use immediately: Use the freshly prepared working solution for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.

References

Navigating Cinnamyl Caffeate Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful use of cinnamyl caffeate in experiments hinges on the appropriate choice of solvent. This technical support center provides a comprehensive guide to selecting solvents for this compound, complete with troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent. This compound is readily soluble in DMSO. It is also soluble in other organic solvents like ethanol and methanol.

Q2: Can I dissolve this compound directly in an aqueous buffer or cell culture medium?

A2: No, this compound is practically insoluble in water and aqueous solutions. Direct dissolution in buffers or media will likely result in poor solubility and precipitation, leading to inaccurate concentrations in your experiments. A concentrated stock solution in an organic solvent should be prepared first and then diluted to the final concentration in the aqueous medium.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What should I do?

A3: This is a common issue. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. You can try a serial dilution approach, where you first dilute the stock into a smaller volume of the aqueous medium with vigorous vortexing before adding it to the final experimental volume.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: Is this compound stable in cell culture medium during long-term experiments?

A5: this compound, like other similar esterified polyphenols such as caffeic acid phenethyl ester (CAPE), may exhibit instability in cell culture media, especially at physiological pH (around 7.4) and 37°C.[1] The ester bond and the catechol group are susceptible to hydrolysis and oxidation.[1] For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound to maintain a consistent concentration.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Inappropriate solvent selection. - Insufficient solvent volume. - Low temperature.- Use an appropriate organic solvent such as DMSO, ethanol, or methanol. - Increase the solvent volume. - Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
Precipitation occurs upon dilution in aqueous media. - The final concentration of the organic solvent is too high. - The aqueous medium is saturated. - The temperature of the aqueous medium is too low.- Keep the final organic solvent concentration below 0.5%. - Perform a pilot test to determine the maximum soluble concentration in your specific medium. - Ensure the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture).
Inconsistent experimental results. - Degradation of this compound in stock solution or experimental medium. - Inaccurate initial concentration due to incomplete dissolution.- Aliquot and store stock solutions properly at -20°C or -80°C. - For long-term experiments, replenish with fresh compound. - Ensure complete dissolution of the powder before making dilutions.
Cell toxicity observed in control group (vehicle only). - The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO in most cell lines). Run a vehicle control to assess solvent toxicity.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubility
Caffeic Acid Phenethyl Ester (CAPE) Ethanol~30 mg/mL
DMSO~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Caffeic Acid Ethanol~25 mg/mL
DMSO~5 mg/mL
Dimethylformamide (DMF)~5 mg/mL
PBS (pH 7.2)~0.5 mg/mL

This data is provided as an estimate based on information from chemical suppliers for related compounds. It is recommended to perform your own solubility tests for this compound in your specific experimental setup.

Experimental Protocols

Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 296.32 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.96 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

General Protocol for In Vitro Antioxidant Assays (e.g., DPPH)

This protocol provides a general workflow for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • DPPH solution in methanol or ethanol

  • Methanol or ethanol (as solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution in methanol or ethanol to the desired final concentrations.

  • In a 96-well plate, add a specific volume of each this compound working solution to individual wells.

  • Add the DPPH solution to each well.

  • Include a control group with the solvent only (no this compound) and a blank with the solvent only (no DPPH).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Visualizing Experimental Workflows and Relationships

Logical Flow for Solvent Selection

Solvent_Selection_Workflow Start Start: Need to dissolve This compound Experiment_Type What is the experimental application? Start->Experiment_Type In_Vitro In Vitro Assay (e.g., cell culture, enzyme assay) Experiment_Type->In_Vitro In Vitro In_Vivo In Vivo Study (e.g., animal model) Experiment_Type->In_Vivo In Vivo Stock_Solution Prepare concentrated stock solution in organic solvent (e.g., DMSO, Ethanol) In_Vitro->Stock_Solution In_Vivo->Stock_Solution Dilute_Aqueous Dilute stock into aqueous medium (e.g., cell culture media, buffer) Stock_Solution->Dilute_Aqueous Vehicle_Selection Select a biocompatible vehicle (e.g., PBS, saline, oil) Stock_Solution->Vehicle_Selection Check_Solvent_Conc Is final organic solvent concentration <0.5%? Dilute_Aqueous->Check_Solvent_Conc Proceed Proceed with experiment Check_Solvent_Conc->Proceed Yes Adjust_Dilution Adjust dilution strategy Check_Solvent_Conc->Adjust_Dilution No Adjust_Dilution->Dilute_Aqueous Formulation Prepare formulation for administration (e.g., suspension, emulsion) Vehicle_Selection->Formulation Administer Administer to animal Formulation->Administer

Caption: A flowchart outlining the decision-making process for selecting the appropriate solvent for this compound based on the experimental application.

Signaling Pathway for Solvent-Induced Cellular Effects

Solvent_Cellular_Effects Organic_Solvent High Concentration of Organic Solvent (e.g., >0.5% DMSO) Membrane_Stress Cell Membrane Stress Organic_Solvent->Membrane_Stress Cellular_Pathways Alteration of Cellular Signaling Pathways Membrane_Stress->Cellular_Pathways Cytotoxicity Cytotoxicity / Apoptosis Cellular_Pathways->Cytotoxicity Inaccurate_Data Inaccurate Experimental Data Cellular_Pathways->Inaccurate_Data

Caption: A diagram illustrating the potential signaling cascade leading to adverse cellular effects from high concentrations of organic solvents.

References

addressing autofluorescence of cinnamyl caffeate in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cinnamyl caffeate in cellular and tissue imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence associated with phenolic compounds like this compound.

Troubleshooting Guide: Managing Autofluorescence

Autofluorescence from this compound can interfere with the detection of specific fluorescent signals, reducing the signal-to-noise ratio and complicating data interpretation. Follow this guide to diagnose and mitigate autofluorescence in your experiments.

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it is crucial to understand its spectral properties in your specific experimental setup.

Recommended Action: Image a control sample treated only with this compound (and vehicle) but without your specific fluorescent labels. Scan across a range of excitation and emission wavelengths to determine the optimal excitation and peak emission of the compound's autofluorescence. This will help you choose appropriate mitigation strategies. While precise spectral data for this compound is not readily available in literature, related phenolic compounds typically fluoresce in the blue and green regions of the spectrum.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Implementation & Validation start Start: Autofluorescence Observed char_af Image Control Sample (this compound Only) start->char_af assess_spectrum Determine Autofluorescence Excitation/Emission Spectrum char_af->assess_spectrum strategy Select Mitigation Strategy assess_spectrum->strategy acq Acquisition-Based (Spectral Unmixing) strategy->acq Overlap with Fluorophore? chem Chemical Quenching (Sudan Black B, NaBH4) strategy->chem Strong Signal Needed? exp Experimental Design (Red-Shifted Dyes) strategy->exp Flexible Dye Choice? implement Implement Protocol acq->implement chem->implement exp->implement validate Validate: Image Fully Stained Sample vs. Controls implement->validate end End: Optimized Image Acquired validate->end

Caption: Workflow for troubleshooting this compound autofluorescence.

Step 2: Select a Mitigation Strategy

Based on the autofluorescence profile and your experimental needs, choose one or more of the following strategies.

Strategy CategoryMethodPrincipleBest ForConsiderations
Experimental Design Use Far-Red FluorophoresShifts the desired signal away from the typical autofluorescence range of phenolic compounds (blue/green).When starting a new experiment or when dye choice is flexible.Requires appropriate filters and detectors for far-red wavelengths (e.g., Alexa Fluor 647, Cy5).[1][2][3]
Chemical Quenching Sudan Black B (SBB)A lipophilic dye that non-specifically stains cellular components and quenches autofluorescence, particularly from lipofuscin.[4][5][6]Formalin-fixed, paraffin-embedded (FFPE) tissues; samples with high lipofuscin content.Can introduce its own background in red/far-red channels; requires careful optimization.[5][7]
Chemical Quenching Sodium Borohydride (NaBH₄)A reducing agent that converts aldehyde groups (a source of fixation-induced autofluorescence) to non-fluorescent alcohol groups.[8][9][10]Aldehyde-fixed (formaldehyde, glutaraldehyde) cells and tissues.Can damage tissue integrity or affect antigenicity with prolonged use; results can be variable.[1][2][10]
Acquisition/Analysis Spectral UnmixingUses software algorithms to separate the emission spectra of multiple fluorophores, including autofluorescence, on a pixel-by-pixel basis.[11][12][13][14]When autofluorescence cannot be eliminated and its spectrum is distinct from the specific labels.Requires a spectral confocal microscope and appropriate software; needs a reference spectrum from an unstained, this compound-treated sample.[14]

Frequently Asked Questions (FAQs)

Q1: Why is my sample autofluorescent after treatment with this compound? this compound is a phenolic compound. Molecules with phenol rings are intrinsically fluorescent due to their conjugated π-electron systems. When excited by light from a microscope's laser or lamp, they emit light, contributing to background signal. Additionally, fixation methods, particularly those using aldehyde fixatives like formaldehyde, can react with cellular amines to create fluorescent products, further increasing background noise.[2][8]

Q2: I see high background in my green channel (e.g., FITC, GFP). Is this expected? Yes. Natural and fixative-induced autofluorescence often has a broad emission spectrum that is most prominent in the blue and green regions of the spectrum.[2][15] If your fluorophore of interest emits in this range, it is highly likely to overlap with the autofluorescence from this compound and the biological sample itself.

Q3: Will switching my fixative from paraformaldehyde (PFA) to methanol reduce autofluorescence? Switching from an aldehyde-based fixative to an organic solvent like ice-cold methanol or ethanol can often reduce fixation-induced autofluorescence.[2][9] Aldehydes cross-link proteins and amines, creating fluorescent Schiff bases, a reaction that does not occur with methanol fixation.[8][9] However, be aware that methanol fixation can alter cell morphology and may not be suitable for all antibodies or targets.

Q4: Can I combine autofluorescence reduction methods? Yes, and it is often recommended for challenging samples. For example, you could treat PFA-fixed tissue with sodium borohydride to reduce aldehyde-induced fluorescence and then use Sudan Black B to quench remaining lipofuscin-like autofluorescence.[16] Another effective combination is to use a chemical quencher and then image with far-red fluorophores to further separate the signal from any residual background.

Q5: My fluorescent signal is weaker after using Sudan Black B. What should I do? This indicates that the quencher may be affecting your specific fluorophore. Try reducing the incubation time or the concentration of the SBB solution.[17] Alternatively, apply SBB before your primary and secondary antibody incubation steps, as this can sometimes minimize its impact on the fluorophores.[5]

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment

This protocol is ideal for FFPE tissue sections but can be adapted for cultured cells.

  • Deparaffinize and Rehydrate: For FFPE sections, deparaffinize in xylene and rehydrate through a graded ethanol series (100%, 95%, 70%) to water. For cultured cells on coverslips, proceed from your fixation and permeabilization wash step.

  • Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter the solution through a 0.2 µm filter to remove undissolved particles.

  • Incubation: Cover the tissue section or cells with the SBB solution and incubate for 10-20 minutes at room temperature in the dark.[4][15] Note: Optimization may be required; shorter times are better to start.

  • Washing: Wash the sample extensively to remove excess SBB. A common procedure is to rinse briefly in 70% ethanol followed by several thorough washes in PBS or TBS.

  • Staining: Proceed with your standard immunofluorescence protocol, starting with the blocking step.

Protocol 2: Sodium Borohydride (NaBH₄) Treatment

This protocol is specifically for reducing aldehyde-induced autofluorescence.

  • Fixation and Permeabilization: Fix and permeabilize your samples as required by your standard protocol.

  • Prepare NaBH₄ Solution: Prepare this solution fresh immediately before use. Dissolve NaBH₄ powder in ice-cold PBS to a final concentration of 1 mg/mL (0.1%).[10] The solution will bubble; this is normal.

  • Incubation: Apply the freshly made NaBH₄ solution to your samples. Incubate for 10 minutes at room temperature.[10] For thick tissue sections, this step can be repeated 2-3 times with fresh solution.[8]

  • Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of NaBH₄.

  • Staining: Proceed with your standard immunofluorescence protocol.

Protocol 3: Workflow for Spectral Unmixing

This is a conceptual workflow. Specific steps will vary by microscope software (e.g., Zeiss ZEN, Leica LAS X, FCS Express).[12]

  • Prepare Reference Samples:

    • Unstained Control: A sample with cells/tissue but no treatment or fluorescent labels.

    • Autofluorescence Control: A sample treated with this compound but no fluorescent labels.

    • Single-Stain Controls: Samples stained with only one of your fluorescent labels each (e.g., one for DAPI, one for Alexa Fluor 488, etc.).

  • Acquire Reference Spectra: On the spectral microscope, image each reference sample to acquire its unique emission spectrum (a "lambda stack").[14]

  • Acquire Experimental Image: Image your fully stained experimental sample, ensuring you collect the entire emission spectrum at each pixel.

  • Perform Unmixing: In the analysis software, load the reference spectra you collected. The software will use these spectra as a library to deconvolve the mixed signal from your experimental image, assigning photon counts to the correct channel (e.g., DAPI, Alexa 488, Autofluorescence) on a pixel-by-pixel basis.[11][13]

  • Validate Results: Examine the resulting "unmixed" images. The autofluorescence should be isolated into its own channel, which can then be excluded from the final merged image, leaving a clean signal from your specific labels.

Signaling Pathway Visualization

This compound and related phenolic compounds are known to exert antioxidant effects, partly through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[18][19][20] Oxidative stress or electrophilic compounds like this compound can cause Nrf2 to dissociate from its inhibitor, Keap1, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE) genes.

G cluster_0 Cytoplasm cluster_1 Nucleus CC This compound / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex CC->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translates to Proteins->CC reduces stress

Caption: The Nrf2 antioxidant response pathway activated by this compound.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Cinnamyl Caffeate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful HPLC separation of cinnamyl caffeate. Our aim is to offer practical solutions to common challenges encountered during method development and routine analysis.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products like this compound. However, various issues can arise during the separation process. This guide provides solutions to common problems encountered when optimizing the mobile phase for this compound analysis.

Common HPLC Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the acidic phenolic hydroxyl groups of this compound and active silanol groups on the silica-based stationary phase.[1][2] - Mobile phase pH is close to the pKa of this compound, leading to partial ionization.[2] - Column overload.[3]- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups and the analyte.[2][4] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the sample concentration or injection volume.[3] - Use a column with a less active silica (Type B) or an end-capped column.[5]
Poor Resolution/Peak Co-elution - Inappropriate mobile phase composition (solvent ratio). - Isocratic elution is not suitable for a complex sample matrix.- Optimize the gradient elution program by adjusting the initial and final mobile phase compositions and the gradient slope.[4][6] - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.[7]
Retention Time Shifts - Inconsistent mobile phase preparation.[8] - Fluctuation in column temperature.[1] - Column aging or contamination.[8] - Inadequate column equilibration time between injections.[1]- Ensure accurate and consistent preparation of the mobile phase.[6][8] - Use a column oven to maintain a constant temperature.[1] - Use a guard column to protect the analytical column from contaminants. - Flush the column with a strong solvent after each analytical run. - Ensure sufficient re-equilibration time with the initial mobile phase conditions before the next injection.[1]
High Backpressure - Clogged column frit or guard column.[5] - Particulate matter from the sample or mobile phase.[9] - Precipitation of buffer in the mobile phase when mixed with a high percentage of organic solvent.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[8] - Replace the guard column or column inlet frit.[10] - If using buffers, ensure their solubility in the highest organic concentration of the gradient. - Back-flush the column (disconnect from the detector).
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[1][9] - Air bubbles in the pump or detector.[1] - Incomplete mobile phase mixing (for low-pressure gradient systems).[1]- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly using sonication or helium sparging.[6] - Flush the detector cell with a strong, miscible solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation?

A1: For reversed-phase HPLC, a good starting point is a gradient elution with water and acetonitrile (or methanol) as the mobile phase components. Both solvents should be acidified with 0.1% formic acid or acetic acid to ensure good peak shape for the phenolic this compound. A typical starting gradient could be 10-90% acetonitrile over 30 minutes.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity for certain compounds, potentially resolving peaks that co-elute with acetonitrile. It is often beneficial to screen both solvents during method development.

Q3: Why is adding acid to the mobile phase important for this compound analysis?

A3: this compound is a phenolic compound and can interact with the residual silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1][2] Adding a small amount of acid to the mobile phase, such as 0.1% formic acid, suppresses the ionization of these silanol groups and the phenolic hydroxyl groups of the analyte, resulting in more symmetrical peaks.[2][4]

Q4: My baseline is drifting upwards during a gradient run. What could be the cause?

A4: An upward drifting baseline in a gradient run is often due to the difference in UV absorbance between the two mobile phase solvents at the detection wavelength.[9] Ensure that both your aqueous and organic mobile phases have similar UV absorbance at the analytical wavelength. Using high-purity solvents and adding the same concentration of the UV-absorbing additive (e.g., formic acid) to both mobile phases can help minimize this drift.

Q5: How can I improve the resolution between this compound and other compounds in a plant extract?

A5: To improve resolution, you can optimize the gradient profile. A shallower gradient (slower increase in the organic solvent percentage) will provide more time for compounds to separate on the column, often leading to better resolution.[6] You can also try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) which may offer different selectivity for the compounds in your extract.

Experimental Protocol: HPLC Separation of this compound

This protocol provides a general methodology for the separation of this compound using reversed-phase HPLC. This method is based on established protocols for similar phenolic compounds and should be optimized for your specific application.[4]

Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column with the same stationary phase is highly recommended.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additive: Formic acid or acetic acid.

  • Sample: this compound standard or a plant extract containing this compound, dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm and 325 nm (monitor both for optimal detection)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
409010

Methodology

  • Mobile Phase Preparation: Prepare mobile phases A and B by accurately measuring the required volumes of solvents and additive. Degas the mobile phases using an ultrasonic bath or helium sparging for at least 15 minutes to remove dissolved gases.[6]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of this compound standard in methanol. For plant extracts, dissolve the dried extract in methanol and filter through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 40 minutes.

  • Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.[1]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, No Peaks) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High Pressure pressure_ok->high_pressure No low_pressure Low/No Pressure pressure_ok->low_pressure No check_chromatogram Examine Chromatogram pressure_ok->check_chromatogram Yes solve_high_pressure Troubleshoot High Pressure (Check for blockages, flush column) high_pressure->solve_high_pressure solve_low_pressure Troubleshoot Low Pressure (Check for leaks, pump issues) low_pressure->solve_low_pressure end Problem Resolved solve_high_pressure->end solve_low_pressure->end peak_shape_issue Peak Shape Problem? check_chromatogram->peak_shape_issue retention_issue Retention Time Issue? peak_shape_issue->retention_issue No solve_peak_shape Address Peak Shape (Adjust mobile phase pH, check for overload) peak_shape_issue->solve_peak_shape Yes baseline_issue Baseline Issue? retention_issue->baseline_issue No solve_retention Address Retention Time (Check mobile phase prep, temperature) retention_issue->solve_retention Yes solve_baseline Address Baseline (Use fresh mobile phase, degas) baseline_issue->solve_baseline Yes baseline_issue->end No solve_peak_shape->end solve_retention->end solve_baseline->end

Caption: HPLC Troubleshooting Workflow.

Mobile_Phase_Optimization start Initial Separation Problem (Poor Resolution/Peak Shape) select_solvents Select Solvents (e.g., Water/Acetonitrile) start->select_solvents add_modifier Add Modifier for Peak Shape (e.g., 0.1% Formic Acid) select_solvents->add_modifier modifier_ok Peak Shape Acceptable? add_modifier->modifier_ok modifier_ok->add_modifier No, adjust modifier optimize_gradient Optimize Gradient Profile (Adjust slope and time) modifier_ok->optimize_gradient Yes gradient_ok Resolution Acceptable? optimize_gradient->gradient_ok change_solvent Try Alternative Organic Solvent (e.g., Methanol) gradient_ok->change_solvent No final_method Final Optimized Method gradient_ok->final_method Yes change_solvent->add_modifier

Caption: Mobile Phase Optimization Decision Tree.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Cinnamyl Caffeate and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, cinnamyl caffeate, also known as caffeic acid phenethyl ester (CAPE), and ferulic acid have emerged as significant contenders for their potent anti-inflammatory properties. Both are phenolic compounds found in various plant sources and have been the subject of extensive research to elucidate their mechanisms of action and evaluate their efficacy in mitigating inflammatory responses. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Executive Summary

While both this compound and ferulic acid demonstrate significant anti-inflammatory activity, the available literature suggests that this compound often exhibits a more potent inhibitory effect on key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Ferulic acid, while also effective, demonstrates a broader mechanism of action that includes the modulation of Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[3] A direct quantitative comparison of potency is challenging due to the lack of head-to-head studies under identical experimental conditions. This guide will present the available data for an informed, albeit indirect, comparison.

Quantitative Data Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and ferulic acid from various in vitro and in vivo studies. It is crucial to note that these values are from different studies and may not be directly comparable due to variations in experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineStimulantTargetIC50 / InhibitionReference
This compound (CAPE) Leukotriene BiosynthesisHuman Polymorphonuclear Leukocytes (PMNL)-5-Lipoxygenase (5-LO)IC50 = 0.52 µM[4]
NF-κB ActivationHuman CD4+ T cellsPMA + IonomycinNF-κB TranslocationDose-dependent inhibition[1]
Ferulic Acid Cyclooxygenase-2 (COX-2) Inhibition--COX-2IC50 = 65.2 µg/ml[5]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)NO Production74% suppression at 100 µg/ml[6]
Leukotriene BiosynthesisHEK293 cells (transfected with 5-LO and FLAP)-5-Lipoxygenase (5-LO)No effect at 1 µM[7]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDosageInhibition of EdemaReference
This compound (CAPE) Derivatives MouseCarrageenan-induced paw edema-Butyl caffeate: 28%, Octyl caffeate: 49%, CAPE: 31% neutrophil influx inhibition[8]
Ferulic Acid Derivatives RatCarrageenan-induced paw edema150 µmol/kg17-72%

Mechanistic Insights: Signaling Pathways

Both this compound and ferulic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

This compound: A Potent NF-κB Inhibitor

This compound is widely recognized for its potent and specific inhibition of the NF-κB signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. CAPE has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of these inflammatory mediators.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_genes CAPE This compound (CAPE) CAPE->IKK Inhibits CAPE->NFkB_nucleus Inhibits Translocation

Caption: this compound's inhibition of the NF-κB pathway.

Ferulic Acid: A Multi-Targeted Modulator

Ferulic acid exhibits a broader spectrum of anti-inflammatory mechanisms. It has been shown to modulate not only the NF-κB pathway but also the MAPK and JAK/STAT signaling cascades.[3] The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammatory responses. By inhibiting these pathways, ferulic acid can suppress the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Ferulic_Acid Ferulic Acid Ferulic_Acid->MAPK Inhibits

Caption: Ferulic Acid's modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and ferulic acid.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound or ferulic acid).

  • Compound Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: LPS-Stimulated Macrophage Assay

This assay is used to evaluate the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or ferulic acid for a specific duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Sample Collection: The cell culture supernatant is collected.

  • Measurement of Inflammatory Mediators: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Data Analysis: The inhibitory effect of the test compounds on the production of these mediators is calculated relative to the LPS-stimulated control group.

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture seeding Cell Seeding in plates cell_culture->seeding pretreatment Pre-treatment with Test Compound seeding->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation collection Supernatant Collection incubation->collection analysis Analysis of Inflammatory Markers (NO, Cytokines) collection->analysis end End analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and ferulic acid are promising natural compounds with significant anti-inflammatory properties. This compound appears to be a particularly potent inhibitor of the NF-κB pathway, a central regulator of inflammation. Ferulic acid, on the other hand, demonstrates a more varied mechanism of action, targeting multiple inflammatory signaling cascades.

The selection of one compound over the other for drug development would depend on the specific inflammatory condition being targeted and the desired therapeutic mechanism. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these two compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies in this exciting area of natural product research.

References

A Comparative Guide to Sirtuin Activators: Cinnamyl Caffeate vs. Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two noteworthy compounds, cinnamyl caffeate and resveratrol, as activators of sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging, making it a prime target for therapeutic development.[1] This comparison synthesizes available experimental data to objectively evaluate their mechanisms, efficacy, and experimental validation.

Introduction to SIRT1 and its Activators

Sirtuin 1 (SIRT1) is a critical enzyme that modulates a variety of cellular functions through the deacetylation of numerous proteins, including transcription factors like p53 and PGC-1α.[2] Its role in promoting cellular health and longevity has spurred the search for potent sirtuin-activating compounds (STACs).[2] Resveratrol, a naturally occurring polyphenol, is the most well-known STAC, although its mechanism of action and therapeutic efficacy have been subjects of scientific debate.[2][3] this compound, a derivative of caffeic acid, has also emerged as a compound of interest due to its association with the SIRT1 pathway, primarily through the actions of its related compound, caffeic acid phenethyl ester (CAPE). This guide will delve into the current understanding of both compounds as SIRT1 activators.

Mechanism of SIRT1 Activation

The mechanisms by which small molecules activate SIRT1 are complex and can be both direct and indirect.

Resveratrol: The activation of SIRT1 by resveratrol is multifaceted. It is proposed to act through an allosteric mechanism, binding to the N-terminus of SIRT1 and lowering the Michaelis constant (Km) for its peptide substrates.[4][5] However, this direct activation has been shown in some studies to be dependent on the presence of a fluorophore on the substrate in in-vitro assays, leading to controversy.[6] An indirect pathway of activation involves the inhibition of phosphodiesterases, leading to an increase in cAMP and a subsequent rise in NAD+ levels, the essential cofactor for SIRT1 activity.[7]

Below is a diagram illustrating the known and proposed signaling pathways for SIRT1 activation by resveratrol.

cluster_indirect Indirect Activation cluster_direct Direct Activation Resveratrol_indirect Resveratrol PDE Phosphodiesterase Resveratrol_indirect->PDE inhibits cAMP ↑ cAMP PDE->cAMP degrades AMPK ↑ AMPK Activity cAMP->AMPK NAD ↑ NAD+ Levels AMPK->NAD SIRT1_active SIRT1 (Active) NAD->SIRT1_active cofactor Resveratrol_direct Resveratrol SIRT1_inactive SIRT1 (Inactive) Resveratrol_direct->SIRT1_inactive allosteric binding SIRT1_inactive->SIRT1_active Deacetylation Deacetylation of Substrates (p53, PGC-1α) SIRT1_active->Deacetylation catalyzes

Caption: Proposed mechanisms of SIRT1 activation by Resveratrol.

Quantitative Comparison of SIRT1 Activation

Direct quantitative comparison of SIRT1 activation by this compound and resveratrol is hampered by a lack of available data for this compound. The following tables summarize the known quantitative data for resveratrol and the qualitative effects of this compound (via CAPE) on SIRT1-mediated pathways.

Table 1: In Vitro SIRT1 Activation Data

CompoundAssay TypeSubstrateEC50 / Fold ActivationCitation(s)
Resveratrol Fluor de Lysp53-AMC peptide~8-fold activation[6]
Resveratrol Mass SpectrometryNative peptide (e.g., from PGC-1α)Dose-dependent activation[8]
This compound Not AvailableNot AvailableData not available
CAPE Western Blot (indirect)Cellular SIRT1 levelsUpregulation of SIRT1 expression

Note: The activation of SIRT1 by resveratrol in vitro is highly dependent on the assay conditions and the substrate used.

Table 2: Cellular Effects Mediated by Sirtuin Activation

CompoundCellular ModelObserved EffectDownstream Target(s)Citation(s)
Resveratrol NIH/3T3 fibroblastsInhibition of TNF-α induced inflammationReduced RelA/p65 acetylation[9]
Resveratrol Various cell typesProtection against oxidative stressFOXO deacetylation, increased MnSOD[10]
CAPE Peritoneal mesothelial cellsRestoration of mitochondrial homeostasisActivation of AMPK/SIRT1 pathway
CAPE MicrogliaInhibition of neuro-inflammation and oxidative stressRegulation of SIRT1/PGC1α/DRP1 signaling
CAPE Alveolar epithelial cellsAmelioration of pulmonary fibrosisModulation of Sirt1/PGC-1α/mitochondrial axis

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess SIRT1 activation.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of purified SIRT1 enzyme on a fluorophore-labeled peptide substrate.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human SIRT1, an acetylated peptide substrate with a fluorescent tag (e.g., a derivative of p53), and NAD+.

  • Compound Incubation: The test compound (resveratrol or this compound) is added to the reaction mixture at various concentrations.

  • Deacetylation Reaction: The reaction is initiated and incubated at 37°C for a defined period. SIRT1 deacetylates the peptide substrate.

  • Development: A developer solution is added, which cleaves the deacetylated peptide, releasing the fluorophore and causing an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The increase in fluorescence is proportional to SIRT1 activity.

Cellular SIRT1 Activity Assay (Western Blot for Downstream Targets)

This method assesses the effect of a compound on SIRT1 activity within a cellular context by measuring the acetylation status of a known SIRT1 substrate, such as p53.

  • Cell Culture and Treatment: Cells (e.g., U2OS) are cultured and treated with the test compound for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated-p53 and total p53 (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the ratio of acetylated-p53 to total p53 indicates an increase in cellular SIRT1 activity.

The following diagram illustrates a typical workflow for evaluating a potential SIRT1 activator.

cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Validation (Optional) start Test Compound assay SIRT1 Activity Assay (Fluorometric or MS-based) start->assay cell_culture Cell Culture treatment Compound Treatment start->treatment administration Compound Administration start->administration data_invitro data_invitro assay->data_invitro Quantitative Data (EC50, Fold Activation) enzyme Purified SIRT1 Enzyme enzyme->assay substrate Peptide Substrate + NAD+ substrate->assay cell_culture->treatment western_blot Western Blot (e.g., for Ac-p53) treatment->western_blot data_cellular data_cellular western_blot->data_cellular Cellular Efficacy animal_model Animal Model animal_model->administration phenotype Phenotypic Analysis administration->phenotype data_invivo data_invivo phenotype->data_invivo Physiological Effects

Caption: Experimental workflow for the evaluation of SIRT1 activators.

Conclusion

Resveratrol is a well-documented SIRT1 activator with a complex mechanism of action that has been extensively studied, though not without controversy. It has demonstrated both direct and indirect effects on SIRT1 activity, leading to a range of beneficial cellular outcomes, particularly in the context of inflammation and oxidative stress.[9][11]

This compound, and its related compound CAPE, show promise as modulators of the SIRT1 pathway. The available evidence strongly suggests that their anti-inflammatory and antioxidant properties are, at least in part, mediated by the upregulation and activation of SIRT1. However, there is a clear gap in the literature regarding the direct, quantitative activation of SIRT1 by this compound.

For researchers and drug development professionals, resveratrol serves as a benchmark compound for SIRT1 activation, with a wealth of data available for comparative purposes. This compound represents a compound of interest that warrants further investigation to elucidate its direct interactions with SIRT1 and to quantify its potency as a sirtuin activator. Future studies employing direct, head-to-head comparisons using standardized in vitro and cellular assays are necessary to fully understand the relative potential of this compound as a therapeutic SIRT1 activator.

References

validation of cinnamyl caffeate's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl caffeate, an ester formed from cinnamyl alcohol and caffeic acid, is a naturally derived compound with burgeoning interest in its potential as an anticancer agent. While direct comprehensive studies on this compound are still emerging, a robust body of evidence on its constituent molecules—cinnamaldehyde and caffeic acid—and related esters like caffeic acid phenethyl ester (CAPE), provides a strong foundation for understanding its likely mechanisms of action and validating its activity across various cancer cell lines. This guide offers a comparative analysis of the anticancer properties of these related compounds, presenting key experimental data and outlining the signaling pathways implicated in their therapeutic effects.

Comparative Anticancer Activity: A Data-Driven Overview

The cytotoxic effects of cinnamaldehyde, caffeic acid, and their derivatives have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Compound/DerivativeCell LineCancer TypeIC50 ValueCitation
Cinnamic Acid HT-144Human Melanoma2.4 mM[1]
Caffeic Acid MCF-7Breast Cancer159 µg/ml[2]
HT-144Human Melanoma>3.2 mM (less potent than cinnamic acid)[1]
Cinnamaldehyde PC3Prostate Cancer12.5 µg/mL[3]
Bornyl Caffeate MCF-7Breast CancerNot specified, but induced apoptosis[4]
Capsicodendrin MCF-7Breast Cancer7.5 μM[5]
Garcinia porrecta Benzophenone MCF-7Breast Cancer119.3 µg/mL[6]
Tabernaemontana catharinensis Ethanolic Extract MCF-7Breast Cancer83.06 µg/mL[7]
MDA-MB-231Breast Cancer8.3 µg/mL[7]

Key Mechanisms of Anticancer Action

The anticancer activity of this compound and its related compounds is attributed to a multi-targeted approach, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A predominant mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways.

  • Cinnamic acid has been shown to induce apoptosis in human melanoma HT-144 cells, as evidenced by an increased frequency of hypodiploid cells and activation of caspases.[1]

  • Caffeic acid phenethyl ester (CAPE) is a well-documented inducer of apoptosis in various cancer cells, including colorectal cancer and p53-mutant tumor cell lines.[8][9] Its pro-apoptotic effects are linked to the activation of p53 and the subsequent cleavage of caspase-3.[8]

  • Cinnamaldehyde triggers apoptosis in human PLC/PRF/5 hepatoma cells through the activation of pro-apoptotic Bcl-2 family proteins and the MAPK signaling pathway.[10] It also induces apoptosis in prostate cancer cells.[3]

  • Bornyl caffeate induces apoptosis in MCF-7 breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xl, leading to the disruption of the mitochondrial membrane potential and activation of caspase-3.[4]

Cell Cycle Arrest

Inhibition of cancer cell proliferation is also achieved by arresting the cell cycle at various checkpoints, preventing cancer cells from dividing and multiplying.

  • Cinnamic acid treatment of HT-144 melanoma cells resulted in a decreased percentage of cells in the S phase, indicating an arrest in the cell cycle.[1]

  • Cinnamyl alcohol has been shown to arrest the cell cycle in the G0/G1 phase in 3T3-L1 preadipocytes.[11]

  • Caffeic acid phenethyl ester (CAPE) induces G1 cell cycle arrest in androgen-independent prostate cancer cells by regulating key cell cycle proteins such as Skp2, p53, p21Cip1, and p27Kip1.[12]

  • An ethanolic extract of Tabernaemontana catharinensis , containing related phenolic compounds, caused cell cycle arrest in the G1 phase in breast cancer cell lines.[7]

Modulation of Key Signaling Pathways

The anticancer effects of these compounds are orchestrated by their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

  • Cinnamaldehyde has been demonstrated to suppress the PI3K/Akt signaling pathway in ovarian cancer cells, thereby inhibiting cancer progression.[13][14]

  • Caffeic acid can activate the PI3K/Akt pathway, which in some contexts, can have cytoprotective effects.[15] This highlights the importance of the overall molecular structure, as its ester derivatives often exhibit inhibitory effects.

  • Caffeic acid phenethyl ester (CAPE) is known to suppress the proliferation of human prostate cancer cells through the inhibition of Akt signaling networks.[16]

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Its inhibition is a significant target for anticancer drugs.

  • Caffeic acid phenethyl ester (CAPE) is a well-established inhibitor of the NF-κB signaling pathway.[10][17][18] It can suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of pro-survival genes.[10]

  • Natural compounds like curcumin and quercetin are also known to inhibit NF-κB signaling in various cancer types, including muscle-derived cancers.[19]

  • The NF-κB inhibitory activity of capsicodendrin in MCF-7 breast cancer cells induced cell death.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound's related compounds.

G cluster_0 Apoptosis Induction Cinn_Caff This compound (and related compounds) Bax Bax ↑ Cinn_Caff->Bax Bcl2 Bcl-2/Bcl-xl ↓ Cinn_Caff->Bcl2 Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Intrinsic Apoptosis Pathway

Intrinsic Apoptosis Pathway

G cluster_1 PI3K/Akt Pathway Inhibition Cinn_Caff This compound (and related compounds) PI3K PI3K Cinn_Caff->PI3K Akt Akt Cinn_Caff->Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation caption PI3K/Akt Signaling Inhibition

PI3K/Akt Signaling Inhibition

G cluster_2 NF-κB Pathway Inhibition Cinn_Caff This compound (and related compounds) IKK IKK Cinn_Caff->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Proliferative) Nucleus->Transcription caption NF-κB Signaling Inhibition

NF-κB Signaling Inhibition

References

A Comparative Analysis of the Free Radical Scavenging Capabilities of Cinnamyl Caffeate and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both cinnamyl caffeate and quercetin have garnered significant attention for their potential to neutralize harmful free radicals. This guide provides a detailed comparative analysis of their free radical scavenging activities, supported by experimental data from established assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant potencies and mechanisms of these two compounds.

Quantitative Comparison of Free Radical Scavenging Activity

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Quercetin DPPH1.896.25[1]
ABTS-48.0[2]
Caffeic Acid Phenethyl Ester (CAPE) DPPH3.311.6[3]
ABTS9.834.5[3]

Note: Lower IC50 values indicate higher antioxidant activity.

Mechanisms of Free Radical Scavenging

Quercetin

Quercetin's potent free radical scavenging activity is attributed to its flavonoid structure, which possesses multiple hydroxyl groups and a catechol moiety in the B-ring. These structural features allow it to readily donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct scavenging, quercetin can also modulate intracellular signaling pathways associated with oxidative stress. It has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

This compound (and its analogue CAPE)

Caffeic acid and its esters, including this compound and CAPE, are known for their significant antioxidant properties.[4][5] The antioxidant capacity of these compounds is largely due to the catechol group (3,4-dihydroxybenzene) in the caffeic acid moiety. This structure is highly effective at donating hydrogen atoms to stabilize free radicals. Caffeic acid phenethyl ester (CAPE) has been demonstrated to exert its antioxidant effects, at least in part, through the activation of the Nrf2 signaling pathway, similar to quercetin.[6] This pathway is crucial for cellular defense against oxidative stress by promoting the transcription of various antioxidant and cytoprotective genes.[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the antioxidant action of quercetin and the proposed mechanism for this compound based on data from its analogue, CAPE.

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin Scavenged by Nrf2 Nrf2 Quercetin->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Quercetin's antioxidant signaling pathway.

Cinnamyl_Caffeate_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cinnamyl_Caffeate This compound (via CAPE data) ROS->Cinnamyl_Caffeate Scavenged by Nrf2 Nrf2 Cinnamyl_Caffeate->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS free radical scavenging assays are provided below. These protocols are fundamental for researchers aiming to replicate or build upon the cited findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with sample/control prep_dpph->mix prep_samples Prepare Test Samples and Control (various concentrations) prep_samples->mix incubate Incubate in the dark (e.g., 30 minutes at room temp.) mix->incubate measure_abs Measure Absorbance (at ~517 nm) incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate

Caption: Experimental workflow for the DPPH assay.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is added to varying concentrations of the test compound (this compound or quercetin). A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts_stock Prepare ABTS Stock Solution (e.g., 7 mM) generate_radical Mix ABTS and Persulfate Incubate in dark (12-16h) to form ABTS•+ prep_abts_stock->generate_radical prep_persulfate Prepare Potassium Persulfate Solution (e.g., 2.45 mM) prep_persulfate->generate_radical dilute_radical Dilute ABTS•+ Solution (to absorbance of ~0.7 at 734 nm) generate_radical->dilute_radical mix Mix diluted ABTS•+ solution with sample/control dilute_radical->mix prep_samples Prepare Test Samples and Control (various concentrations) prep_samples->mix incubate Incubate (e.g., 6 minutes at room temp.) mix->incubate measure_abs Measure Absorbance (at 734 nm) incubate->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate

Caption: Experimental workflow for the ABTS assay.

Detailed Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

References

A Head-to-Head Comparison of Cinnamyl Caffeate and Curcumin's Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, both cinnamyl caffeate and curcumin have emerged as significant contenders in the management of inflammatory conditions. Their pleiotropic effects stem from their ability to modulate multiple key signaling pathways implicated in the inflammatory response. This guide provides an objective, data-driven comparison of the anti-inflammatory mechanisms of this compound and curcumin, with a focus on their interactions with the NF-κB, MAPK, JAK-STAT, and Nrf2 signaling pathways.

For the purpose of this comparative analysis, and due to the limited availability of specific quantitative data for this compound, we will be utilizing data from its structurally and functionally similar analogue, Caffeic Acid Phenethyl Ester (CAPE), where specified. This substitution allows for a more comprehensive head-to-head comparison based on available scientific literature.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes key quantitative data points illustrating the anti-inflammatory potency of this compound (represented by CAPE) and curcumin. These values, derived from various in vitro studies, offer a comparative look at their efficacy in inhibiting crucial inflammatory mediators and pathways.

ParameterThis compound (CAPE)CurcuminCell Line/System
NF-κB Inhibition (IC₅₀) Potent inhibitor (specific IC₅₀ not consistently reported, but effective in low µM range)[1][2][3][4]~18 µM (LPS-induced luciferase activity)RAW 264.7 macrophages
Nitric Oxide (NO) Production Inhibition Significant inhibition reported[1]Dose-dependent reduction in LPS-induced RAW 264.7 cells[5]RAW 264.7 macrophages
TNF-α Production Inhibition Effective suppression of TNF-α[3]Significant reduction in LPS-induced RAW 264.7 cells[5]RAW 264.7 macrophages
IL-6 Production Inhibition Effective suppression of IL-6[3]Significant reduction in LPS-induced RAW 264.7 cellsRAW 264.7 macrophages

Mechanistic Deep Dive: Signaling Pathway Modulation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. Both this compound (as CAPE) and curcumin exert significant anti-inflammatory effects by inhibiting this pathway at multiple levels.

This compound (CAPE): CAPE is a potent and specific inhibitor of NF-κB activation[1][2][3][4]. It has been shown to block the translocation of the p65 subunit of NF-κB to the nucleus[4]. Some studies suggest that CAPE's mechanism involves preventing the degradation of the inhibitory protein IκBα, thus sequestering NF-κB in the cytoplasm. The catechol moiety and the α,β-unsaturated ester group in its structure are thought to be crucial for this inhibitory activity.

Curcumin: Curcumin also effectively suppresses the NF-κB pathway. It has been demonstrated to inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα[6]. This inhibition prevents the subsequent degradation of IκBα and the nuclear translocation of p65[7].

// Main Pathway Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IKK_activation [label="IKK Activation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IκBα_P [label="IκBα Phosphorylation\n& Degradation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; NFκB_p65_p50 [label="NF-κB (p65/p50)\nRelease", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Pro-inflammatory\nGene Transcription", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Stimuli -> IKK_activation; IKK_activation -> IKK; IKK -> IκBα_P; IκBα_P -> NFκB_p65_p50; NFκB_p65_p50 -> p65_translocation; p65_translocation -> Nucleus; Nucleus -> Gene_Transcription;

{rank=same; Curcumin; CAPE;} } .dot Figure 1: Inhibition of the NF-κB signaling pathway by curcumin and this compound (CAPE).

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.

This compound (CAPE): Evidence suggests that CAPE can modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Some studies indicate that CAPE's anti-inflammatory effects are associated with the inhibition of p38 MAPK phosphorylation[6].

Curcumin: Curcumin has been shown to inhibit the phosphorylation of all three major MAPKs: ERK, JNK, and p38[8]. By doing so, it can downregulate the expression of downstream inflammatory mediators.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK ERK ERK Stimuli->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Curcumin Curcumin Curcumin->p38 Inhibits Curcumin->JNK Inhibits Curcumin->ERK Inhibits CAPE This compound (CAPE) CAPE->p38 Inhibits

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling and is deeply involved in immune and inflammatory responses.

This compound (CAPE): While direct evidence for this compound is limited, related compounds like caffeic acid have been shown to inhibit the IL-6-mediated JAK/STAT3 signaling pathway[9].

Curcumin: Curcumin has been demonstrated to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAKs and STATs, particularly STAT3[10][11]. This inhibition leads to a reduction in the expression of STAT3-regulated pro-inflammatory genes.

JAK_STAT_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Curcumin Curcumin Curcumin->JAK Inhibits CAPE This compound (CAPE - Inferred) CAPE->JAK Inhibits

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response and also plays a role in suppressing inflammation.

This compound (CAPE): CAPE is a known activator of the Nrf2 pathway[12][13]. It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1)[14]. This antioxidant activity contributes to its overall anti-inflammatory effects by quenching reactive oxygen species that can perpetuate inflammation.

Curcumin: Curcumin is also a well-established activator of the Nrf2 signaling pathway[15][16]. It can induce the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to move to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes[17][18].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Curcumin Curcumin Curcumin->Nrf2_dissociation Promotes CAPE This compound (CAPE) CAPE->Nrf2_dissociation Promotes

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the transcriptional activity of NF-κB.

  • Methodology:

    • Cell Culture and Transfection: Seed cells (e.g., RAW 264.7 or HEK293T) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

    • Treatment: Pre-treat the cells with various concentrations of this compound or curcumin for a specified time (e.g., 1-2 hours).

    • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-p65, p-p38)
  • Objective: To detect the phosphorylation and activation of specific signaling proteins.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and treat with the test compounds followed by an inflammatory stimulus as described above.

    • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65) and the total form of the protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Griess Assay for Nitric Oxide (NO) Production
  • Objective: To measure the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 96-well plate and treat with the compounds and inflammatory stimulus.

    • Sample Collection: Collect the cell culture supernatant after the incubation period.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
  • Objective: To quantify the secretion of pro-inflammatory cytokines.

  • Methodology:

    • Sample Collection: Collect cell culture supernatants as described for the Griess assay.

    • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the samples and standards to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance values to a standard curve.

Conclusion

Both this compound and curcumin demonstrate potent anti-inflammatory properties through their ability to modulate multiple critical signaling pathways. While both compounds effectively inhibit the pro-inflammatory NF-κB and MAPK pathways and activate the protective Nrf2 pathway, there may be subtle differences in their primary targets and potency that warrant further investigation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these promising natural compounds in the context of inflammatory diseases. Future head-to-head studies with this compound are crucial to confirm the observations made with its analogue, CAPE, and to fully elucidate its comparative efficacy against curcumin.

References

Unraveling the Structure-Activity Relationship of Cinnamyl Caffeate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antioxidant, anti-inflammatory, and anticancer properties of cinnamyl caffeate and its derivatives, supported by quantitative data and experimental methodologies.

This compound, a naturally occurring ester of caffeic acid and cinnamyl alcohol, and its analogs have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds, particularly caffeic acid phenethyl ester (CAPE), have demonstrated potent antioxidant, anti-inflammatory, and anticancer effects. Understanding the relationship between their chemical structure and biological activity is crucial for the design and development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of this compound analogs is intrinsically linked to their structural features. The presence and position of hydroxyl groups on the catechol ring, the nature of the ester or amide linkage, and the characteristics of the substituent group all play a pivotal role in modulating their activity. The following tables summarize the in vitro activities of various analogs, providing a quantitative basis for structure-activity relationship (SAR) analysis.

Table 1: Antioxidant Activity of this compound and Analogs

The antioxidant capacity is a hallmark of this class of compounds, primarily attributed to the catechol moiety which acts as a potent radical scavenger. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.

CompoundModificationDPPH Scavenging IC50 (µM)Reference
Caffeic AcidParent Acid15.3[1]
This compound Cinnamyl EsterNot explicitly found
Caffeic Acid Phenethyl Ester (CAPE)Phenethyl Ester11.9[1]
Methyl CaffeateMethyl Ester> Caffeic Acid[1]
Ethyl CaffeateEthyl Ester> Caffeic Acid[2]
Butyl CaffeateButyl Ester> Caffeic Acid[2]
Octyl CaffeateOctyl Ester> Caffeic Acid[2]
Benzyl CaffeateBenzyl Ester> Caffeic Acid[2]
Caffeic Acid AnilidesAnilide Amide0.3[1]
p-Coumaric Acid AmidesMonohydroxy Analog~3.0[1]

Table 2: Anti-inflammatory Activity of this compound and Analogs

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to inhibit cyclooxygenase (COX) enzymes.

CompoundAssayIC50 (µM)Reference
This compound Not explicitly foundNot explicitly found
Caffeic Acid Phenethyl Ester (CAPE)NO Inhibition (RAW 264.7)4.80[2]
Methyl CaffeateNO Inhibition (RAW 264.7)21.0[2]
Ethyl CaffeateNO Inhibition (RAW 264.7)12.0[2]
Butyl CaffeateNO Inhibition (RAW 264.7)8.4[2]
Octyl CaffeateNO Inhibition (RAW 264.7)2.4[2]
Benzyl CaffeateNO Inhibition (RAW 264.7)10.7[2]
Celecoxib (Reference)COX-2 InhibitionVaries[3]

Table 3: Anticancer Activity of this compound and Analogs

The cytotoxic effects of these compounds against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their anticancer potency.

CompoundCell LineIC50 (µM)Reference
This compound Not explicitly foundNot explicitly found
Caffeic Acid Phenethyl Ester (CAPE)HEp2 (Laryngeal Carcinoma)23.8[4][5]
Caffeic Acid Phenethyl Ester (CAPE)LNCaP (Prostate Cancer)Varies[6]
Caffeic Acid Phenethyl Ester (CAPE)DU-145 (Prostate Cancer)Varies[6]
Caffeic Acid Phenethyl Ester (CAPE)PC-3 (Prostate Cancer)Varies[6]
Caffeic Acid Phenethyl Ester (CAPE)HT29 (Colon Cancer)Varies[7]
Key Structure-Activity Relationship Insights
  • Catechol Moiety is Essential: The 3,4-dihydroxy substitution on the phenyl ring is critical for potent antioxidant and biological activity. Analogs lacking one or both hydroxyl groups, such as p-coumaric acid derivatives, consistently show reduced activity[1].

  • The α,β-Unsaturated Carbonyl Group: This Michael acceptor is important for the biological activity of many caffeic acid derivatives.

  • Ester and Amide Modifications: The nature of the substituent at the carboxylic acid position significantly influences potency and selectivity.

    • Lipophilicity: Increasing the lipophilicity of the ester side chain, as seen with octyl caffeate, can enhance anti-inflammatory activity[2].

    • Aromatic Substituents: The presence of an aromatic ring in the ester or amide portion, such as in CAPE and caffeic acid anilides, often leads to high potency[1][2].

  • Amide vs. Ester Linkage: Caffeic acid amides have shown exceptionally high antioxidant activity, suggesting that the amide linkage can be a favorable modification[1].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are methodologies for two key assays used to evaluate the biological activities of this compound and its analogs.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • Test compounds (this compound and analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in methanol to prepare stock solutions. A series of dilutions should be prepared from the stock solutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be monitored by the oxidation of a chromogenic substrate, and the inhibition of this color change is proportional to the inhibition of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (this compound and analogs)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, arachidonic acid, and the chromogenic substrate in the assay buffer according to the manufacturer's instructions.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare a range of dilutions.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the test compounds or positive control at various concentrations. For the control wells, add the vehicle (e.g., DMSO).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately add the chromogenic substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) in a kinetic mode for 5-10 minutes.

  • Calculation: Determine the rate of reaction for each well. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 Determination: The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Caffeic acid and its esters, including CAPE, are well-documented inhibitors of this pathway. They can interfere with multiple steps, including the inhibition of IκB kinase (IKK) and the subsequent prevention of IκBα degradation, which ultimately blocks the nuclear translocation of the active NF-κB dimer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB Dimer NF-kB Dimer IkB->NF-kB Dimer Inhibits p65 p65 p50 p50 NF-kB Dimer_n NF-kB Dimer NF-kB Dimer->NF-kB Dimer_n Translocation This compound Analogs This compound Analogs This compound Analogs->IKK Complex Inhibits DNA DNA NF-kB Dimer_n->DNA Binds Gene Transcription Inflammatory Gene Transcription DNA->Gene Transcription

Caption: NF-κB signaling inhibition by this compound analogs.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. CAPE has been shown to inhibit the activation of STAT3, thereby suppressing the expression of its downstream target genes, such as those involved in cell cycle progression.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_n STAT3 Dimer STAT3 Dimer->STAT3 Dimer_n Translocation This compound Analogs This compound Analogs This compound Analogs->STAT3 Inhibits Phosphorylation DNA DNA STAT3 Dimer_n->DNA Binds Gene Transcription Target Gene Transcription (e.g., Plk1) DNA->Gene Transcription Experimental_Workflow Start Start Compound Synthesis\n& Characterization Compound Synthesis & Characterization Start->Compound Synthesis\n& Characterization Cell Culture\n(e.g., HT29, LNCaP) Cell Culture (e.g., HT29, LNCaP) Compound Synthesis\n& Characterization->Cell Culture\n(e.g., HT29, LNCaP) Cell Viability Assay\n(e.g., MTT, XTT) Cell Viability Assay (e.g., MTT, XTT) Cell Culture\n(e.g., HT29, LNCaP)->Cell Viability Assay\n(e.g., MTT, XTT) IC50 Determination IC50 Determination Cell Viability Assay\n(e.g., MTT, XTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot\n(Signaling Proteins) Flow Cytometry\n(Apoptosis, Cell Cycle) Flow Cytometry (Apoptosis, Cell Cycle) Mechanism of Action Studies->Flow Cytometry\n(Apoptosis, Cell Cycle) Data Analysis\n& Conclusion Data Analysis & Conclusion Western Blot\n(Signaling Proteins)->Data Analysis\n& Conclusion Flow Cytometry\n(Apoptosis, Cell Cycle)->Data Analysis\n& Conclusion End End Data Analysis\n& Conclusion->End

References

Evaluating the Synergistic Potential of Caffeic Acid Esters with Other Polyphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of specific studies evaluating the synergistic effects of cinnamyl caffeate with other polyphenols. However, extensive research into its parent compound, caffeic acid, and its derivatives provides a strong basis for understanding the potential synergistic interactions of this compound. This guide, therefore, focuses on the established synergistic effects of caffeic acid with other prominent polyphenols, offering a comparative framework for researchers, scientists, and drug development professionals. The principles and methodologies outlined here can be directly applied to future investigations of this compound.

The combination of different polyphenolic compounds is a promising strategy in drug development, often leading to enhanced therapeutic effects through synergistic interactions.[1] This synergy can manifest as increased antioxidant capacity, more potent anti-inflammatory action, and improved anticancer activity compared to the individual compounds alone.

Synergistic Antioxidant Effects

The antioxidant activity of polyphenols is a key mechanism underlying their health benefits. When combined, certain polyphenols can exhibit synergistic antioxidant effects, meaning their combined ability to neutralize free radicals is greater than the sum of their individual effects.

A study by Hajimehdipoor et al. (2014) investigated the synergistic antioxidant effects of various phenolic and flavonoid compounds using the Ferric Reducing Antioxidant Power (FRAP) assay. The results demonstrated a significant synergistic interaction between caffeic acid and gallic acid.[2]

Table 1: Synergistic Antioxidant Activity of Caffeic Acid in Combination with Other Polyphenols

Polyphenol Combination (Molar Ratio)Theoretical FRAP Value (µM FeSO₄)Experimental FRAP Value (µM FeSO₄)Synergism/Antagonism (%)
Caffeic Acid + Gallic Acid2502.7 ± 46.75952.0 ± 80.0+137.8
Caffeic Acid + Rosmarinic Acid2512.7 ± 10.03456.0 ± 13.3+37.5
Caffeic Acid + QuercetinNot ReportedNot ReportedNot Reported
Caffeic Acid + RutinNot ReportedNot ReportedNot Reported
Caffeic Acid + Chlorogenic AcidNot ReportedNot ReportedNot Reported

Data sourced from Hajimehdipoor et al. (2014).[2] The synergistic effect was calculated as [(Experimental Value - Theoretical Value) / Theoretical Value] x 100.

The strong synergistic effect observed between caffeic acid and gallic acid suggests that combining this compound with gallic acid or other structurally similar polyphenols could significantly enhance its antioxidant potential.

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a substance by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Procedure:

    • A 100 µL aliquot of the test compound (dissolved in a suitable solvent) is mixed with 3 mL of the freshly prepared FRAP reagent.

    • The mixture is incubated at 37°C for 4 minutes.

    • The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Potential Synergistic Anti-inflammatory and Anticancer Effects

While direct quantitative data for synergistic anti-inflammatory or anticancer effects of this compound with other polyphenols are not available, the known mechanisms of action of caffeic acid and other polyphenols like quercetin and resveratrol suggest strong potential for synergy.

Polyphenols often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways. Combining polyphenols that target different points in these pathways could lead to a more profound anti-inflammatory response. Similarly, in cancer, different polyphenols can induce apoptosis, inhibit cell proliferation, and prevent metastasis through various mechanisms. A combination of polyphenols could therefore target multiple oncogenic pathways simultaneously, leading to a more effective anticancer outcome.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential points of synergistic interaction for polyphenols in key signaling pathways and a general workflow for evaluating synergy.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes transcribes AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Caffeic_Acid Caffeic Acid Derivatives Caffeic_Acid->IKK inhibit Quercetin Quercetin Quercetin->MAPK_Pathway inhibit

Caption: Potential synergistic inhibition of inflammatory pathways.

Experimental Workflow for Synergy Evaluation Start Start: Select Polyphenols (e.g., this compound & Quercetin) Individual_Testing Determine IC50 of Individual Compounds Start->Individual_Testing Combination_Design Design Combination Ratios (e.g., Isobolographic analysis) Individual_Testing->Combination_Design Combination_Testing Test Combinations in vitro (e.g., Antioxidant, Anti-inflammatory assays) Combination_Design->Combination_Testing Data_Analysis Calculate Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Combination_Testing->Data_Analysis Mechanism_Study Investigate Mechanism of Synergy (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Study End Conclusion Mechanism_Study->End

Caption: Workflow for evaluating polyphenol synergy.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other polyphenols is currently lacking, the data available for caffeic acid provides a strong rationale for pursuing such investigations. The significant synergistic antioxidant activity observed between caffeic acid and gallic acid highlights the potential for developing highly potent antioxidant formulations. Future research should focus on systematically evaluating combinations of this compound with other polyphenols, such as quercetin, resveratrol, and epicatechin, to determine their synergistic potential in antioxidant, anti-inflammatory, and anticancer applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future studies.

References

cross-validation of different analytical methods for cinnamyl caffeate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to the Cross-Validation of Analytical Methods for Cinnamyl Caffeate Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This compound, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. Ensuring the reliability of analytical data for this compound requires robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques used for the analysis of this compound and similarly structured phenolic compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are three powerful techniques for the quantitative analysis of this compound. While direct cross-validation studies for this compound are not extensively published, a comparison can be drawn from the validation of these methods for structurally related phenolic compounds.

The following table summarizes the typical performance characteristics of HPLC, HPTLC, and LC-MS/MS for the analysis of this compound and related phenolic compounds, based on published validation data.

Validation ParameterHPLC-DADHPTLC-DensitometryLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.998> 0.999[3]
Limit of Detection (LOD) 4.16 - 10.42 ng/mL[1]~12.4 ng/spot[4]0.18 - 0.23 mg L⁻¹[5][6]
Limit of Quantitation (LOQ) 12.48 - 31.26 ng/mL[1]~37.5 ng/spot[4]0.50 - 0.77 mg L⁻¹[5][6]
Accuracy (% Recovery) 98.77 - 106.74%[2]99.8%[4]Within 15% of nominal value
Precision (% RSD) < 2%[2]< 2%[4]< 15%
Specificity Good, based on retention time and UV spectra[2]Moderate, based on Rf value and UV spectraExcellent, based on retention time and mass transitions[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound and related compounds using HPLC, HPTLC, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is suitable for the routine quality control of this compound in herbal extracts and formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used, for example, starting with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B). The gradient could be from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound and related compounds exhibit strong UV absorbance around 320-330 nm.

  • Sample Preparation:

    • Extract a known weight of the powdered plant material or formulation with a suitable solvent like methanol or ethanol using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of at least five concentrations of the standard and plotting the peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.[1]

    • Accuracy: Determined by the standard addition method, spiking a pre-analyzed sample with known amounts of the standard at different concentration levels. Recoveries between 98-102% are generally considered acceptable.

    • Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing the same sample on different days or with different analysts (intermediate precision). A relative standard deviation (RSD) of < 2% is typically required.[2]

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and visualization software.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid in a ratio of 5:4:1 (v/v/v).

    • Application: Apply standards and samples as bands using an automatic applicator.

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

    • Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for this compound (around 325 nm).

  • Sample and Standard Preparation: Similar to the HPLC method, with final concentrations adjusted for application on the HPTLC plate.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with acceptance criteria adjusted for the nature of HPTLC analysis. Linearity is determined over a range of concentrations applied to the plate, and precision is assessed by repeated applications and analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at trace levels.

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A shorter C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis.

    • Mobile Phase: Similar to HPLC, using MS-grade solvents and additives like formic acid.

    • Flow Rate: Typically lower, around 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample and Standard Preparation: Similar to HPLC, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects. An internal standard (a structurally similar compound not present in the sample) should be added to all samples and standards.

  • Validation Parameters: In addition to the parameters validated for HPLC, for LC-MS/MS, it is crucial to assess and control for matrix effects, which can cause ion suppression or enhancement.

Visualization of the Cross-Validation Workflow

The process of cross-validating different analytical methods can be visualized as a systematic workflow.

CrossValidationWorkflow cluster_validation Method Validation (ICH Guidelines) start Define Analytical Requirements method_dev Develop/Optimize Analytical Methods (HPLC, HPTLC, LC-MS/MS) start->method_dev hplc_val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) method_dev->hplc_val Method 1 hptlc_val HPTLC Validation (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) method_dev->hptlc_val Method 2 lcms_val LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ, Specificity, Matrix Effect) method_dev->lcms_val Method 3 data_comp Comparative Data Analysis hplc_val->data_comp hptlc_val->data_comp lcms_val->data_comp method_select Select Optimal Method Based on Application data_comp->method_select end Implement for Routine Analysis & Quality Control method_select->end

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC offers a robust and reliable method for routine quality control. HPTLC provides a high-throughput and economical option for screening and quantification. LC-MS/MS is the gold standard for high-sensitivity and high-specificity analysis, particularly in complex biological matrices. By carefully validating and comparing these methods, researchers can ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in the pharmaceutical and natural product sectors.

References

Enhancing the Bioavailability of Cinnamyl Caffeate: A Comparative Guide to Potential Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct comparative studies on the bioavailability of different cinnamyl caffeate delivery systems necessitates a review of data from its constituent molecules—caffeic acid and cinnamic acid—and other related polyphenolic compounds. This guide provides an objective comparison of promising delivery strategies, supported by experimental data from these analogous substances, to inform future research and development for this compound formulations.

This compound, an ester of cinnamyl alcohol and caffeic acid, is a naturally occurring compound found in plants like Populus deltoides and has garnered interest for its potential biological activities.[1] However, like many polyphenols, its clinical utility is likely hampered by poor oral bioavailability. Challenges such as low aqueous solubility, instability in the gastrointestinal tract, and rapid metabolism can significantly limit its systemic absorption and efficacy.

This guide explores various advanced delivery systems that have shown success in enhancing the bioavailability of structurally similar compounds, thereby offering a predictive framework for the effective delivery of this compound.

Promising Delivery Systems for Enhanced Bioavailability

Several innovative formulation strategies have been developed to overcome the biopharmaceutical challenges associated with polyphenols. These include lipid-based, polymer-based, and other nano-carrier systems.

Nanoformulations: These systems, including nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), are at the forefront of improving the oral bioavailability of poorly soluble compounds.[2] By encapsulating the active compound, nanoformulations can protect it from degradation, enhance its solubility, and facilitate its transport across intestinal barriers.[2] For instance, curcumin-loaded chitosan-coated SLNs have demonstrated improved oral bioavailability by preventing enzymatic degradation and leveraging the absorption-enhancing properties of chitosan.[2]

Micelles and Microcapsules: Self-assembling systems like polymeric micelles and microcapsules offer another effective approach. A study on cinnamaldehyde, a related compound, showed that microencapsulation significantly increased its plasma concentration and that of its metabolites, including cinnamyl alcohol and methyl cinnamate, in mice.[3] This suggests that microencapsulation improved the absorption and, consequently, the bioavailability of cinnamaldehyde.[3] Similarly, caffeic acid-grafted chitosan self-assembled micelles have been shown to enhance the oral bioavailability of quercetin, another poorly soluble flavonoid.[4]

Phospholipid Complexes (Phytosomes): This technology involves complexing the polyphenol with phospholipids, which can significantly improve its absorption and bioavailability. While no specific data exists for this compound, this approach has been successful for other polyphenols like curcumin and quercetin.[2]

Comparative Pharmacokinetic Data of Related Compounds

The following table summarizes pharmacokinetic data from studies on related compounds, illustrating the potential for various formulations to improve bioavailability. Direct comparisons should be made with caution due to differences in experimental models and conditions.

CompoundDelivery SystemAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in BioavailabilityReference
Cinnamic AcidPure CompoundRats7.62 x 10⁻⁵ mol/kg (oral)----[5]
Cinnamic AcidDecoction of Ramulus CinnamomiRats7.62 x 10⁻⁵ mol/kg (oral)--Higher than pure compound>1[5]
CinnamaldehydeFree CinnamaldehydeMice150 mg/kg (oral)----[3]
CinnamaldehydeMicrocapsulesMice150 mg/kg (oral)Higher than free-Higher than free>1[3]
Bornyl Caffeate5% Poloxamer SolutionRats30 mg/kg (oral)409.330.53--[6]
Caffeic Acid5% Poloxamer SolutionRats17 mg/kg (oral)~400~0.5Lower than Bornyl Caffeate-[6]
QuercetinReference DrugBroiler Chickens-----[4]
QuercetinCaffeic acid-g-Chitosan MicellesBroiler Chickens----1.67[4]

Note: "-" indicates that the data was not specified in the cited source.

Detailed Experimental Protocols

To aid in the design of future studies on this compound, detailed methodologies from the cited research on related compounds are provided below.

Pharmacokinetic Study of Bornyl Caffeate in Rats[6]
  • Animal Model: Sprague-Dawley rats.

  • Formulation: Bornyl caffeate (30 mg/kg) and caffeic acid (17 mg/kg) were prepared in a 5% poloxamer aqueous solution.

  • Administration: Oral gavage.

  • Blood Sampling: Blood samples (200 µL) were collected from the ophthalmic veins into heparinized tubes at predefined time points: 0, 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dosage.

  • Sample Preparation: Plasma was separated by centrifugation.

  • Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous determination of bornyl caffeate and caffeic acid in rat plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, and AUC.

Bioavailability Study of Cinnamaldehyde Microcapsules in Mice[3]
  • Animal Model: Male C57/BL6 mice.

  • Formulations:

    • CIN group: Cinnamaldehyde (150 mg/kg) in a solution with β-cyclodextrins and Tween-80.

    • MIC group: Cinnamaldehyde microcapsules (equivalent to 150 mg/kg cinnamaldehyde).

  • Administration: Oral administration for 7 weeks.

  • Sample Collection: Blood was collected 2 hours after the final oral administration. Urine and feces were collected over 24 hours.

  • Analytical Method: The concentrations of cinnamaldehyde and its metabolites (cinnamyl alcohol and methyl cinnamate) in plasma, urine, and feces were determined.

  • Bioavailability Assessment: The levels of cinnamaldehyde and its metabolites in the plasma and their cumulative excretion in urine and feces were compared between the CIN and MIC groups.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a simplified representation of potential metabolic pathways for this compound based on its constituent parts.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis Formulation This compound Delivery System Administration Oral Administration to Animal Models (e.g., Rats) Formulation->Administration Control Free this compound (Suspension) Control->Administration Sampling Serial Blood Sampling Administration->Sampling Processing Plasma Separation & Sample Preparation Sampling->Processing HPLC HPLC-MS/MS Analysis Processing->HPLC PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC->PK_Analysis Comparison Bioavailability Comparison PK_Analysis->Comparison

Figure 1. A generalized experimental workflow for a comparative bioavailability study.

Metabolic_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Systemic Circulation CC This compound Hydrolysis Esterases CC->Hydrolysis Hydrolysis CA Caffeic Acid Hydrolysis->CA Cinn_Alc Cinnamyl Alcohol Hydrolysis->Cinn_Alc CA_Metabolites Caffeic Acid Metabolites (e.g., Glucuronides, Sulfates) CA->CA_Metabolites Phase II Metabolism Cinn_Acid Cinnamic Acid Cinn_Alc->Cinn_Acid Oxidation Cinn_Acid_Metabolites Cinnamic Acid Metabolites (e.g., Hippuric Acid) Cinn_Acid->Cinn_Acid_Metabolites Metabolism

References

A Comparative Analysis of Cinnamyl Caffeate from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cinnamyl caffeate derived from various natural sources. This compound, a potent bioactive compound, has garnered significant interest for its antioxidant and anti-inflammatory properties. This document summarizes its quantitative analysis, details relevant experimental protocols, and visualizes key biological pathways to aid in research and development efforts.

Natural Sources and Quantitative Analysis

This compound is predominantly found in propolis, a resinous substance collected by bees, and in various species of the Populus genus, commonly known as poplars. The concentration of this compound can vary significantly depending on the geographical origin of the propolis and the specific Populus species.

Natural SourceGeographic Origin/SpeciesThis compound ContentReference
PropolisPalestinePresent, but not quantified[1]
PropolisMoroccoPresent, but not quantified[1]
PropolisChile (Buin)Present, identified as caffeic acid cinnamyl ester[2]
PropolisChinaPresent, identified as caffeic acid cinnamyl ester[3]
Poplar BudsPopulus nigraPresent, identified[4][5]
Poplar BudsPopulus balsamiferaPresent, but in negligible amounts compared to P. nigra[5]
Poplar BudsPopulus x berolinensisContains various caffeates, including this compound[4]
Poplar BudsPopulus x canadensis 'Marilandica'Contains various caffeates, including this compound[4]

Note: The presence of this compound is confirmed in these sources, but obtaining precise, directly comparable quantitative data from different studies is challenging due to variations in methodologies.

Comparative Biological Activity

The biological activities of extracts containing this compound, particularly antioxidant and anti-inflammatory effects, have been a subject of numerous studies. It is crucial to recognize that these activities are often attributed to the synergistic effects of multiple compounds within the extract, including this compound.

Antioxidant Activity

Extracts from both propolis and Populus species have demonstrated significant antioxidant potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, propolis extracts from Palestine and Morocco have shown potent free radical scavenging activity, with EC50 values ranging from 0.02 to 0.14 mg/mL[1]. Similarly, extracts from Populus nigra buds have exhibited high antioxidant capacity in DPPH and ABTS assays[4].

Anti-inflammatory Activity

This compound and its parent compound, caffeic acid, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Studies on propolis extracts have demonstrated their ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cell-based assays[6][7]. Extracts from Populus species have also shown anti-inflammatory potential by inhibiting the secretion of inflammatory cytokines and blocking the activation of NF-κB[4].

While these findings are promising, comparative studies on the anti-inflammatory potency of purified this compound from different natural sources are currently limited.

Experimental Protocols

Extraction of this compound

From Propolis: A common method for extracting phenolic compounds, including this compound, from propolis is maceration with ethanol.

  • Preparation: Grind raw propolis into a fine powder.

  • Extraction: Macerate the propolis powder in 70-80% ethanol (e.g., 1:10 w/v ratio) at room temperature with constant agitation for 24-48 hours.[8]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid residues.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

From Populus Buds: A similar solvent extraction method can be used for poplar buds.

  • Preparation: Dry and grind the Populus buds into a powder.

  • Extraction: Macerate the powdered buds in ethanol or a mixture of ethanol and water at room temperature with agitation for a specified period (e.g., 24 hours).[9]

  • Filtration and Concentration: Follow the same filtration and concentration steps as described for propolis extraction.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

The following is a representative HPLC-UV method for the quantification of this compound in natural extracts.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.5% acetic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient could start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over time to elute compounds with increasing hydrophobicity. A starting point could be 80% A and 20% B, moving to 20% A and 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at approximately 325 nm.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the extract in methanol to prepare a series of concentrations.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the extract. A control is prepared with methanol instead of the extract.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay can be performed using a cell-based reporter gene assay.

  • Cell Culture: Use a cell line (e.g., macrophages like RAW 264.7) that has been stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Pre-treat the cells with various concentrations of the test extract or isolated this compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).

  • Lysis and Reporter Assay: After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of NF-κB activation.

Signaling Pathway and Experimental Workflow Diagrams

Antioxidant_Mechanism cluster_reaction Redox Reaction FreeRadical Free Radical (e.g., DPPH) ScavengedRadical Stabilized Radical FreeRadical->ScavengedRadical Accepts H atom/electron CinnamylCaffeate This compound OxidizedCaffeate Oxidized this compound CinnamylCaffeate->OxidizedCaffeate Donates H atom/electron

Antioxidant mechanism of this compound.

NFkB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->InflammatoryGenes Induces CinnamylCaffeate This compound CinnamylCaffeate->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental_Workflow Source Natural Source (Propolis or Populus Buds) Extraction Solvent Extraction Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC HPLC-UV Analysis CrudeExtract->HPLC AntioxidantAssay Antioxidant Assay (DPPH) CrudeExtract->AntioxidantAssay AntiInflammatoryAssay Anti-inflammatory Assay (NF-κB Inhibition) CrudeExtract->AntiInflammatoryAssay Quantification Quantification of This compound HPLC->Quantification AntioxidantActivity Determination of Antioxidant Activity AntioxidantAssay->AntioxidantActivity AntiInflammatoryActivity Determination of Anti-inflammatory Activity AntiInflammatoryAssay->AntiInflammatoryActivity

Experimental workflow for analysis.

References

Specificity of Cinnamyl Caffeate's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals assessing the biological activities of cinnamyl caffeate in comparison to other caffeic acid derivatives. This report synthesizes experimental data on its anti-inflammatory, antioxidant, and anticancer properties, providing detailed methodologies and insights into its mechanism of action.

This compound, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the extensive family of caffeic acid derivatives, which includes the well-studied Caffeic Acid Phenethyl Ester (CAPE), understanding the specificity of this compound's effects is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's biological performance against relevant alternatives, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

To objectively assess the specificity of this compound, its biological effects are compared with those of its parent compound, caffeic acid, and its close structural analog, CAPE. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its analogs was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

CompoundIC50 for NO Inhibition (µM)Reference
This compound 9.53 [1]
Caffeic Acid Phenethyl Ester (CAPE)7.64[1]
Benzyl Caffeate13.8[1]
3-Phenylpropyl Caffeate7.34[1]
4-Phenylbutyl Caffeate6.77[1]
L-NMMA (Positive Control)32.9[1]

Note: IC50 is the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Anticancer Activity (Cytotoxicity)

The cytotoxic effects of this compound and related compounds were assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Incubation Time (h)Reference
This compound A549 (Lung Carcinoma)71 72[2]
This compound BEL-7404 (Hepatocellular Carcinoma)91 72[2]
Caffeic Acid (CA)MCF-7 (Breast Cancer)102.9824[3]
59.1248[3]
Caffeic Acid Phenethyl Ester (CAPE)MCF-7 (Breast Cancer)56.3924[3]
28.1048[3]
Caffeic Acid (CA)MDA-MB-231 (Breast Cancer)>10,00024[4][5]
>100048[4][5]
Caffeic Acid Phenethyl Ester (CAPE)MDA-MB-231 (Breast Cancer)27.8424[4][5]
15.8348[4][5]

Table 3: Antioxidant Activity

The antioxidant capacity of this compound and its comparators can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct comparative IC50 values for this compound were not available in the searched literature, the data for related compounds provide a benchmark for its expected performance.

CompoundAntioxidant AssayIC50Reference
Caffeic AcidDPPH Radical Scavenging15.3 µM[6]
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical Scavenging11.9 µM[6]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage-like J774.1 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, CAPE).

    • After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

    • Following a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

    • The IC50 value is determined from the dose-response curve.

Cell Viability (MTT) Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, BEL-7404, MCF-7, MDA-MB-231) are maintained in appropriate culture medium and conditions.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds dissolved in a suitable solvent.

  • Assay Procedure:

    • A solution of the test compound at various concentrations is added to a solution of DPPH in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.

Signaling Pathways and Mechanisms of Action

Caffeic acid and its derivatives, including CAPE, are known to exert their biological effects through the modulation of various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating inflammatory responses, cell survival, and proliferation.[7][8][9]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound and related compounds.

Caption: Canonical NF-κB signaling pathway and potential inhibition.

This compound, similar to CAPE, is hypothesized to inhibit the NF-κB pathway, potentially by targeting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the biological activity of a compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis/Isolation (this compound & Analogs) Cell_Culture Cell Culture (Cancer & Normal Cell Lines) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) IC50->Anti_Inflammatory Antioxidant Antioxidant Assay (e.g., DPPH) IC50->Antioxidant Migration Cell Migration Assay (Wound Healing) IC50->Migration Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Anti_Inflammatory->Mechanism Data_Analysis Data Analysis & Comparison Antioxidant->Data_Analysis Migration->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion on Specificity and Therapeutic Potential Data_Analysis->Conclusion

Caption: General workflow for assessing biological activity.

Discussion and Conclusion

The compiled data indicates that this compound possesses significant biological activities, comparable in some aspects to the well-characterized CAPE. In terms of anti-inflammatory action through NO inhibition, this compound is potent, though slightly less so than CAPE and some other synthetic analogs.[1] Its anticancer activity, as demonstrated by cytotoxicity assays, shows efficacy against lung and liver cancer cell lines, although direct comparative data with CAPE on these specific lines is needed for a conclusive assessment of specificity.[2] Studies on breast cancer cells suggest that CAPE is generally more cytotoxic than caffeic acid, highlighting the importance of the ester moiety for this activity.[3][4][5]

The structural similarity between this compound and CAPE suggests they may share common mechanisms of action, such as the inhibition of the NF-κB pathway. However, the subtle differences in their chemical structures, particularly the cinnamyl versus the phenethyl group, can influence their potency and specificity for different biological targets. The double bond in the cinnamyl group of this compound may affect its chemical reactivity and binding affinity to target proteins compared to the saturated ethyl chain in CAPE.

References

Comparative Proteomics: Cinnamyl Caffeate in the Context of Established Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the cellular protein expression changes induced by cinnamyl caffeate and other prominent antioxidants.

In the pursuit of novel therapeutic agents that can mitigate cellular oxidative stress, understanding the intricate molecular responses to different antioxidant compounds is paramount. This guide provides a comparative overview of the proteomic effects of this compound, a derivative of the naturally occurring phenolic compound caffeic acid, alongside the well-characterized antioxidants quercetin and tocopherol.

While direct, large-scale comparative proteomic data for this compound is still emerging, this document synthesizes available proteomic data for quercetin and tocopherol and contextualizes it with the known signaling pathways affected by caffeic acid derivatives. This approach offers a predictive framework for the anticipated cellular impact of this compound, guiding future research and experimental design.

Quantitative Proteomic Data Summary

The following tables summarize the key differentially expressed proteins identified in published studies on cells treated with quercetin and tocopherol. This data provides a benchmark for comparing the potential proteomic signature of this compound.

Table 1: Differentially Expressed Proteins in K562 Cells Treated with Quercetin[1][2]
Protein CategoryUp-regulated ProteinsDown-regulated Proteins
Translational Machinery Eukaryotic translation initiation factor 3 subunit ARibosomal protein S27a, Ribosomal protein L3
RNA Metabolism Heterogeneous nuclear ribonucleoprotein KSplicing factor 3B subunit 1
Antioxidant Defense ThioredoxinPeroxiredoxin-1
Lipid Metabolism Fatty acid synthaseAcyl-CoA-binding protein
Apoptosis & Cell Cycle N/AHeat shock protein 90, Mcl-1, Bcl-2[1][2]

Data derived from SILAC-based quantitative proteomics of K562 human chronic myeloid leukemia cells treated with quercetin.[3][4]

Table 2: Differentially Expressed Proteins in H₂O₂-Stressed Human Lymphocytes Treated with Tocotrienol-Rich Fraction (TRF)[5]
Protein CategoryUp-regulated Proteins (Reversed H₂O₂ effect)Down-regulated Proteins (by H₂O₂)
Stress Response/Antioxidant Peroxiredoxin-2, Peroxiredoxin-3, Peroxiredoxin-6Peroxiredoxin-2, Peroxiredoxin-3, Peroxiredoxin-6
Metabolism Glyceraldehyde-3-phosphate dehydrogenaseTriosephosphate isomerase
Structural Proteins VimentinActin, cytoplasmic 1
Protein Degradation Proteasome subunit alpha type-2Ubiquitin-conjugating enzyme E2 N
Signal Transduction 14-3-3 protein zeta/deltaPhosphatidylinositol transfer protein alpha

Data from a proteomic analysis of hydrogen peroxide-stressed human lymphocytes treated with a tocotrienol-rich fraction of Vitamin E.[5]

Anticipated Proteomic Profile of this compound

Based on the known mechanisms of its parent compound, caffeic acid, and its derivatives, treatment of cells with this compound is anticipated to modulate proteins involved in key signaling pathways related to cell growth, survival, and metabolism. Caffeic acid derivatives have been shown to influence the PI3-K/Akt and AMPK signaling pathways.[6] Therefore, researchers can expect to observe changes in the expression or phosphorylation status of proteins within these cascades.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways likely to be modulated by this compound and other antioxidants.

G cluster_0 PI3-K/Akt Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Caffeic_Acid_Derivatives Caffeic Acid Derivatives (e.g., this compound) Caffeic_Acid_Derivatives->PI3K inhibits Caffeic_Acid_Derivatives->Akt inhibits

Caption: PI3-K/Akt pathway modulation by caffeic acid derivatives.

G cluster_1 AMPK Signaling Pathway AMP_ATP_Ratio Increased AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK activates ACC ACC AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Caffeic_Acid_Derivatives Caffeic Acid Derivatives (e.g., this compound) Caffeic_Acid_Derivatives->AMPK activates

Caption: AMPK pathway activation by caffeic acid derivatives.

Experimental Protocols

Reproducibility and comparability of proteomic studies hinge on detailed and standardized methodologies. Below are overviews of common techniques used in the cited studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that relies on metabolic labeling to introduce a mass difference between protein samples.[7][8][9]

  • Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is grown in "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine). Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.[7]

  • Treatment: The "heavy" labeled cells are treated with the experimental compound (e.g., quercetin), while the "light" labeled cells serve as the control.

  • Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. Total protein is then extracted from the pooled sample.

  • Protein Digestion: The protein mixture is digested into peptides, typically using trypsin.

  • Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

  • Data Analysis: The relative abundance of a peptide (and thus the protein it originated from) in the treated versus control sample is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

G cluster_workflow SILAC Experimental Workflow A Cell Culture: 'Light' (Control) vs 'Heavy' (Treated) B Treatment with Antioxidant A->B C Combine Cell Populations (1:1) B->C D Protein Extraction C->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Caption: A simplified workflow for a SILAC-based proteomics experiment.

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)

2D-DIGE is a fluorescence-based proteomic technique that allows for the comparison of multiple protein samples on the same 2D gel, minimizing gel-to-gel variability.[10][11]

  • Protein Labeling: Protein extracts from different samples (e.g., control, treated with antioxidant A, treated with antioxidant B) are minimally labeled with different fluorescent cyanine dyes (CyDyes), such as Cy3 and Cy5. A pooled internal standard, containing equal amounts of all samples, is labeled with a third dye, typically Cy2.[10][12]

  • Sample Mixing: The labeled samples, including the internal standard, are mixed together.

  • First Dimension: Isoelectric Focusing (IEF): The mixed protein sample is separated based on isoelectric point (pI) on an IEF strip.

  • Second Dimension: SDS-PAGE: The IEF strip is then placed on top of a polyacrylamide gel, and the proteins are separated by molecular weight.

  • Image Acquisition: The gel is scanned at different wavelengths to excite each of the fluorescent dyes, generating a separate image for each sample and the internal standard.

  • Image Analysis: Specialized software is used to overlay the images and quantify the fluorescence intensity of each protein spot across the different samples. The internal standard (Cy2) is used to normalize the spot intensities, allowing for accurate comparison of protein abundance between the experimental groups.[11]

  • Protein Identification: Differentially expressed protein spots are excised from a preparative gel, digested (e.g., with trypsin), and identified by mass spectrometry.[13]

G cluster_workflow 2D-DIGE Experimental Workflow A Protein Extraction (Control & Treated) B Fluorescent Labeling (Cy3, Cy5) + Internal Standard (Cy2) A->B C Mix Labeled Samples B->C D 1st Dimension: Isoelectric Focusing C->D E 2nd Dimension: SDS-PAGE D->E F Fluorescent Gel Scanning E->F G Image Analysis & Quantification F->G H Spot Excision & MS Identification G->H

Caption: A general workflow for a 2D-DIGE proteomics experiment.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Caffeate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling cinnamyl caffeate, it is essential to be aware of the potential hazards associated with its components. Caffeic acid is known to be an irritant to the skin, eyes, and respiratory system and is suspected of causing long-term health effects.[1][2][3] Cinnamyl alcohol is harmful if swallowed and can cause allergic skin reactions.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Hazard Profile of Related Compounds

For a clear understanding of the potential risks, the following table summarizes the known hazards of caffeic acid and cinnamyl alcohol.

Hazard StatementCaffeic AcidCinnamyl Alcohol
Harmful if swallowed
Causes skin irritation
May cause an allergic skin reaction
Causes serious eye irritation
May cause respiratory irritation
Suspected of causing cancer
Suspected of damaging fertility or the unborn child

This data is compiled from various safety data sheets for caffeic acid and cinnamyl alcohol.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[5][6]

    • Collect all solid this compound waste, including contaminated consumables like pipette tips and weighing paper, in a dedicated, clearly labeled, and sealed container.

    • For liquid waste containing this compound, use a separate, leak-proof container. Ensure the container is compatible with the solvents used.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

    • Do not dispose of this compound down the drain or in regular trash.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1] Use a vacuum cleaner equipped with a HEPA filter.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Disposal of Cleanup Material: Collect all contaminated cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Solid collect_liquid Collect in a labeled, leak-proof container for liquid hazardous waste. is_solid->collect_liquid Liquid store_waste Store in designated hazardous waste accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Cinnamyl caffeate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cinnamyl Caffeate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 115610-32-7) is readily available. The following safety and handling guidelines are extrapolated from the safety data of its constituent molecules: Cinnamyl Alcohol (CAS No. 104-54-1) and Caffeic Acid (CAS No. 331-39-5). Cinnamyl alcohol is known to be harmful if swallowed and may cause an allergic skin reaction.[1] Caffeic acid is suspected of causing cancer. Therefore, this compound should be handled with care, assuming it may possess hazards from both parent compounds.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for operations and disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential allergic reactions.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust/aerosol is generated.Minimizes inhalation of potentially harmful substances.
Standard Operating Procedure for Handling this compound

The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b0 Don PPE b1 Work in Ventilated Area b0->b1 c0 Weigh/Measure this compound b1->c0 c1 Perform Experiment c0->c1 d0 Decontaminate Work Area c1->d0 d1 Dispose of Waste d0->d1 d2 Doff PPE d1->d2 d3 Wash Hands d2->d3

Standard procedure for handling this compound.
Emergency Procedures: Spills and Exposure

Prompt and appropriate action is critical in the event of a spill or personal exposure. The following diagram details the necessary steps.

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect and Place in Labeled Container contain->collect clean Clean Spill Area collect->clean dispose_spill Dispose of as Hazardous Waste clean->dispose_spill exposure Personal Exposure skin Skin Contact: Wash with Soap & Water exposure->skin eye Eye Contact: Flush with Water for 15 mins exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Seek Medical Attention exposure->ingestion seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Emergency response for spills and personal exposure.

Detailed Protocols

Handling and Storage
  • Handling: Use only under a chemical fume hood.[2] Wear the personal protective equipment detailed above. Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[2][3] Wash hands thoroughly after handling.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

Disposal Plan
  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[1]

First-Aid Measures
  • If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2] Wash contaminated clothing before reuse.[2]

  • In Case of Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

  • If Swallowed: Rinse mouth. If you feel unwell, call a poison center or doctor.[2] Do NOT induce vomiting.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.